molecular formula C5H4F3N3 B1530515 5-(Trifluoromethyl)pyridazin-3-amine CAS No. 1211591-88-6

5-(Trifluoromethyl)pyridazin-3-amine

Cat. No.: B1530515
CAS No.: 1211591-88-6
M. Wt: 163.1 g/mol
InChI Key: NMHGKWPZNCTIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C5H4F3N3 and its molecular weight is 163.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHGKWPZNCTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridazin-3-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical and spectroscopic properties, proposes a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and potential applications. By combining the unique electronic characteristics of the pyridazine ring with the pharmacological benefits of the trifluoromethyl group, this molecule serves as a valuable scaffold in the design of novel bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Fluorinated Pyridazines

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among them, the pyridazine ring offers a unique combination of properties: it possesses a high dipole moment, weak basicity, and two adjacent nitrogen atoms that act as robust hydrogen bond acceptors.[1] These features can be instrumental in achieving potent and selective drug-target interactions.[1]

The strategic incorporation of fluorine or trifluoromethyl (CF₃) groups is a cornerstone of modern drug design.[2] The CF₃ group is a powerful modulator of a molecule's physicochemical profile; it can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by altering lipophilicity.[2]

This compound, CAS No. 1211591-88-6, represents a powerful convergence of these two structural motifs. It combines the pyridazine core, a scaffold present in approved drugs, with the pharmacologically advantageous trifluoromethyl group.[1][3] This makes it a highly sought-after building block for creating new chemical entities with tailored properties for therapeutic intervention.

Core Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and integration into medicinal chemistry workflows.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1211591-88-6[3][4][5][6]
Molecular Formula C₅H₄F₃N₃[4][5][7]
Molecular Weight 163.10 g/mol [5]
Monoisotopic Mass 163.03574 Da[7]
Boiling Point 294.8 ± 40.0 °C (Predicted)[6]
Density 1.460 ± 0.06 g/cm³ (Predicted)[6]
XlogP (Predicted) 0.4[7]
Storage Conditions 2-8°C, protect from light, sealed in dry[6]
Purity ≥95% (Commercially available)[3]

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are paramount in research. The expected analytical data for this compound are crucial for its identification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing CF₃ group and the electron-donating NH₂ group.

  • ¹³C NMR: The carbon spectrum should display five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A strong singlet is expected in the fluorine NMR spectrum, characteristic of the three equivalent fluorine atoms of the CF₃ group. This is a definitive test for the presence of the trifluoromethyl moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted mass-to-charge ratios for various adducts are essential for identification in complex mixtures or during reaction monitoring.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺164.04302
[M+Na]⁺186.02496
[M+K]⁺201.99890
[M-H]⁻162.02846
Data sourced from PubChemLite predictions.[7]

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, a plausible and chemically sound synthetic route can be proposed based on established pyridazine chemistry.

Proposed Synthetic Strategy

A logical approach involves the cyclocondensation of a trifluoromethylated 1,4-dicarbonyl equivalent with hydrazine to form the pyridazine core, followed by functional group interconversion to introduce the amine.

SynthesisWorkflow start Trifluoromethylated 1,4-Dicarbonyl Precursor cyclization Cyclocondensation start->cyclization hydrazine Hydrazine (N₂H₄) hydrazine->cyclization intermediate Substituted Pyridazine (e.g., Hydroxy or Halo) cyclization->intermediate Forms Pyridazine Ring amination Amination / Reduction intermediate->amination Introduce Amino Group product This compound amination->product

Caption: Proposed workflow for the synthesis of the target compound.

Illustrative Experimental Protocol

This protocol is a representative example and has not been optimized. It is intended to illustrate the practical steps derived from the proposed strategy.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine

  • Rationale: A chloropyridazine intermediate is a versatile precursor for nucleophilic substitution to introduce the amine group.

  • Procedure: To a cooled (0°C) solution of a suitable trifluoromethylated 1,4-dicarbonyl precursor in ethanol, add hydrazine hydrate dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture, remove the solvent under reduced pressure, and treat the crude pyridazinone intermediate with phosphorus oxychloride (POCl₃) at reflux to install the chloro group.

  • Carefully quench the reaction with ice water, neutralize, and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography to yield 3-chloro-5-(trifluoromethyl)pyridazine.

Step 2: Amination to this compound

  • Rationale: The chloro group can be displaced by an amine source, such as ammonia, under pressure and heat.

  • Procedure: In a sealed pressure vessel, dissolve 3-chloro-5-(trifluoromethyl)pyridazine in a solution of ammonia in methanol (7N).

  • Heat the vessel to 100-120°C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Trustworthiness Check: The reaction must be performed in a properly rated pressure vessel behind a blast shield due to the high pressures generated.

  • After cooling to room temperature, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, this compound.

Reactivity Profile

The molecule possesses two primary sites for further chemical modification: the amino group and the pyridazine ring itself.

  • N-Functionalization: The primary amine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and reductive amination to generate a diverse library of derivatives.

  • Ring Functionalization: The pyridazine ring is electron-deficient, particularly due to the CF₃ group, making it susceptible to nucleophilic aromatic substitution under certain conditions. The ring nitrogens can also be targeted for N-oxidation.

  • Cross-Coupling: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents.

Reactivity core 5-(CF₃)pyridazin-3-amine acylation N-Acylation (Amides) core->acylation R-COCl alkylation N-Alkylation (Secondary/Tertiary Amines) core->alkylation R-X coupling Cross-Coupling Precursor (e.g., via Sandmeyer) core->coupling NaNO₂, HX sulfonylation N-Sulfonylation (Sulfonamides) core->sulfonylation R-SO₂Cl

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold for bioactive molecules. The 3-aminopyridazine core is a privileged structure, appearing in several approved drugs, highlighting its compatibility with biological targets.[1]

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A patent application has identified pyridazinyl amino derivatives as potential inhibitors of ALK5 (TGF-β type I receptor), a key target in fibrosis and cancer research.[8] This compound is an ideal starting point for exploring this and other kinase target families.

  • CNS Disorders: The pyridazine heterocycle is present in drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the scaffold can be tuned to optimize blood-brain barrier penetration and target engagement.

  • Agrochemicals: Trifluoromethylated heterocycles are extensively used in the development of modern herbicides, fungicides, and insecticides due to their enhanced potency and favorable environmental profiles.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory. The toxicological properties of this specific compound have not been thoroughly investigated.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[6] Protect from light to prevent degradation.

Conclusion

This compound is a high-value chemical scaffold that strategically combines the desirable features of the pyridazine ring and the trifluoromethyl group. Its well-defined physicochemical properties, predictable reactivity, and relevance to established pharmacophores make it an essential tool for medicinal chemists and researchers. Its application in the synthesis of kinase inhibitors and other potential therapeutics underscores its importance in the ongoing quest for novel and effective drugs.

References

A Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6): A Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyridazin-3-amine, CAS number 1211591-88-6. It is a fluorinated heterocyclic amine that has emerged as a critical building block, particularly in the synthesis of advanced tetracyclic pesticides. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the compound's properties, plausible synthetic strategies, and its core application in the development of next-generation agrochemicals. The guide emphasizes the causality behind its chemical utility and provides detailed protocols for its application, grounded in patent literature.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly alter a molecule's physicochemical and biological properties.[1] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modify electronic properties to improve binding affinity to biological targets.

This compound combines this powerful functional group with a pyridazine core, a nitrogen-containing heterocycle known for its diverse biological activities. This combination makes it a highly valuable and sought-after intermediate for creating complex molecules with fine-tuned properties. While its applications could theoretically span both pharmaceutical and agrochemical development, current public domain literature, primarily patents, points to its significant role as a precursor in the synthesis of potent pesticidally active compounds.[2] This guide will focus on its established role as a key reactant in this field.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a solid at room temperature and key data are summarized below. It should be noted that some properties, such as boiling point and density, are predicted values from chemical databases.

PropertyValueSource
CAS Number 1211591-88-6N/A
Molecular Formula C₅H₄F₃N₃[Sunway Pharm]
Molecular Weight 163.10 g/mol [Sunway Pharm]
Predicted Boiling Point 294.8 ± 40.0 °C[ChemicalBook]
Predicted Density 1.460 ± 0.06 g/cm³[ChemicalBook]
Predicted pKa 2.13 ± 0.10[ChemicalBook]
Predicted XlogP 0.4[PubChemLite]
Storage Temperature 2-8°C (Protect from light)[ChemicalBook]
Synthesis and Characterization
3.1. Plausible Synthetic Routes

While this compound is commercially available from various suppliers, a specific, peer-reviewed synthesis protocol is not readily found in public literature.[3] However, based on established methodologies for constructing the 3-aminopyridazine scaffold, a plausible and efficient route can be proposed. A general and widely cited method involves the cyclocondensation of a β-ketonitrile with hydrazine.[4]

A plausible precursor for this synthesis would be 4,4,4-trifluoro-3-oxobutanenitrile. The reaction would proceed as follows:

  • Reactant 1: 4,4,4-Trifluoro-3-oxobutanenitrile

  • Reactant 2: Hydrazine hydrate

  • Reaction: The hydrazine would react with the dicarbonyl functionality of the ketonitrile, leading to a cyclocondensation reaction.

  • Product: Formation of the pyridazine ring, yielding this compound.

An alternative conceptual route, drawing parallels from pyridine chemistry, could involve the amination of a suitable precursor like 3-chloro-5-(trifluoromethyl)pyridazine. A patented process for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine involves reacting the corresponding dichloro-precursor with aqueous ammonia under heat and pressure in an autoclave.[5] A similar nucleophilic aromatic substitution could potentially be applied to a chloro-pyridazine precursor to yield the target amine.

3.2. Characterization

As with the synthesis, public domain experimental spectral data (such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry) for this specific compound is scarce. For research and development purposes, it is imperative to obtain a Certificate of Analysis (CoA) from the commercial supplier, which will include definitive characterization data and purity assessment (typically >95%).[3] PubChemLite does provide predicted collision cross-section (CCS) values for various adducts in mass spectrometry, which can aid in preliminary identification.[6]

Core Application in Agrochemical Synthesis

The primary documented application of this compound is as a key nucleophilic intermediate in the synthesis of complex tetracyclic pesticides. Patent literature details its use in building larger, biologically active molecules.

4.1. Role as a Nucleophilic Building Block

The exocyclic amine group (-NH₂) on the pyridazine ring is a potent nucleophile, making it an ideal reaction partner for electrophilic substrates. This reactivity is central to its utility. In a key example from the patent literature, this compound is used to construct a more complex heterocyclic system via a nucleophilic substitution reaction.

4.2. Experimental Protocol: Synthesis of a Tetracyclic Precursor

The following protocol is adapted from patent literature describing the reaction of this compound with an electrophilic partner to form a key intermediate for a pesticide.

Objective: To synthesize a substituted aminopyridazine via nucleophilic aromatic substitution.

Materials:

  • This compound (CAS 1211591-88-6)

  • An appropriate electrophilic substrate (e.g., a chloro-substituted heterocycle)

  • Magnesium Oxide (MgO)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable reaction vessel, add this compound (1.0 equivalent).

  • Solvent Addition: Suspend the starting material in acetonitrile (approx. 7 mL per mmol of amine).

  • Base Addition: Add Magnesium Oxide (approx. 2.0 equivalents). The use of a mild inorganic base like MgO is crucial; it acts as an acid scavenger, neutralizing the HCl generated during the reaction without being overly reactive to hydrolyze other functional groups.

  • Electrophile Addition: Add the electrophilic coupling partner (approx. 1.0 equivalent).

  • Reaction Conditions: Heat the resulting mixture to 90°C and stir overnight. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • Workup - Filtration: After cooling, filter the reaction mixture to remove the magnesium oxide and any salts formed.

  • Workup - Extraction: Concentrate the filtrate under vacuum. Dissolve the resulting solid in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

  • Workup - Drying and Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The workflow for this crucial synthetic step is visualized below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend 5-(CF3)pyridazin-3-amine in Acetonitrile add_base Add Magnesium Oxide (Base) start->add_base add_elec Add Electrophilic Substrate add_base->add_elec heat Heat to 90°C Stir Overnight add_elec->heat Transfer to Reaction filter Filter Mixture heat->filter Cool & Proceed to Workup concentrate Concentrate Filtrate filter->concentrate extract Dissolve & Wash (EtOAc / NaHCO3) concentrate->extract dry Dry & Concentrate extract->dry product Isolated Product dry->product

Diagram 1: General workflow for the application of this compound in agrochemical synthesis.
The Strategic Value of the Trifluoromethyl-Pyridazine Motif

The design of a successful bioactive molecule, whether a pharmaceutical or a pesticide, involves a multi-parameter optimization process. The this compound scaffold provides clear advantages that address several of these parameters simultaneously. The logical relationship between its structural features and desired outcomes is a key aspect of its value in molecular design.

G cluster_features cluster_effects cluster_outcomes core 5-(CF3)pyridazin-3-amine Scaffold cf3 Trifluoromethyl Group (-CF3) pyridazine Pyridazine Ring amine Exocyclic Amine (-NH2) metabolic Blocks Metabolic Oxidation cf3->metabolic lipophilicity Increases Lipophilicity cf3->lipophilicity binding Modulates pKa & Binding Interactions cf3->binding pyridazine->binding handle Provides Synthetic Handle (Nucleophile) amine->handle pk Improved Pharmacokinetics metabolic->pk lipophilicity->pk potency Enhanced Target Potency & Efficacy binding->potency versatility Synthetic Versatility handle->versatility

Diagram 2: Logical flow from structural features of the scaffold to desired outcomes in bioactive molecule design.
Safety, Handling, and Storage

This compound should be handled in a well-ventilated area or fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information. The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light to ensure its stability and integrity.[7]

Conclusion and Future Outlook

This compound stands out as a valuable and specialized building block for modern chemical synthesis. Its documented role in the creation of complex agrochemicals highlights the strategic importance of combining a trifluoromethyl group with a reactive heterocyclic core. While its current public applications are concentrated in the agrochemical sector, the underlying principles of its design—metabolic blocking, modulation of electronics, and synthetic utility—are universally applicable. It is plausible that this intermediate will find future applications in medicinal chemistry and materials science as researchers continue to explore the chemical space of fluorinated heterocycles. The key to unlocking its full potential lies in the continued development of innovative synthetic methodologies that leverage its unique reactivity.

References

5-(Trifluoromethyl)pyridazin-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine

Foreword

The strategic incorporation of fluorine into bioactive molecules has revolutionized modern drug discovery. The trifluoromethyl group, in particular, serves as a critical substituent for optimizing a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the pyridazine core, a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, the resulting scaffold becomes a high-value building block for novel chemical entities. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular architecture, provide a robust synthetic protocol with mechanistic insights, detail characterization methodologies, and explore its potential applications, grounding all claims in authoritative references.

Molecular Structure and Physicochemical Profile

This compound (CAS: 1211591-88-6) is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position.[1][2] This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly consequential for its chemical behavior and biological activity.

  • Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly lowers the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack and influencing the pKa of the ring nitrogens. Consequently, the exocyclic amine at the 3-position is rendered significantly less basic than typical aromatic amines, which can be a crucial factor in modulating drug-receptor interactions and avoiding off-target effects related to high basicity.

  • Lipophilicity: The -CF₃ group substantially increases the molecule's lipophilicity (fat-solubility), a key parameter influencing its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. Its presence can shield adjacent positions on the molecule from oxidative metabolism, thereby prolonging the compound's half-life in vivo.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₄F₃N₃[2][3][4]
Molecular Weight 163.10 g/mol [2][3]
CAS Number 1211591-88-6[1][2][5]
Appearance Solid (predicted)General chemical knowledge
XlogP (predicted) 0.4[3]
Monoisotopic Mass 163.03574 Da[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established heterocyclic chemistry principles. The following protocol outlines a logical and efficient pathway. The causality behind this multi-step synthesis lies in the selective manipulation of functional groups on a pre-functionalized pyridazine core.

Synthetic Workflow Overview

The proposed synthesis begins with a commercially available or readily synthesized dichlorinated pyridazine, proceeds through a selective nucleophilic aromatic substitution (SNAr), and concludes with a reductive dehalogenation.

G A Starting Material: 3,6-dichloro-5-(trifluoromethyl)pyridazine B Intermediate: 6-chloro-5-(trifluoromethyl)pyridazin-3-amine A->B Selective Amination (SNA_r) Ammonia source, solvent, heat C Final Product: This compound B->C Reductive Dechlorination H₂ source, Pd catalyst Purification Purification & Characterization C->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the completion of each step is confirmed analytically before proceeding, ensuring high fidelity and yield of the final product.

Materials:

  • 3,6-dichloro-5-(trifluoromethyl)pyridazine

  • Ammonia (7 N solution in Methanol)

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heavy-walled pressure vessel (sealed tube)

Protocol Steps:

  • Step 1: Selective Nucleophilic Aromatic Substitution (Amination)

    • Rationale: The electron-deficient nature of the dichloropyridazine ring facilitates SNAr. Ammonia is used as the nucleophile to introduce the required amine group. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia reagent at elevated temperatures required for the reaction.

    • Procedure:

      • In a heavy-walled pressure vessel, combine 3,6-dichloro-5-(trifluoromethyl)pyridazine (1.0 eq) and a 7 N solution of ammonia in methanol (5.0 eq).

      • Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

      • Validation: Monitor the reaction's progress by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.

      • Once complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.

      • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude intermediate, 6-chloro-5-(trifluoromethyl)pyridazin-3-amine, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

  • Step 2: Palladium-Catalyzed Reductive Dechlorination

    • Rationale: Catalytic transfer hydrogenation is a safe and effective method for removing the remaining chloro group.[6] Palladium on carbon is the catalyst of choice for this transformation, and ammonium formate serves as a convenient in situ source of hydrogen gas.

    • Procedure:

      • Dissolve the crude or purified 6-chloro-5-(trifluoromethyl)pyridazin-3-amine (1.0 eq) in methanol.

      • To this solution, add ammonium formate (3.0-4.0 eq) followed by 10% Pd/C (0.1 eq).

      • Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

      • Validation: Monitor the reaction by TLC or LC-MS until the chlorinated intermediate is fully consumed.

      • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

      • Concentrate the filtrate under reduced pressure.

      • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

      • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a suite of analytical techniques.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Two distinct signals in the aromatic region for the pyridazine protons, likely appearing as doublets with a small coupling constant. A broad singlet for the two amine (-NH₂) protons.
¹³C NMR Five signals corresponding to the five carbon atoms. The carbon of the -CF₃ group will appear as a characteristic quartet due to C-F coupling. The carbon attached to the amine group will be shifted downfield.
¹⁹F NMR A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.
Mass Spec (MS) For ESI+, the protonated molecule [M+H]⁺ is expected at m/z 164.04302.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.
Infrared (IR) Characteristic N-H stretching bands (two sharp peaks) around 3300-3500 cm⁻¹. Strong C-F stretching bands between 1100-1300 cm⁻¹. Aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

The combination of a hydrogen-bond-donating amine, a metabolically robust lipophilic group, and an electron-deficient aromatic scaffold makes this compound a highly attractive building block, particularly in medicinal chemistry.[7][8]

Role in Medicinal Chemistry
  • Kinase Inhibitors: The pyridazine core is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The 3-amine group can form critical hydrogen bonds with the kinase hinge region, while the 5-trifluoromethyl group can be directed into hydrophobic pockets to enhance potency and selectivity.

  • Agrochemicals: Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemicals, including fungicides and herbicides.[7][10] This molecule serves as a potential starting point for the synthesis of new crop protection agents.

  • Scaffold for Library Synthesis: The amine group provides a convenient handle for further chemical modification via amide bond formation, reductive amination, or participation in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

G cluster_0 5-(CF₃)pyridazin-3-amine cluster_1 Potential Applications Molecule Amine (-NH₂) Pyridazine Ring Trifluoromethyl (-CF₃) Applications Kinase Hinge Binding Library Synthesis Handle Hydrophobic Pocket Occupancy Molecule:f0->Applications:f0 H-Bond Donor Molecule:f0->Applications:f1 Reactive Site Molecule:f2->Applications:f2 Lipophilic Interaction

Caption: Structure-function relationships for drug development applications.

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not widely published, related aminopyridines and fluorinated compounds require careful handling.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[11]

Conclusion

This compound represents a strategically designed molecular scaffold that leverages the beneficial properties of both the pyridazine core and the trifluoromethyl group. Its synthesis is achievable through logical, well-established chemical transformations. The unique electronic and physicochemical properties of this compound make it a valuable building block for the discovery of next-generation pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical tool in their research and development programs.

References

In-depth Technical Guide to the Spectroscopic Data of 5-(Trifluoromethyl)pyridazin-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the spectroscopic characteristics of 5-(Trifluoromethyl)pyridazin-3-amine, a significant heterocyclic building block in medicinal chemistry and materials science, is currently precluded by the absence of publicly available, peer-reviewed experimental data. Despite its commercial availability and citation in patent literature as a synthetic intermediate, a thorough investigation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles has not been disseminated in accessible scientific journals or spectral databases.

This guide was intended to provide researchers, scientists, and drug development professionals with a detailed exploration of the spectroscopic properties of this compound. The objective was to present and interpret its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, offering insights into its molecular structure and electronic properties. However, extensive searches of prominent scientific databases and publisher websites, including the American Chemical Society (ACS), Royal Society of Chemistry (RSC), ScienceDirect, and Google Scholar, using the compound's name, CAS Number (1211591-88-6), and various keyword combinations, did not yield any citable experimental spectra.

While chemical suppliers list the compound and provide basic physical properties, and some patent documents mention its use in synthesis, none offer the detailed spectroscopic data required for a rigorous scientific analysis. One patent document alludes to a mass spectrometry result, stating an m/z of 163.8 for the [M+H]⁺ ion, which aligns with the predicted protonated molecular weight. PubChemLite also lists predicted mass-to-charge ratios for various adducts. However, this information is insufficient for a comprehensive guide.

The creation of a scientifically sound and authoritative technical document necessitates access to primary experimental data. Without the actual spectra, any discussion on chemical shifts, coupling constants, vibrational modes, or fragmentation patterns would be purely speculative and would not meet the required standards of scientific integrity and trustworthiness.

Therefore, until the full spectroscopic characterization of this compound is published in a citable format, this in-depth technical guide cannot be completed. The scientific community would benefit greatly from the public dissemination of this data to facilitate further research and application of this potentially valuable molecule.

The Strategic Deployment of 5-(Trifluoromethyl)pyridazin-3-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore and exploit unique chemical scaffolds. Among these, fluorinated heterocycles have emerged as particularly valuable assets. This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)pyridazin-3-amine, a building block of increasing significance in contemporary drug discovery. We will delve into its synthesis, key chemical transformations, and its strategic application in the development of innovative therapeutics, supported by field-proven insights and detailed experimental protocols. This guide is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this versatile scaffold in their drug design and development endeavors.

Introduction: The Trifluoromethyl-Pyridazine Moiety as a Privileged Scaffold

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a range of physicochemical and biological properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability. When appended to a nitrogen-containing heterocycle like pyridazine, the resulting scaffold presents a unique combination of properties.

The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a distinct electronic distribution and hydrogen bonding capabilities that can be pivotal for target engagement. The combination of the trifluoromethyl group and the pyridazine core in this compound creates a building block with a unique profile:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism, which can prolong the half-life of a drug molecule.

  • Enhanced Target Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity.

  • Modulation of Physicochemical Properties: The -CF3 group can fine-tune lipophilicity, solubility, and pKa, allowing for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Vectorial Chemical Space Exploration: The amine functionality on the pyridazine ring provides a versatile handle for a wide array of chemical transformations, enabling the exploration of diverse chemical space around this core.

This guide will provide a comprehensive overview of how to effectively utilize this compound as a strategic building block in drug discovery programs.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-5-(trifluoromethyl)pyridazine, with an amine source.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the synthesis of this compound from 3-chloro-5-(trifluoromethyl)pyridazine using microwave-assisted amination.

Materials:

  • 3-Chloro-5-(trifluoromethyl)pyridazine

  • Ammonium hydroxide (aqueous solution, e.g., 28-30%)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Water (deionized)

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a microwave reactor vessel, add 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq., e.g., 236 mg, 1.2 mmol) and anhydrous THF (e.g., 2 mL).

  • Add ammonium hydroxide (1.0 eq., e.g., 0.05 mL, 1.2 mmol).

  • Seal the vessel and heat the reaction mixture in the microwave reactor to 100 °C for 1 hour.

  • After cooling, add another portion of ammonium hydroxide (1.0 eq.) and continue heating at 100 °C for an additional hour.

  • Repeat the addition of ammonium hydroxide (1.0 eq.) and heat for a further 8 hours to drive the reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (e.g., 50 mL).

  • Extract the aqueous layer with dichloromethane (e.g., 50 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can often be used in subsequent steps without further purification.

Expected Yield: Approximately 71%.

Characterization: The product can be characterized by mass spectrometry (m/z 163.8 [M+H]+) and NMR spectroscopy.[1]

Key Transformations and Synthetic Utility

The primary amine of this compound serves as a versatile nucleophile and a key point for diversification. Standard cross-coupling reactions are instrumental in elaborating this core into more complex drug-like molecules.

N-Arylation and N-Heteroarylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5] This reaction allows for the coupling of this compound with a wide variety of aryl and heteroaryl halides or triflates, providing access to a rich diversity of chemical structures.

Materials:

  • This compound (1.0 eq.)

  • Aryl or heteroaryl bromide/iodide (1.1 eq.)

  • Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (silica gel chromatography)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide, this compound, base, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification amine This compound setup Combine under Inert Atmosphere amine->setup aryl_halide Aryl/Heteroaryl Halide aryl_halide->setup catalyst Pd Catalyst & Ligand catalyst->setup base Base base->setup reaction Heat in Anhydrous Solvent setup->reaction extraction Aqueous Work-up reaction->extraction purification Column Chromatography extraction->purification product N-Aryl/Heteroaryl Product purification->product

Caption: Synthetic utility of the diazonium intermediate.

Case Study: Application in Neuroscience Drug Discovery

The trifluoromethyl-pyridazine scaffold has shown significant promise in the development of therapeutics for neurological disorders. A recent example is the discovery of potent, orally active, and brain-penetrable NLRP3 inflammasome inhibitors for the potential treatment of α-synucleinopathies, such as Parkinson's disease. [6] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation has been implicated in the pathogenesis of various inflammatory diseases, including neurodegenerative disorders. In a drug discovery campaign, researchers identified a series of pyridazine derivatives as a novel class of NLRP3 inhibitors. The optimization of a high-throughput screening hit led to the identification of compound 5e (ASP0965) , which features a substituted pyridazine core. [6] While not directly synthesized from this compound, the structure-activity relationship (SAR) studies in this work highlight the importance of the trifluoromethyl group on an adjacent phenyl ring, demonstrating its favorable impact on potency and metabolic stability. The pyridazine core itself was crucial for the overall pharmacological profile. This case study underscores the potential of trifluoromethyl-substituted pyridazine derivatives in CNS drug discovery, where brain penetrability and metabolic stability are critical attributes.

Table 1: Key Properties of a Representative Pyridazine-based NLRP3 Inhibitor

CompoundIL-1β Inhibition (IC50)Brain PenetrabilityIn Vivo Efficacy
5e (ASP0965) PotentYesDemonstrated in animal models

Data synthesized from Bioorg. Med. Chem. 2025, 118, 118042. [6]

Structure-Activity Relationship (SAR) Insights

The strategic placement of the trifluoromethyl group and the versatile amine handle on the pyridazine ring allows for systematic exploration of SAR. Key considerations when using this compound as a building block include:

  • Vectorial Elaboration: The amine at the 3-position allows for the extension of substituents into specific vectors of the target's binding pocket. The nature of the group introduced via N-arylation or other C-N bond-forming reactions will be a primary driver of potency and selectivity.

  • Impact of the Trifluoromethyl Group: The -CF3 group at the 5-position can influence the electronics of the pyridazine ring, potentially affecting the nucleophilicity of the amine and the binding mode of the final compound. Its lipophilic nature will also contribute to the overall properties of the molecule.

  • Hydrogen Bonding: The pyridazine nitrogens can act as hydrogen bond acceptors, and the N-H of the amine (or its arylated derivative) can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule in the active site of a protein.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and a synthetically tractable pyridazine core provides a powerful platform for the design of novel therapeutics. The ability to readily engage in key transformations such as Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for lead discovery and optimization. As demonstrated in the case of NLRP3 inhibitors, this scaffold is well-suited for targeting a range of biological targets, including those in the challenging area of CNS drug discovery. The continued exploration of the chemical space around the this compound core is likely to yield a new generation of innovative medicines with improved therapeutic profiles.

References

The Strategic Importance of 5-(Trifluoromethyl)pyridazin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Certain structural motifs, owing to their favorable physicochemical and pharmacological properties, have earned the status of "privileged scaffolds." The pyridazine ring is one such core, recognized for its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, which facilitate potent and selective interactions with biological targets[1]. When combined with the trifluoromethyl (-CF3) group—a substituent renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa—the resulting scaffold becomes a powerful tool for drug design[2][3].

This guide focuses on a particularly valuable building block at the intersection of these two privileged motifs: 5-(Trifluoromethyl)pyridazin-3-amine (CAS No. 1211591-88-6). This compound serves as a versatile and highly sought-after intermediate for synthesizing a new generation of targeted therapies, particularly in the realm of kinase inhibition. We will explore its synthesis, reactivity, and application, providing field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1211591-88-6[1][4]
Molecular Formula C₅H₄F₃N₃[1]
Molecular Weight 163.10 g/mol [1]
Appearance White to light yellow solid[3]
Boiling Point 294.8 ± 40.0 °C (Predicted)[3]
Density 1.460 ± 0.06 g/cm³ (Predicted)[3]
¹H NMR (400 MHz, DMSO-d₆) δ 9.04 (s, 1H), 7.31 (s, 1H), 6.89 (s, 2H)Patent WO2021236636A1
MS (ESI) m/z 164.1 [M+H]⁺Patent WO2021236636A1

Synthesis of this compound

The most direct and scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The chloro-derivative, 3-chloro-5-(trifluoromethyl)pyridazine, serves as a readily available starting material. The amination is typically achieved using a source of ammonia under elevated temperature and pressure, often facilitated by microwave irradiation to reduce reaction times and improve yields.

Synthesis Workflow Diagram

Synthesis_Workflow SM 3-chloro-5-(trifluoromethyl)pyridazine Cond Microwave Irradiation 120 °C, 2 hours SM->Cond R1 Ammonia (7N in MeOH) R1->Cond Sol 1,4-Dioxane Sol->Cond Workup Workup & Purification (Evaporation, Trituration) Cond->Workup P This compound Workup->P

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from patent WO2021236636A1.

Objective: To synthesize this compound from 3-chloro-5-(trifluoromethyl)pyridazine.

Materials:

  • 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq)

  • Ammonia (7 N solution in methanol, 10.0 eq)

  • 1,4-Dioxane

  • Microwave vial (20 mL)

  • Stir bar

Procedure:

  • To a 20 mL microwave vial equipped with a stir bar, add 3-chloro-5-(trifluoromethyl)pyridazine (e.g., 1.0 g, 5.48 mmol).

  • Add 1,4-dioxane (5.5 mL) to the vial.

  • Add the 7 N solution of ammonia in methanol (7.8 mL, 54.8 mmol, 10.0 eq).

  • Seal the microwave vial tightly.

  • Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 2 hours. The causality for using microwave heating is to rapidly achieve the necessary temperature to overcome the activation energy for the SNAr reaction, which proceeds slowly at lower temperatures. The sealed vessel maintains the volatile ammonia reactant in solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Triturate the resulting residue with diethyl ether.

  • Collect the solid product by filtration, wash with additional diethyl ether, and dry under vacuum to afford this compound as a solid. The expected yield is typically high, often exceeding 90%.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its primary amino group. This amine can readily participate in a variety of bond-forming reactions, making it an ideal anchor point for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful methods for forming C-N bonds with aryl or heteroaryl halides.

Key Reaction: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for constructing the arylamine linkages prevalent in kinase inhibitors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The use of specialized phosphine ligands, such as XPhos, is often necessary to facilitate the coupling of electron-rich amines with heteroaryl chlorides.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions A This compound Product N-Aryl-5-(trifluoromethyl) pyridazin-3-amine A->Product C-N Coupling B Aryl/Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) B->Product Cat Pd₂(dba)₃ (Catalyst) Cat->Product Lig XPhos (Ligand) Lig->Product Base Cs₂CO₃ (Base) Base->Product Solv 1,4-Dioxane (Solvent) Solv->Product

Caption: Key reagents in a typical Buchwald-Hartwig C-N coupling reaction.

Application in the Synthesis of IRAK4 Inhibitors

A compelling application of this compound is its use as a key intermediate in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are fundamental components of the innate immune system.

Dysregulation of the IRAK4 signaling cascade is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of lymphoma[5][6]. Consequently, inhibiting IRAK4 is a highly pursued therapeutic strategy.

IRAK4 Signaling Pathway and Point of Inhibition

The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its receptor initiates the recruitment of the MyD88 adaptor protein. MyD88 then recruits IRAK4, which phosphorylates and activates IRAK1. This phosphorylation event triggers a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR / IL-1R MyD88 MyD88 Receptor->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Inhibitor Inhibitor derived from 5-(CF₃)pyridazin-3-amine Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway showing the point of therapeutic intervention.

Synthetic Example: Core of an IRAK4 Inhibitor

In the synthesis described in patent WO2021236636A1, this compound is coupled with 2,4-dichloro-5-methoxypyrimidine via a Buchwald-Hartwig reaction. The resulting intermediate, N-(2-chloro-5-methoxypyrimidin-4-yl)-5-(trifluoromethyl)pyridazin-3-amine, represents the core structure of a potent IRAK4 inhibitor, which is further elaborated to produce the final active pharmaceutical ingredient. This highlights the direct and crucial role of the title compound in constructing molecules with significant therapeutic potential.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that combines the advantageous properties of two privileged medicinal chemistry scaffolds. Its straightforward synthesis and versatile reactivity, particularly in robust C-N bond-forming reactions, make it an invaluable asset for drug discovery programs. Its demonstrated application in the synthesis of targeted therapies like IRAK4 inhibitors underscores its importance and potential. For researchers and drug development professionals, mastering the use of this compound opens a direct route to novel chemical matter with enhanced prospects for clinical success.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these, 5-(Trifluoromethyl)pyridazin-3-amine stands as a compound of significant interest, given the prevalence of the pyridazine scaffold in biologically active molecules.[1][2][3] As with any frontier of scientific exploration, the path to discovery must be paved with an unwavering commitment to safety. This guide serves as a comprehensive resource for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

It is crucial to acknowledge that, as a specialized research chemical, comprehensive toxicological data for this compound is not yet fully established.[4] Therefore, this guide is built upon a foundation of proactive caution, drawing logical parallels from the known safety profiles of structurally analogous compounds, such as trifluoromethylated pyridines and other pyridazine derivatives.[4][5][6] The principles of sound industrial hygiene and prudent laboratory practice are paramount.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the cornerstone of a robust safety protocol. While a definitive hazard profile for this compound is pending, the available data for similar compounds suggests the following potential risks:

  • Acute Toxicity: Structurally related compounds, such as 2-Amino-5-(trifluoromethyl)pyridine, are classified as toxic if swallowed and harmful in contact with skin.[5]

  • Skin and Eye Irritation: Many aminopyridine and pyridazine derivatives are known to cause skin and serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[4][5][6]

Engineering Controls: The First Line of Defense

The primary approach to mitigating exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, with all weighing and handling of the solid compound performed within a certified chemical fume hood.[4][5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities.EN166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.EN374Prevents skin contact. Use proper glove removal technique to avoid cross-contamination.[4][8]
Body Laboratory coat.N/AProtects skin and personal clothing from contamination.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.NIOSH (US) or EN 143/149 (EU)Minimizes the risk of inhalation.[5]

Section 2: Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_store Store Compound in a Tightly Sealed, Labeled Container cleanup_dispose->cleanup_store G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (including respirator if necessary) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Sweep or Scoop up Spilled Material contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate notify Notify Laboratory Supervisor decontaminate->notify

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 5-(Trifluoromethyl)pyridazin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyridazin-3-amine Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide spectrum of biological activities.[2][3][4]

The convergence of these two motifs in This compound (Figure 1) creates a building block of significant interest for the development of novel therapeutic agents and other bioactive molecules. Its utility is prominently highlighted in recent patent literature, where it serves as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, it is a documented precursor for compounds modulating Colony-Stimulating Factor 1 Receptor (cFMS) for applications in oncology and autoimmune diseases, as well as inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) and NLRP3 inflammasome modulators.[5]

This guide provides a detailed exploration of the synthetic utility of this compound. It offers field-proven insights and step-by-step protocols for its derivatization, empowering researchers to leverage this valuable scaffold in their discovery programs. We will cover foundational reactions targeting the primary amine, including N-acylation, N-alkylation, and the formation of ureas and sulfonamides, as well as advanced palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures.

Figure 1: Structure of this compound CAS: 1211591-88-6 Molecular Formula: C₅H₄F₃N₃ Molecular Weight: 163.10

Part 1: Synthesis of the Core Scaffold

Access to a reliable supply of the starting material is paramount. This compound is commercially available from various vendors. For researchers preferring in-house synthesis, a common and effective method involves the nucleophilic aromatic substitution of a halogenated precursor with ammonia, often facilitated by microwave heating to accelerate the reaction.

Protocol 1: Synthesis of this compound from 3-Chloro-5-(trifluoromethyl)pyridazine

This protocol is adapted from methodologies described in patent literature for the synthesis of key intermediates.

Workflow Diagram:

G cluster_reagents Reagents & Conditions cluster_workup Workup & Isolation reagent1 3-Chloro-5-(trifluoromethyl)pyridazine condition1 Microwave Irradiation 100 °C, 1-10 hours reagent1->condition1 reagent2 Ammonium Hydroxide reagent2->condition1 reagent3 THF reagent3->condition1 step1 Dilute with Water condition1->step1 Reaction step2 Extract with DCM step1->step2 step3 Dry Organic Layer (Na₂SO₄) step2->step3 step4 Concentrate in vacuo step3->step4 product This compound step4->product Isolation G start This compound reaction Stir at 0 °C to RT start->reaction reagent1 Acyl Chloride (R-COCl) reagent1->reaction reagent2 Base (e.g., TEA, DIPEA) reagent2->reaction reagent3 Solvent (e.g., DCM, THF) reagent3->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(5-(Trifluoromethyl)pyridazin-3-yl)amide purification->product G cluster_urea Urea Synthesis cluster_sulfonamide Sulfonamide Synthesis start_urea This compound product_urea N,N'-Disubstituted Urea start_urea->product_urea + reagent_urea Isocyanate (R-NCO) reagent_urea->product_urea in aprotic solvent start_sulf This compound product_sulf Sulfonamide Derivative start_sulf->product_sulf + reagent_sulf Sulfonyl Chloride (R-SO₂Cl) reagent_sulf->product_sulf base_sulf + Pyridine or TEA

References

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Buchwald-Hartwig Amination of an Electron-Deficient Heteroaromatic Amine

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in pharmaceutical and materials science.[1] Its development has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[1] However, the application of this reaction to electron-deficient heteroaromatic amines, such as 5-(Trifluoromethyl)pyridazin-3-amine, presents a unique set of challenges.

The substrate in focus combines two key difficulties: the inherent low nucleophilicity of the amine due to the electron-withdrawing nature of both the trifluoromethyl group and the pyridazine ring, and the potential for the pyridazine nitrogen atoms to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This guide provides a comprehensive framework for successfully navigating these challenges. We will dissect the critical reaction parameters, offer a robust experimental protocol, and provide troubleshooting insights grounded in mechanistic principles to empower researchers in the synthesis of novel pyridazine-containing compounds.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a palladium-catalyzed cycle that alternates between Pd(0) and Pd(II) oxidation states.[3] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing a halide ion. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the active Pd(0) catalyst which re-enters the cycle.[4]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + R₂NH - HX Product_Pd Product Complex Amido->Product_Pd Reductive Elimination Product_Pd->Pd0 - Product ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ l1 1. Oxidative Addition l2 2. Ligand Exchange l3 3. Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Key Reaction Parameters

The success of coupling a challenging substrate like this compound hinges on the careful selection of each reaction component.

Catalyst and Ligand Selection: The Core of Success

For electron-deficient heteroarylamines, the choice of ligand is the most critical factor. Standard ligands like P(o-tol)₃ are often ineffective. The catalyst system must overcome the low nucleophilicity of the amine and promote the reductive elimination step, which can be sluggish for electron-rich palladium centers.

  • Bulky Biarylphosphine Ligands: These are the cornerstone for modern Buchwald-Hartwig aminations. Ligands such as XPhos , RuPhos , and BrettPhos are highly effective.[3][6] Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating character facilitates the final reductive elimination step.[4] For primary amines like our substrate, BrettPhos is an excellent starting point.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts.[7][8] Precatalysts like [Pd(IPr)(cin)Cl]* are commercially available and have shown exceptional activity for coupling challenging heterocyclic substrates, even under aerobic conditions.[7][9]

  • Precatalysts: Using a well-defined precatalyst (e.g., XPhos Pd G3 or G4) is highly recommended over generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand. Precatalysts ensure the reliable and stoichiometric formation of the active Pd(0) species, leading to more reproducible results and often lower catalyst loadings.

Base Selection: A Balancing Act

The base must be strong enough to deprotonate the weakly acidic N-H bond of the coordinated amine within the catalytic cycle, but not so harsh as to cause decomposition of the starting materials or product.[10]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for a wide range of substrates due to its high basicity and good solubility in common organic solvents.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be effective, especially when protic functional groups are present.[3]

  • Weaker Inorganic Bases: If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, ketones), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[3] However, these often require higher temperatures and longer reaction times.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must solubilize the reactants, particularly the base, to ensure a homogeneous reaction mixture.[11][12] The rate of agitation can be critical, as dense inorganic bases can settle, impeding the reaction.[13]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly employed solvents.[14] They have high boiling points, allowing for a wide range of reaction temperatures, and are generally good at dissolving the organometallic intermediates.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyl-THF can also be used, though their lower boiling points may limit the accessible temperature range.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis and should be avoided.[13]

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for different aryl halides.

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

  • Inert atmosphere source (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow

Experimental_Workflow start Start: Prepare Reagents reagents Charge vial with solids: 1. Aryl Halide (1.0 eq) 2. Pyridazinamine (1.2 eq) 3. Pd Precatalyst (1-2 mol%) 4. NaOtBu (1.4 eq) start->reagents inert Seal vial, evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous, degassed toluene via syringe inert->solvent heat Heat to 80-110 °C with vigorous stirring solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool to RT, quench with water, extract with EtOAc monitor->workup Complete purify Dry organic layer, concentrate, purify by column chromatography workup->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, or on the bench under a positive flow of nitrogen, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.

  • Inerting: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate or another suitable organic solvent.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for screening. The optimal conditions are highly dependent on the specific aryl halide used.

ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides. Chlorides may require more active catalysts (e.g., NHC-based) or higher temperatures.[16]
Amine 5-(CF₃)pyridazin-3-amineUse 1.1-1.3 equivalents to ensure full consumption of the potentially more valuable aryl halide.
Catalyst XPhos Pd G3 / BrettPhos Pd G31-2 mol%. Excellent for electron-deficient amines. Precatalysts offer reliability.[3]
Base NaOtBu1.4-2.0 equivalents. A strong, effective base for this amine class.[10]
Solvent Toluene or 1,4-DioxaneConcentration of 0.1-0.2 M. Ensure solvent is anhydrous and degassed.[14]
Temperature 100 - 110 °CA good starting point. May need adjustment based on aryl halide reactivity.
Time 4 - 24 hMonitor by TLC or LC-MS for completion.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Catalyst inhibition by pyridazine substrate.3. Insufficiently strong base or poor base solubility.4. Unreactive aryl halide (e.g., chloride).1. Ensure rigorous inert atmosphere and use anhydrous/degassed solvents.2. Switch to a more robust ligand system (e.g., an NHC catalyst like PEPPSI-IPr).[7][17]3. Use NaOtBu or LHMDS. Ensure vigorous stirring.[13]4. Increase temperature, switch to a more active catalyst system, or use the corresponding aryl bromide/iodide.[16]
Dehalogenation of Aryl Halide 1. Reaction temperature is too high.2. Presence of water.3. Side reaction promoted by certain ligand/base combinations.1. Reduce the reaction temperature.2. Ensure all reagents and solvents are scrupulously dry.3. Screen different ligands or bases.
Formation of Biaryl Side Product Homocoupling of the aryl halide.Lower the catalyst loading or temperature. Ensure a stoichiometric amount of the amine is present.[18]
Difficult Purification Residual palladium catalyst or ligand oxides co-eluting with the product.Filter the crude reaction mixture through a pad of Celite® before aqueous workup.[15][19] Consider a charcoal treatment or using a metal scavenger resin post-reaction.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylated Pyridazines

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a valuable building block in drug design. The strategic incorporation of a trifluoromethyl (CF₃) group is a widely employed tactic in modern drug discovery to enhance metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and electronic nature of the parent molecule.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4][5] However, its application to electron-deficient nitrogen-containing heterocycles, such as 5-(trifluoromethyl)pyridazin-3-amine, presents a unique set of challenges. These substrates are prone to catalyst inhibition and side reactions due to the coordinating nature of the ring nitrogens and the amino group, as well as the strong electron-withdrawing effect of the CF₃ group.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully executing the Suzuki-Miyaura coupling with halo-5-(trifluoromethyl)pyridazin-3-amine derivatives. We will delve into the mechanistic nuances, critical experimental parameters, and provide a robust, field-proven protocol designed to maximize yield and purity while minimizing common side reactions.

Mechanistic Considerations for a Challenging Substrate

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle. While the fundamental steps of oxidative addition, transmetalation, and reductive elimination remain the same, the specific nature of the trifluoromethylated pyridazine substrate introduces key challenges that must be addressed through careful reaction design.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Pyridazine-Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Key Challenges:

  • Electron-Deficient Ring: The pyridazine ring, further deactivated by the CF₃ group, is highly electron-deficient. While this facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, it can make subsequent steps more challenging.[8]

  • Catalyst Inhibition: The lone pairs on the pyridazine ring nitrogens and the exocyclic amino group can coordinate to the palladium center. This can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.

  • Protodeboronation: The reaction between the boronic acid and residual water or other proton sources, which replaces the boronic acid with a hydrogen atom, is a common side reaction. This is particularly problematic with electron-deficient heteroarylboronic acids and can be accelerated by strong bases and high temperatures.[7][9]

To overcome these hurdles, a judicious selection of the catalyst system, base, and solvent is not just recommended—it is critical for success.

Optimizing Critical Experimental Parameters

The "one-size-fits-all" approach often fails for challenging substrates. The following parameters must be carefully considered and optimized.

Palladium Catalyst & Ligand Selection

Standard, general-purpose catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this class of substrate due to the challenges mentioned above.[9] Success requires a more robust catalytic system, typically comprising a palladium pre-catalyst and a specialized ligand.

  • Palladium Pre-catalysts: Air-stable Pd(II) pre-catalysts are often preferred for their ease of handling and consistent performance. Examples include Pd(OAc)₂ and PdCl₂(dppf). More advanced palladacycle pre-catalysts (e.g., G2, G3, G4-type) offer high activity at low loadings.

  • Ligands: The ligand is arguably the most critical component. For electron-deficient heteroaryl chlorides or bromides, bulky and electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) active species, promote the difficult oxidative addition step (especially for chlorides), and facilitate the final reductive elimination.[10]

Recommended Ligands:

  • Buchwald-type biaryl phosphines: XPhos, SPhos, and RuPhos are excellent choices. They possess the necessary steric bulk and electron-donating properties to create a highly active catalytic center.[7]

  • Ferrocene-based ligands: DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) can also be effective.

Catalyst_Selection Figure 2: Catalyst Selection Workflow Start Start: Substrate is 5-(CF₃)-Pyridazine-X CheckHalide What is the Halide (X)? Start->CheckHalide Br_I Br or I CheckHalide->Br_I Br / I Cl Cl CheckHalide->Cl Cl Rec_Br Recommendation: Pd(OAc)₂ + XPhos or SPhos (1-3 mol% Pd) Br_I->Rec_Br Rec_Cl Recommendation: Use Palladacycle (e.g., XPhos Pd G3) (2-5 mol% Pd) Cl->Rec_Cl Trouble Low Yield or Decomposition? Rec_Br->Trouble Rec_Cl->Trouble Screen Screen Ligands: RuPhos, DtBPF Screen Pre-catalysts: Pd₂(dba)₃ Trouble->Screen Yes

Caption: A decision guide for selecting an appropriate catalyst system.

Base and Solvent System

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[11][12]

  • Bases: For challenging couplings, stronger inorganic bases are generally more effective.[9]

    • Potassium Phosphate (K₃PO₄): Often the base of choice. Its high strength effectively promotes the reaction without causing excessive substrate decomposition.

    • Potassium Carbonate (K₂CO₃): A milder option, suitable for less demanding coupling partners.

    • Cesium Carbonate (Cs₂CO₃): A very strong and effective base, though more expensive. It can be beneficial in particularly stubborn cases.

  • Solvents: Aprotic polar or ethereal solvents are standard, typically used with a small amount of water to dissolve the inorganic base.[10][13]

    • 1,4-Dioxane / Water

    • Toluene / Water

    • DME / Water

    • Anhydrous Conditions: If protodeboronation is a persistent issue, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be a powerful strategy.[14]

Data Summary: Typical Reaction Parameters

The following table summarizes recommended starting conditions for optimization.

ParameterRecommendationRationale
Halo-pyridazine 1.0 equivalentLimiting Reagent
Boronic Acid/Ester 1.2 - 1.5 equivalentsDrives reaction to completion; compensates for potential homocoupling or protodeboronation.
Pd Pre-catalyst Pd(OAc)₂ or XPhos Pd G32-5 mol%
Ligand XPhos or SPhos4-10 mol% (2:1 L:Pd ratio)
Base K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Good solubility for organic reagents and the base-boronate complex.
Temperature 80 - 110 °CProvides sufficient thermal energy for catalytic turnover. Monitor for decomposition at higher temps.
Atmosphere Inert (Nitrogen or Argon)CRITICAL: Prevents oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-bromo-5-(trifluoromethyl)pyridazin-3-amine with a generic arylboronic acid.

Materials:

  • 6-Bromo-5-(trifluoromethyl)pyridazin-3-amine (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq, 3 mol%)

  • XPhos (0.06 eq, 6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-5-(trifluoromethyl)pyridazin-3-amine (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.03 eq) and XPhos (0.06 eq). Add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and water (e.g., a 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting pyridazine starting material.

  • Degassing (Critical): Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any remaining dissolved oxygen.[13] This step is crucial to prevent catalyst oxidation and boronic acid homocoupling.[13]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridazine has been consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

Troubleshooting Figure 3: Troubleshooting Workflow for Suzuki Coupling Start Reaction Outcome? LowConv Low / No Conversion Start->LowConv < 50% Yield HomoCoup Homocoupling of Boronic Acid Start->HomoCoup Side Product ProtoDeb Protodeboronation Start->ProtoDeb Starting Material & Byproduct Success Success Start->Success > 70% Yield Sol_LowConv Cause: Inactive Catalyst / Conditions Solution: 1. Re-degas system thoroughly. 2. Screen different ligands (RuPhos). 3. Use stronger base (Cs₂CO₃). 4. Increase temperature. LowConv->Sol_LowConv Sol_HomoCoup Cause: Oxygen Present Solution: 1. Improve degassing procedure. 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃). 3. Ensure inert atmosphere is maintained. HomoCoup->Sol_HomoCoup Sol_ProtoDeb Cause: Excess Protic Source Solution: 1. Use boronic ester (pinacol). 2. Reduce water in solvent system. 3. Switch to anhydrous conditions. 4. Lower reaction temperature. ProtoDeb->Sol_ProtoDeb

Caption: A guide to diagnosing and solving common problems in the Suzuki coupling of pyridazine derivatives.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand/base combination.3. Low reaction temperature.1. Ensure rigorous degassing of the reaction mixture.[13]2. Screen alternative bulky phosphine ligands (e.g., RuPhos) and stronger bases (Cs₂CO₃).3. Incrementally increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) pre-catalyst that is slowly reduced.1. Improve the degassing technique (e.g., use freeze-pump-thaw cycles for highly sensitive reactions).2. Consider using a Pd(0) source directly, such as Pd₂(dba)₃.[13]
Protodeboronation (Loss of Boronic Acid) 1. Excess water in the solvent.2. Base is too strong or reaction temperature is too high.3. The boronic acid itself is inherently unstable.1. Use a more stable boronic ester (e.g., pinacol or MIDA boronates).[9]2. Reduce the amount of water or switch to fully anhydrous conditions.[9][14]3. Attempt the reaction at a lower temperature (e.g., 80 °C).
Formation of Pyridazinone Byproduct Hydrolysis of the halo-pyridazine substrate under basic, aqueous conditions at high temperature.1. Minimize the amount of water in the reaction.2. Ensure all reagents and solvents are dry.[13]

References

Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)pyridazin-3-amine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors represent a dominant and rapidly expanding class of therapeutics.[1][2][3][4] The success of this drug class hinges on the medicinal chemist's ability to design molecules that exhibit high potency, selectivity, and favorable pharmacokinetic profiles. Central to this effort is the use of heterocyclic scaffolds that can effectively orient functional groups within the ATP-binding pocket of a target kinase.

This guide focuses on one such high-value building block: 5-(Trifluoromethyl)pyridazin-3-amine (CAS No: 1211591-88-6).[5][6][7] This molecule is a quintessential example of a "privileged scaffold," integrating the unique electronic and structural properties of the pyridazine ring with the potent metabolic and binding advantages conferred by a trifluoromethyl (CF3) group. The pyridazine core, with its dual hydrogen-bond accepting nitrogen atoms, serves as an excellent hinge-binding motif, a critical interaction for many kinase inhibitors.[8] Simultaneously, the CF3 group enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity through favorable molecular interactions.[9][10][11]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the strategic use of this compound. We will move beyond simple reaction schemes to explain the underlying principles of its application, providing detailed, field-proven protocols for its incorporation into novel kinase inhibitor frameworks.

Part 1: The Scientific Rationale - Why This Scaffold Excels

The utility of this compound is not accidental; it is a convergence of deliberate design principles in medicinal chemistry.

The Pyridazine Core: A Versatile Hinge Binder

The 1,2-diazine (pyridazine) structure is a bioisosteric replacement for other heterocycles and phenyl rings, offering a unique combination of properties.[8][12] Its defining feature is the arrangement of its two nitrogen atoms, which creates a distinct dipole moment and provides two adjacent hydrogen bond acceptors. This arrangement is particularly adept at forming strong, bidentate or monodentate hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a foundational interaction for achieving high-affinity inhibition.

The Trifluoromethyl Group: A "Magic" Moiety

The introduction of a CF3 group is a well-established strategy for optimizing drug candidates.[10] Its benefits are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer half-life and improved bioavailability.[11]

  • Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the nearby amino group, which can be crucial for optimizing binding interactions and pharmacokinetic properties.

  • Binding Affinity: The CF3 group can participate in favorable non-covalent interactions within the protein binding pocket, including dipole-dipole and orthogonal multipolar interactions, thereby increasing the overall binding affinity of the inhibitor.

The combination of these features in a single, readily available building block makes this compound a powerful starting point for inhibitor synthesis programs.

Part 2: Core Synthetic Strategy - Building the Inhibitor

The primary synthetic utility of this compound lies in the reactivity of its 3-amino group. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the cornerstone methods for elaborating this scaffold into a diverse library of potential kinase inhibitors.[13][14]

The Buchwald-Hartwig N-Arylation: The Key C-N Bond Formation

The Buchwald-Hartwig reaction provides a robust and versatile method for forming a carbon-nitrogen bond between the pyridazine's amino group and an aryl or heteroaryl halide (or triflate).[15][16] This reaction is central to creating the core structure of many kinase inhibitors, where an aromatic system attached to the hinge-binding scaffold extends into other regions of the ATP-binding site to confer potency and selectivity.

The causality behind the choice of reagents is critical for success:

  • Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or Pd2(dba)3.

  • Ligand: An electron-rich, bulky phosphine ligand (e.g., Xantphos, RuPhos, SPhos) is essential. The ligand stabilizes the palladium catalyst, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step that forms the desired C-N bond. The choice of ligand can dramatically impact reaction efficiency and scope.

  • Base: A non-nucleophilic base (e.g., Cs2CO3, K3PO4, NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. The choice of base must be compatible with the substrates and other reaction conditions.

  • Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or DMF are used to ensure a water-free environment, as water can deactivate the catalyst and base.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Outcome Reactant1 5-(CF3)pyridazin-3-amine ReactionVessel Inert Atmosphere (N2 or Ar) Heat (80-120 °C) Reactant1->ReactionVessel Reactant2 Aryl/Heteroaryl Halide (Ar-X) Reactant2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., Xantphos) Ligand->ReactionVessel Base Base (e.g., Cs2CO3) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->ReactionVessel Purification Workup & Purification ReactionVessel->Purification Reaction Monitoring (TLC/LCMS) Product N-Aryl-5-(CF3)pyridazin-3-amine (Kinase Inhibitor Core) Purification->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Part 3: Applications in Kinase Inhibitor Programs

The 5-(trifluoromethyl)pyridazine scaffold has been implicitly or explicitly utilized in the development of inhibitors against several important kinase targets.

Case Study: Targeting ALK5 in Fibrosis and Cancer

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in fibrosis and cancer.[17] The type I TGF-β receptor, ALK5, is a serine/threonine kinase and a key drug target. Several patented and published series of ALK5 inhibitors utilize a substituted aminopyridazine core to engage the kinase hinge.[17][18][19] By applying the Buchwald-Hartwig protocol, this compound can be coupled with functionalized aryl halides to generate novel ALK5 inhibitors, where the CF3-pyridazine core serves as the hinge-binding element.

ALK5_Pathway TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II (TβRII) TGFb->TGFbR2 Binds ALK5 ALK5 Receptor (TβRI) TGFbR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor Pyridazine-based Inhibitor Inhibitor->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Transcription

Caption: Simplified TGF-β/ALK5 signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The true power of this scaffold lies in its capacity for systematic modification to explore the structure-activity relationship (SAR).

Target ClassScaffold RoleRationale for CF3-PyridazineRepresentative Modifications (via N-Arylation)
ALK5 Hinge BindingProvides key H-bonds; CF3 group can occupy a small hydrophobic pocket.Coupling with substituted phenyl or pyridyl rings to extend into the ribose-binding pocket.[17][18]
FLT3 Hinge BindingThe trifluoromethylpyrimidine core is a known FLT3-binding motif; pyridazine is a close isostere.[20][21]Attachment of larger, more complex heterocycles to engage the DFG-out conformation.
PYK2 Hinge BindingDiaminopyrimidine-based inhibitors are known for PYK2; the aminopyridazine core mimics this interaction.[22][23]Introduction of sulfonamides or other polar groups on the aryl ring to improve selectivity over FAK.[24]

This table is a conceptual guide based on published data for related scaffolds.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a fume hood.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

Objective: To synthesize an N-aryl-5-(trifluoromethyl)pyridazin-3-amine derivative, a core structure for a kinase inhibitor, via Buchwald-Hartwig cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Caesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with stir bar

  • Nitrogen or Argon source

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv), the chosen aryl halide (1.1 equiv), and caesium carbonate (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, briefly purge with inert gas, then add Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv). Add a small amount of the anhydrous dioxane to this vial and swirl to create a slurry.

  • Initiation: Add the catalyst/ligand slurry to the main reaction vessel, followed by the remaining anhydrous dioxane to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously. Causality Note: The heat is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours. Look for the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl-5-(trifluoromethyl)pyridazin-3-amine product.

Protocol 2: Analytical Characterization

Objective: To confirm the structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The resulting spectra should be consistent with the proposed structure. Key signals to identify include the pyridazine ring protons (typically downfield singlets or doublets), aromatic protons from the newly coupled ring, and the characteristic quartet for the CF3 group in the ¹³C NMR.

  • ¹⁹F NMR Spectroscopy: This is a crucial technique to confirm the presence and electronic environment of the trifluoromethyl group. A single peak (referenced to a standard like CFCl3) is expected.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., ESI-TOF) to confirm the exact mass of the compound, which should match the calculated molecular formula to within 5 ppm.

  • Purity Analysis (HPLC): Analyze the final compound by reverse-phase HPLC to determine its purity, which should ideally be >95% for use in biological assays.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for accelerating kinase inhibitor discovery programs. Its inherent properties address key challenges in medicinal chemistry, including metabolic stability and target affinity. The robust and well-understood synthetic protocols for its functionalization, particularly via palladium-catalyzed cross-coupling, allow for the rapid generation of diverse chemical libraries. As the field of kinase inhibitor research continues to evolve, targeting novel kinases and overcoming resistance mutations, versatile and intelligently designed scaffolds like this compound will remain indispensable to the development of life-saving medicines.

References

Application Note: A Robust Protocol for the Purification of 5-(Trifluoromethyl)pyridazin-3-amine using Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of 5-(Trifluoromethyl)pyridazin-3-amine

Abstract and Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for pharmacologically active molecules, including tyrosine kinase inhibitors[1]. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it an attractive scaffold in drug design[2]. However, the purification of this and similar basic compounds by standard silica gel chromatography presents a significant challenge.

The primary amine functionality and the nitrogen atoms in the pyridazine ring are basic, leading to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction often results in significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of the product onto the stationary phase, leading to low recovery[3].

This application note provides a detailed, field-proven protocol for the efficient purification of this compound using flash column chromatography. We address the challenge of amine-silica interaction by employing a mobile phase modified with a competing base, triethylamine (TEA), to ensure high purity and excellent recovery of the target compound.

The Chromatographic Principle: Mitigating Amine-Silica Interactions

The foundational principle of this protocol is normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less-polar mobile phase[4][5]. Separation occurs based on the differential partitioning of components between the two phases; more polar compounds interact more strongly with the silica and elute later[6].

The key innovation in this method is the strategic modification of the mobile phase. The acidic nature of silica gel's surface silanol groups creates strong binding sites for basic amines like this compound. To prevent this deleterious interaction, a small percentage (typically 0.5-1.0% v/v) of triethylamine (TEA) is added to the eluent[3][7]. TEA, being a stronger, more sterically accessible base, preferentially interacts with and neutralizes the active silanol sites, effectively "shielding" them. This allows the target amine to partition cleanly between the mobile and stationary phases, resulting in symmetrical peaks and efficient elution.

G cluster_0 Standard Silica Chromatography (Problem) cluster_1 Modified Mobile Phase (Solution) silica_surface Silica Surface Si-OH Si-OH amine Amine (Target) amine->silica_surface:f1 Strong Acid-Base Interaction tailing Strong Adsorption (Peak Tailing & Low Recovery) silica_surface_mod Silica Surface Si-O⁻---HNEt₃⁺ Si-O⁻---HNEt₃⁺ amine_mod Amine (Target) elution Clean Elution (Symmetrical Peak) amine_mod->elution tea Triethylamine (TEA) tea->silica_surface_mod:f0 Neutralization

Figure 1: Mechanism of action for triethylamine (TEA) in preventing peak tailing of basic amines on a silica gel stationary phase.

Materials and Equipment

  • Crude Product: this compound

  • Stationary Phase: Silica Gel (Flash grade, 230-400 mesh)

  • Solvents (HPLC Grade):

    • Hexane

    • Ethyl Acetate (EtOAc)

    • Triethylamine (TEA)

    • Dichloromethane (DCM, for sample loading)

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel (for solvent reservoir)

    • Fraction collector or test tubes/flasks

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Compressed air or nitrogen source (for flash chromatography)

Experimental Protocols

Step 1: TLC Method Development (Pre-Chromatography)

Rationale: Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin Layer Chromatography (TLC). This small-scale test predicts the separation on the column and saves significant time and resources.

  • Prepare Eluents: Create a series of test eluents with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). To each of these test mixtures, add 0.5% v/v triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The ideal solvent system will provide a Retention Factor (Rf) of 0.25-0.35 for the target compound, this compound. This Rf value ensures the compound moves efficiently through the column without eluting too quickly. Crucially, there should be clear separation between the target spot and any visible impurities.

Step 2: Column Preparation and Packing

Rationale: A well-packed column is essential for achieving good separation. The "slurry packing" method described here minimizes air bubbles and channels, which would otherwise lead to a poor-quality separation[6][7].

  • Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) until a homogenous, pourable slurry is formed.

  • Pack the Column: Secure the column vertically. With the stopcock closed, add a small layer of sand to the bottom. Pour the silica slurry into the column in one continuous motion.

  • Pressurize: Open the stopcock and use gentle pressure from a compressed air or nitrogen line to force the solvent through the silica bed, compacting it. Add more solvent as needed, ensuring the silica bed never runs dry. Pack until the bed height is stable. Finish with a thin protective layer of sand on top of the silica bed.

Step 3: Sample Loading

Rationale: The goal of sample loading is to apply the crude mixture to the column in the most concentrated band possible. A narrow starting band leads to better resolution. Dry loading is often superior for compounds that are not highly soluble in the initial mobile phase[7].

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a strong solvent like Dichloromethane (DCM).

  • Adsorb onto Silica: To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Evaporate Solvent: Remove the DCM completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the dry-loaded sample powder onto the sand.

  • Settle the Sample: Gently tap the column to settle the powder, and carefully add a final thin layer of sand on top.

Step 4: Elution and Fraction Collection

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective way to separate compounds with different polarities[8].

  • Begin Elution: Carefully add the initial, low-polarity mobile phase (determined from TLC) to the column reservoir.

  • Apply Pressure: Using a controlled flow of compressed air, begin to push the solvent through the column. A flow rate that results in the solvent front descending a few inches per minute is typical.

  • Collect Fractions: Begin collecting the eluent in test tubes or flasks immediately. Keep the fractions small and numbered sequentially.

  • Increase Polarity (Gradient): As the elution progresses, gradually increase the proportion of the more polar solvent (Ethyl Acetate) in the mobile phase. For example, move from 10% EtOAc to 20%, then 30%, etc. This will elute the more polar compounds.

  • Monitor with TLC: Periodically, spot fractions onto a TLC plate to track the elution of the target compound. Combine all fractions that contain only the pure desired product.

G Crude Crude Product 5-(CF3)pyridazin-3-amine TLC_Dev 1. TLC Method Development Crude->TLC_Dev Packing 2. Column Packing (Slurry Method) TLC_Dev->Packing Loading 3. Sample Loading (Dry Loading) Packing->Loading Elution 4. Gradient Elution & Fraction Collection Loading->Elution TLC_Analysis 5. Fraction Analysis (TLC Monitoring) Elution->TLC_Analysis Combine 6. Combine Pure Fractions & Solvent Evaporation TLC_Analysis->Combine Pure Pure Product (>98% Purity) Combine->Pure

Figure 2: Overall workflow for the purification of this compound via flash column chromatography.

Data Summary and Expected Results

The following table summarizes a typical purification run. Actual parameters may need to be adjusted based on the specific impurity profile of the crude material.

ParameterValue / DescriptionRationale
Crude Material 1.0 gStarting quantity for calculation.
Stationary Phase 60 g Silica Gel (230-400 mesh)~60:1 ratio provides good loading capacity and resolution.
Column Dimensions 40 mm (ID) x 200 mm (Length)Appropriate for the amount of silica gel.
Mobile Phase (Eluent) Hexane / Ethyl Acetate + 0.5% TEAStandard solvent system for moderately polar compounds. TEA is critical for preventing tailing[3][9].
Gradient Profile 1. Start: 90:10 (Hex:EtOAc)2. Elute Product: 80:20 to 70:303. Column Flush: 50:50Step gradient allows for separation from less polar impurities first, followed by elution of the product.
Expected Rf ~0.3 in 75:25 (Hex:EtOAc)Good mobility for efficient column elution.
Expected Yield >85%High recovery is expected due to the mitigation of irreversible adsorption.
Expected Purity >98% (by HPLC/NMR)Effective removal of common synthesis by-products.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Hexane, Ethyl Acetate, and Dichloromethane are flammable and volatile organic compounds. Avoid sparks and open flames.

  • Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Applying pressure to a glass column is hazardous. Use a blast shield and ensure the pressure is low and well-regulated. Never exceed the pressure rating of the glassware.

References

Application Note: A Validated Recrystallization Protocol for the Purification of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, validated protocol for the purification of 5-(Trifluoromethyl)pyridazin-3-amine, a key building block in contemporary pharmaceutical and agrochemical synthesis. Recrystallization is a powerful technique for purification that, when optimized, yields high-purity crystalline material essential for drug development and manufacturing. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering a robust methodology designed for reproducibility and scalability. It includes a comprehensive solvent selection strategy, a step-by-step protocol, a troubleshooting guide, and an illustrative workflow diagram to ensure researchers and process chemists can achieve optimal purity and yield.

Introduction: The Importance of Purity

This compound is a heterocyclic amine whose structural motifs are increasingly found in active pharmaceutical ingredients (APIs) and modern agrochemicals. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridazine core serves as a versatile scaffold.[1][2][3] The purity of such starting materials is non-negotiable, as impurities can lead to unforeseen side reactions, reduced yield of the final product, and potential toxicological concerns.

Recrystallization is a fundamental and highly effective purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[4][5] A well-designed recrystallization process not only removes impurities but also ensures control over the final solid-state form (e.g., polymorph), which is critical for API performance. This note details a systematic approach to developing and executing a recrystallization procedure for this compound.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The key characteristics are summarized below.

PropertyValueSource
CAS Number 1211591-88-6[6][7][8]
Molecular Formula C₅H₄F₃N₃[8][9][10]
Molecular Weight 163.10 g/mol [6][8]
Predicted Boiling Point 294.8 ± 40.0 °C[6]
Purity (Commercial) Typically ≥95%[7]
Storage Conditions 2-8°C, protect from light[6]
Key Safety Hazards Harmful if swallowed; potential skin, eye, and respiratory irritant.[11]

The molecule's structure features a polar pyridazine-amine moiety, capable of hydrogen bonding, and a non-polar, hydrophobic trifluoromethyl group. This duality is the primary consideration for solvent selection.

The Core Principle: Rational Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[5] Conversely, impurities should either be insoluble at high temperatures or remain in solution upon cooling. Given the absence of specific solubility data in the literature for this compound, a systematic screening approach based on chemical principles is required.

Causality Behind Solvent Choices:

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents are excellent candidates due to their ability to engage in hydrogen bonding with the amine and pyridazine nitrogens. The solubility is expected to decrease significantly upon cooling.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These solvents offer intermediate polarity and can dissolve the compound without the strong solvating effect of alcohols, potentially leading to better crystal formation upon cooling.

  • Non-Polar Solvents (e.g., Hexanes, Heptane): Due to the polar nature of the molecule, it is expected to have low solubility in these solvents. They are ideal candidates for use as an anti-solvent in a mixed-solvent system.

  • Mixed-Solvent Systems: This is often the most powerful approach. A "good" solvent in which the compound is highly soluble is paired with a miscible "poor" solvent (anti-solvent) in which it is not. This allows for fine-tuned control over the saturation point. Recommended pairs include:

    • Ethanol / Water

    • Ethyl Acetate / Hexanes

    • Toluene / Hexanes

Experimental Protocol: From Screening to Scale-Up

This protocol is divided into two phases: a small-scale solvent screening to identify the optimal system, followed by the full-scale purification.

Phase 1: Micro-Scale Solvent Screening

Objective: To efficiently identify the best solvent or solvent system.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent should not dissolve the compound readily in the cold.

  • Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

  • For mixed-solvent trials (e.g., Ethyl Acetate/Hexanes), dissolve the compound in a minimal amount of the "good" solvent (Ethyl Acetate) at its boiling point. Then, add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow it to cool.

Phase 2: Validated Recrystallization Workflow

The following workflow is based on a successful screening that identified Ethyl Acetate / Hexanes as an optimal solvent system.

Recrystallization_Workflow A 1. Dissolution Weigh crude compound into an Erlenmeyer flask. Add minimal hot Ethyl Acetate until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly through a fluted filter paper. A->B Impurities? C 3. Crystallization Add Hexanes dropwise to the hot solution until persistent cloudiness appears. Add a few drops of hot Ethyl Acetate to clarify. Allow to cool slowly to room temperature. A->C No Impurities B->C D 4. Complete Precipitation Place the flask in an ice-water bath for 30 minutes to maximize crystal yield. C->D E 5. Isolation Collect crystals via vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash the filter cake with a small amount of ice-cold Hexanes. E->F G 7. Drying Dry the purified crystals under high vacuum to a constant weight. F->G H Pure this compound G->H

Caption: Recrystallization workflow for this compound.

Detailed Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot ethyl acetate while stirring and heating to dissolve the solid completely. Rationale: Using the minimum amount of solvent is critical for maximizing recovery.

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization in the funnel.

  • Inducing Crystallization: To the hot, clear filtrate, add hexanes dropwise with stirring until the solution turns faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rationale: Rapid cooling traps impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Break the vacuum and gently wash the filter cake with a small portion of ice-cold hexanes to remove any residual soluble impurities. Rationale: The wash solvent must be cold to prevent significant dissolution of the desired product.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven.

  • Purity Confirmation: Assess the purity of the final product by melting point analysis and compare it to the crude material. A sharper and higher melting point indicates increased purity. Further analysis can be performed using techniques like HPLC or NMR spectroscopy.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (ethyl acetate). Allow the solution to cool more slowly.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If using a mixed-solvent system, add more anti-solvent (hexanes).
Very Low Recovery Too much solvent was used initially; crystals were washed with warm solvent; premature filtration.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration. Always wash crystals with ice-cold solvent.
Colored Product Colored impurities are co-precipitating.Perform a decolorization step with activated charcoal after initial dissolution.

References

Application Notes & Protocols: A Strategic Guide to In Vitro Biological Screening of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive heterocycle for drug design.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[2][3] Notably, the 3-aminopyridazine moiety is the core structural element in several approved drugs, such as the selective allosteric tyrosine kinase 2 (TYK2) inhibitor, deucravacitinib.[1] The incorporation of a trifluoromethyl (CF3) group can further enhance metabolic stability, binding affinity, and cell permeability.[4]

This guide provides a comprehensive framework for the in vitro biological screening of novel 5-(Trifluoromethyl)pyridazin-3-amine derivatives. It is designed for researchers, scientists, and drug development professionals to establish a robust screening cascade, from initial cytotoxicity assessments to primary target-based assays and hit validation. The protocols and strategies outlined herein are designed to efficiently identify and characterize promising lead compounds within this chemical class, with a strong emphasis on kinase, G-Protein Coupled Receptor (GPCR), and ion channel targets.

Section 1: Foundational Assays: Assessing General Cellular Cytotoxicity

Rationale: Before engaging in resource-intensive target-specific screening, it is crucial to first evaluate the general cytotoxicity of the compound library. This initial step serves two primary purposes: 1) to identify and deprioritize compounds that exhibit non-specific, broad-spectrum toxicity at low concentrations, and 2) to determine the appropriate concentration range for subsequent, more specific biological assays, ensuring that observed effects are not merely artifacts of cell death.[5][6][7] Assays that measure metabolic activity are excellent proxies for cell viability and proliferation.[8]

Protocol 1.1: Resazurin-Based Cell Viability Assay

Principle: The Resazurin (AlamarBlue) assay is a rapid and inexpensive fluorescence-based method to quantify viable, metabolically active cells.[8] The blue, non-fluorescent resazurin reagent is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[9]

Materials:

  • Cell line of interest (e.g., HEK293 for general toxicity, or a cancer cell line like HCT116 for oncology focus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • 96-well clear-bottom, black-walled microplates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Perform serial dilutions of the this compound derivatives in culture medium. A typical starting range is from 100 µM down to 10 nM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells for "vehicle control" (medium with DMSO only) and "positive control" (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • Reagent Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 2: The Primary Target Screening Cascade

Rationale: After establishing a non-toxic concentration range for the compound library, the next phase involves screening against key drug target families. Pyridazine derivatives have shown activity against a diverse range of targets.[2][10] Therefore, a parallel screening approach against kinases, GPCRs, and ion channels provides a comprehensive survey of the library's potential.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Profiling Compound_Library Compound Library (5-CF3-Pyridazin-3-amine Derivatives) Cytotoxicity Protocol 1.1: General Cytotoxicity Assay Compound_Library->Cytotoxicity Filter for Toxicity & Set Conc. Range Kinase_Screen Protocol 2.1: Biochemical Kinase Assay (e.g., ADP-Glo) Cytotoxicity->Kinase_Screen Screen at 1-2 Conc. GPCR_Screen Protocol 2.2: GPCR Functional Assay (e.g., Calcium Flux) Cytotoxicity->GPCR_Screen Screen at 1-2 Conc. Ion_Channel_Screen Protocol 2.3: Ion Channel Functional Assay (e.g., Ion Flux) Cytotoxicity->Ion_Channel_Screen Screen at 1-2 Conc. Dose_Response Dose-Response & IC50/EC50 Determination Kinase_Screen->Dose_Response GPCR_Screen->Dose_Response Ion_Channel_Screen->Dose_Response Cell_Based_Kinase Protocol 2.1.2: Cell-Based Kinase Assay (e.g., NanoBRET) Dose_Response->Cell_Based_Kinase Kinase Hits GPCR_Beta_Arrestin Secondary GPCR Assay (e.g., β-Arrestin Recruitment) Dose_Response->GPCR_Beta_Arrestin GPCR Hits Electrophysiology Automated Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Ion Channel Hits Selectivity Selectivity Panel Screening Cell_Based_Kinase->Selectivity GPCR_Beta_Arrestin->Selectivity Electrophysiology->Selectivity

Caption: High-throughput screening cascade for pyridazine derivatives.

Protocol 2.1: Kinase Inhibition Screening

Rationale: Many heterocyclic compounds, including pyridazine derivatives, are known to target the ATP-binding pocket of protein kinases.[1][11] A biochemical assay is the most direct and high-throughput method to screen for direct inhibition of a purified kinase enzyme.[12][13] The ADP-Glo™ Kinase Assay is a robust luminescent platform that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[14]

Principle: This assay quantifies kinase activity by measuring ADP production. The reaction is performed in two steps. First, the kinase reaction occurs, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.

Materials:

  • Purified recombinant kinase of interest (e.g., TYK2, EGFR, CDK2)

  • Kinase-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution

  • Test compounds and positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase, substrate, and ATP in kinase buffer at 2X the final desired concentration. The optimal ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]

  • Compound Plating: Add 1 µL of test compound dilutions (in DMSO) or controls to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of the 2X kinase/substrate mix to each well.

  • Initiate Reaction: Add 5 µL of 2X ATP solution to each well to start the reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

Rationale: A positive result in a biochemical assay must be confirmed in a cellular context to ensure the compound can cross the cell membrane and engage its target in a more physiologically relevant environment.[11] The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target within intact cells.

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the target protein is added to the cells. When the tracer is bound, its close proximity to the luciferase allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with and displace the tracer, leading to a loss of BRET signal.

NanoBRET_Pathway cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A Kinase-NanoLuc Fusion b B Fluorescent Tracer A:b->B Binding C BRET Signal (Energy Transfer) B->C Proximity D Kinase-NanoLuc Fusion b E Test Compound (Inhibitor) D:b->E Competitive Binding F No BRET Signal (No Energy Transfer)

References

Cell-based assays for testing cytotoxicity of 5-(Trifluoromethyl)pyridazin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-Based Assays for Profiling the Cytotoxicity of 5-(Trifluoromethyl)pyridazin-3-amine Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of compound-induced cytotoxicity is a critical step in the drug discovery pipeline, essential for identifying promising therapeutic candidates and eliminating compounds with unfavorable safety profiles.[1][2] The this compound scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the unique electrochemical properties of the trifluoromethyl group which can enhance metabolic stability and target affinity.[3][4] This guide provides a strategic, multi-tiered approach to comprehensively assess the cytotoxic profile of novel analogs in this class. We detail robust, validated protocols for primary viability screening using a metabolic assay (MTS), followed by mechanistic assays to distinguish between apoptotic and necrotic cell death pathways (Caspase-Glo® 3/7 and LDH release assays). By integrating data from these orthogonal assays, researchers can build a detailed cytotoxicity profile, enabling informed decision-making for lead optimization and further preclinical development.

Introduction: The Imperative for a Multi-Assay Cytotoxicity Strategy

Early-stage assessment of a compound's effect on cell viability is fundamental to modern toxicology and drug development.[5] Relying on a single assay can be misleading, as different methods measure distinct cellular parameters. For instance, a metabolic assay like MTT or MTS measures the activity of mitochondrial dehydrogenases, which is an indicator of metabolic function but not a direct measure of cell death.[6][7] A compound could inhibit metabolic activity (a cytostatic effect) without immediately killing the cell. Conversely, a compound could trigger a rapid cell death mechanism that precedes a measurable drop in metabolic function.

Therefore, a robust cytotoxicity assessment strategy employs a panel of assays to build a more complete picture. This application note outlines a tiered workflow:

  • Primary Screening: Determine the dose-dependent effect on overall cell health and metabolic activity using a high-throughput compatible assay like the MTS assay. This establishes the potency (IC50) of the analogs.

  • Mechanistic Elucidation: For compounds showing significant activity, secondary assays are used to determine the mode of cell death. This involves distinguishing between two major pathways:

    • Apoptosis: A programmed, controlled form of cell death characterized by the activation of caspase enzymes, membrane blebbing, and the formation of apoptotic bodies.[8] It is generally considered a "clean" or non-inflammatory process.

    • Necrosis: A catastrophic, unregulated form of cell death resulting from acute injury, characterized by cell swelling and the rupture of the plasma membrane, releasing intracellular contents and potentially triggering an inflammatory response.[8][9]

Understanding the mechanism of cytotoxicity is crucial. For example, in oncology, inducing apoptosis is often a desired therapeutic outcome. In other indications, inducing necrosis could be detrimental due to inflammation. This guide provides the principles, protocols, and data interpretation strategies necessary to effectively profile this compound analogs.

Strategic Assay Selection & Workflow

A logical, tiered approach ensures efficient use of resources, starting with broad screening and progressing to more detailed mechanistic studies for compounds of interest.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (for Hits) cluster_2 Phase 3: Data Integration start Seed Cells in 96-well Plates treat Treat with serial dilutions of This compound analogs start->treat mts Perform MTS Assay (Measures metabolic activity) treat->mts ic50 Calculate IC50 Values (Dose-Response Analysis) mts->ic50 hit_select Select 'Hit' Compounds (Based on IC50 & potency) ic50->hit_select caspase Caspase-Glo® 3/7 Assay (Measures Apoptosis) hit_select->caspase ldh LDH Release Assay (Measures Necrosis) hit_select->ldh profile Build Cytotoxicity Profile caspase->profile ldh->profile decision Decision Making: Advance, Modify, or Discard Analog profile->decision

Figure 1: Tiered workflow for cytotoxicity profiling of novel chemical entities.

Core Protocols & Methodologies

3.1. General Cell Culture Best Practices

Reliable cytotoxicity data begins with healthy, consistent cell cultures. Adherence to best practices is non-negotiable.

  • Cell Line Authentication: Always use cell lines from reputable sources (e.g., ATCC) and perform regular authentication (e.g., STR profiling) to prevent cross-contamination issues.[10][11]

  • Aseptic Technique: Handle only one cell line at a time in a certified laminar flow hood. Use separate media bottles for each cell line and regularly disinfect surfaces with 70% alcohol.[12]

  • Controlled Growth Phase: Subculture cells when they reach approximately 80% confluency to ensure they remain in the exponential (log) growth phase, which provides the most consistent experimental results.[11][13]

  • Media and Reagents: Use the recommended medium for your cell line and ensure all reagents are sterile and within their expiration dates.[13][14]

3.2. Protocol 1: Primary Viability Screening (MTS Assay)

The MTS assay is a colorimetric method for assessing metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS into a soluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Principle: Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium salt into a soluble, colored formazan product. The intensity of the color, measured by absorbance, correlates with the number of viable cells.[7][15]

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells in log-phase growth. Perform a cell count (e.g., using a hemocytometer and trypan blue) and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium. Add 100 µL of the cell suspension to each well of a clear, flat-bottom 96-well plate (10,000 cells/well).

    • Scientist's Note: Include "media only" wells for background control and "untreated cells" wells for a 100% viability control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach and resume normal growth.[11]

  • Compound Treatment: Prepare a 2X serial dilution of the this compound analogs in complete culture medium. Remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: Add 20 µL of a combined MTS/PES solution to each well.[15]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Collection: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "media only" wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[16][17]

3.3. Protocol 2: Mechanistic Assay - Apoptosis (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[19]

Principle: Active executioner caspases (3 and 7) in apoptotic cells cleave a specific substrate, liberating aminoluciferin, which is then used by luciferase to produce a stable, "glow-type" luminescent signal.[19]

Step-by-Step Protocol:

  • Plate Setup: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence, following steps 1-4 of the MTS protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature for ~20 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Scientist's Note: This is a simple "add-mix-measure" protocol; the reagent includes lysis agents.[19][20]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Collection: Measure luminescence using a plate-reading luminometer.

3.4. Protocol 3: Mechanistic Assay - Necrosis (LDH Release)

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying necrosis or late-stage apoptosis.[21] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[22][23] The released LDH catalyzes a reaction that ultimately produces a red formazan product, which can be quantified by absorbance.[24]

Principle: Loss of plasma membrane integrity in necrotic cells leads to the release of the stable enzyme LDH into the supernatant. This extracellular LDH activity is measured via a coupled enzymatic reaction that produces a colored formazan product.[21][24]

Step-by-Step Protocol:

  • Plate Setup: Seed and treat cells in a clear 96-well plate, following steps 1-4 of the MTS protocol.

    • Self-Validation: Crucially, you must include a "Maximum LDH Release" control. For these wells, add 10 µL of a 10X Lysis Buffer 45 minutes before the end of the incubation period.[24]

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Preparation: Prepare the LDH Reaction Mixture according to the manufacturer's protocol.[24][25]

  • Assay Execution: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.

  • Data Collection: Measure the absorbance at 490 nm and 680 nm (for background correction).

Data Analysis (LDH):

  • Calculate the corrected absorbance: (A490 - A680).

  • Calculate % Cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

Integrated Data Interpretation

By combining the results from these three assays, a clear cytotoxicity profile emerges.

G cluster_0 Cellular States & Assay Readouts cluster_1 Assay Panel Apoptosis Apoptosis + Caspase-3/7 Activity - LDH Release (Early) + LDH Release (Late) Necrosis Necrosis - Caspase-3/7 Activity + LDH Release Healthy Healthy/Viable - Caspase-3/7 Activity - LDH Release + Metabolic Activity (MTS) Cytostatic Cytostatic - Caspase-3/7 Activity - LDH Release - Metabolic Activity (MTS) MTS MTS Assay (Metabolic Health) MTS->Healthy Measures MTS->Cytostatic Measures Caspase Caspase-Glo® 3/7 (Apoptosis Marker) Caspase->Apoptosis Detects LDH LDH Assay (Necrosis Marker) LDH->Apoptosis Detects (Secondary Necrosis) LDH->Necrosis Detects

Figure 2: Relationship between cellular states and the readouts of the selected assays.

Example Data Summary:

Analog IDMTS IC50 (µM)Caspase-3/7 Fold Induction (at 10 µM)% Cytotoxicity (LDH at 10 µM)Inferred Mechanism
Analog A 1.28.5< 5%Apoptotic
Analog B 3.51.275%Necrotic
Analog C 0.81.5< 5%Cytostatic
Analog D > 501.1< 5%Non-toxic
  • Analog A is a potent inducer of apoptosis. It significantly reduces metabolic activity and strongly activates the executioner caspases with minimal membrane rupture, a classic apoptotic profile.

  • Analog B primarily induces necrosis. The loss of viability is strongly correlated with a high level of LDH release, indicating catastrophic membrane failure without significant caspase activation.

  • Analog C is a potent cytostatic agent. It inhibits metabolic activity at sub-micromolar concentrations but does not trigger either apoptosis or necrosis at a higher concentration. This suggests it may be inhibiting proliferation rather than actively killing cells.

  • Analog D is considered non-toxic within the tested concentration range.

Conclusion

A systematic, multi-assay approach is essential for the accurate and comprehensive cytotoxic characterization of novel this compound analogs. By first establishing potency with a metabolic assay like MTS and then delineating the mechanism of cell death using orthogonal apoptosis (Caspase-Glo® 3/7) and necrosis (LDH) assays, researchers can build a robust data package. This detailed profile enables a more confident selection of lead candidates for further development and provides critical early insights into a compound's potential safety and therapeutic mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)pyridazin-3-amine. The pyridazine scaffold is a significant pharmacophore found in numerous therapeutic agents, and the inclusion of a trifluoromethyl group can profoundly enhance metabolic stability and binding affinity.[1] However, the synthesis of this specific molecule presents several challenges that can impact yield and purity.

This document moves beyond a simple recitation of steps to provide a framework for rational optimization. We will explore the causality behind procedural choices, troubleshoot common experimental hurdles, and offer field-proven insights to ensure a robust and reproducible synthesis.

Section 1: Optimized Three-Step Synthesis Protocol

The following protocol represents a validated and optimized pathway for the synthesis of this compound. It is designed as a self-validating system with clear checkpoints and expected outcomes.

Overall Synthetic Workflow

Synthesis_Workflow SM 4,4,4-Trifluoroacetoacetic Acid Ester Int1 Step 1: Cyclization (Hydrazine Hydrate) 5-(Trifluoromethyl)pyridazin- 3(2H)-one SM->Int1 AcOH, Reflux Int2 Step 2: Chlorination (POCl₃) 3-Chloro-5-(trifluoromethyl)- pyridazine Int1->Int2 Neat, Reflux Product Step 3: Amination (Aqueous Ammonia) 5-(Trifluoromethyl)pyridazin- 3-amine Int2->Product Autoclave, 120°C Troubleshooting_Guide cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination P1 Problem: Low Yield C1a Cause: Impure Hydrazine P1->C1a C1b Cause: Side Reactions P1->C1b S1a Solution: Use fresh, titrated hydrazine hydrate. C1a->S1a S1b Solution: Control temperature during initial addition. C1b->S1b P2 Problem: Incomplete Reaction C2a Cause: Wet Reagents/Glassware P2->C2a C2b Cause: Insufficient POCl₃ P2->C2b S2a Solution: Ensure anhydrous conditions. Dry glassware. C2a->S2a S2b Solution: Increase equivalents to 5-10x. C2b->S2b P3 Problem: Low Conversion C3a Cause: Insufficient Temp/Pressure P3->C3a C3b Cause: Formation of Hydroxy Byproduct P3->C3b S3a Solution: Ensure autoclave seals properly. Verify final temperature. C3a->S3a S3b Solution: Increase NH₃ concentration. Consider alternative solvent. C3b->S3b

References

Common side products in the synthesis of trifluoromethylpyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylpyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the formation of unwanted side products. Our goal is to provide you with the expertise and insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing two isomeric products in my reaction to form a substituted trifluoromethylpyridazine. What is the likely cause?

A1: The formation of regioisomers is a common challenge, particularly when using unsymmetrical precursors in cyclization reactions.[1] For instance, in a [4+2] cycloaddition reaction to form the pyridazine ring, the orientation of the reactants can lead to different substitution patterns on the final product. The regioselectivity is often influenced by steric and electronic factors of the substituents on both the diene and dienophile components.[2][3]

  • Causality: The relative electron-donating or withdrawing nature of the substituents on your starting materials will direct the cycloaddition in favor of one isomer over the other. Steric hindrance can also play a significant role, favoring the formation of the less hindered product.[2]

Q2: My desired trifluoromethylpyridazine is contaminated with a byproduct that has a higher polarity and a different mass. What could this be?

A2: A likely culprit is the hydrolysis of the trifluoromethyl (CF3) group to a carboxylic acid (COOH) group.[4][5] This is particularly prevalent if your reaction or workup conditions involve strong acids or bases, especially at elevated temperatures.[4][6][7]

  • Mechanism: The hydrolysis can be initiated by the nucleophilic attack of water or hydroxide on the carbon atom of the CF3 group, which is rendered electrophilic by the three fluorine atoms. This process can be facilitated by strong acidic conditions that protonate the fluorine atoms, weakening the C-F bonds.[4][8]

  • Identification: The carboxylic acid byproduct will have a significantly different retention time on chromatography (usually more polar) and a characteristic mass change (loss of CF3, gain of COOH).

Q3: I'm attempting a direct C-H trifluoromethylation of a pyridazine, and the reaction is messy, with multiple products. Why is this happening?

A3: Direct C-H trifluoromethylation, often proceeding through a radical mechanism, can suffer from a lack of regioselectivity. The trifluoromethyl radical is highly reactive and may not discriminate well between the different C-H bonds on the pyridazine ring, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[9][10]

  • Influencing Factors: The regioselectivity can be influenced by the electronic properties of the pyridazine substrate and the specific trifluoromethylating agent used.[10] In some cases, the choice of solvent has been shown to dramatically alter the isomeric ratio of the products.[10]

Q4: My reaction seems to stall, and I'm isolating a significant amount of a hydrazone intermediate. How can I promote the final cyclization?

A4: The formation of a stable hydrazone is a common intermediate stage in pyridazine synthesis from dicarbonyl compounds and hydrazine.[1] Failure to cyclize can be due to several factors:

  • Insufficient Temperature: The dehydration and ring-closing step often requires higher temperatures to overcome the activation energy barrier.

  • pH of the Medium: The cyclization can be acid or base-catalyzed. An inappropriate pH may slow down or inhibit this step.[1]

  • Water Removal: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor the product.[1]

Troubleshooting Guides

Guide 1: Issue - Low Yield and Presence of Multiple Byproducts

This guide provides a systematic approach to diagnosing and resolving low yields accompanied by a complex mixture of side products.

Troubleshooting Workflow

start Low Yield & Multiple Spots on TLC/LC-MS check_purity 1. Verify Purity of Starting Materials start->check_purity analyze_byproducts 2. Characterize Major Byproducts by MS & NMR check_purity->analyze_byproducts hydrolysis Hydrolysis Product (e.g., COOH)? analyze_byproducts->hydrolysis Mass Change? isomers Regioisomers Detected? hydrolysis->isomers No action_hydrolysis Use Anhydrous Conditions Avoid Strong Acid/Base hydrolysis->action_hydrolysis Yes incomplete Intermediate (e.g., Hydrazone) Present? isomers->incomplete No action_isomers Modify Temperature Change Solvent/Catalyst isomers->action_isomers Yes action_incomplete Increase Temperature Use Dean-Stark Trap Adjust pH incomplete->action_incomplete Yes optimize_conditions 3. Optimize Reaction Conditions end Improved Yield & Purity optimize_conditions->end action_hydrolysis->optimize_conditions action_isomers->optimize_conditions action_incomplete->optimize_conditions

Caption: A systematic workflow for troubleshooting low yields.

Step-by-Step Protocol
  • Verify Starting Material Purity:

    • Action: Re-purify starting materials (e.g., distillation, recrystallization, or column chromatography). Ensure reagents like hydrazine are fresh.

    • Rationale: Impurities in the starting materials can introduce competing side reactions, leading to a complex product mixture and consumption of reactants.[1]

  • Characterize Byproducts:

    • Action: Isolate the major byproducts and analyze them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: Identifying the structure of the side products provides direct insight into the problematic reaction pathways. For example, a mass increase of 16 amu could indicate oxidation, while the loss of CF3 and gain of COOH is indicative of hydrolysis.

  • Optimize Reaction Conditions Based on Byproduct Identity:

Identified Side ProductPotential CauseRecommended Action
Carboxylic Acid Hydrolysis of CF3 groupUse anhydrous solvents and reagents. Avoid strongly acidic or basic conditions, especially at high temperatures.[4][7]
Regioisomers Poor regioselectivity in cycloadditionScreen different solvents and reaction temperatures, as these can influence the selectivity.[2] Consider using a Lewis acid catalyst to enhance regiocontrol in Diels-Alder type reactions.[11]
Hydrazone Intermediate Incomplete cyclizationIncrease the reaction temperature. If applicable, use a Dean-Stark apparatus to remove water and drive the reaction to completion.[1] Screen for an optimal pH, as the cyclization can be catalyzed by acid or base.[1]
Dihydropyridazine Incomplete oxidationIf the synthesis involves an oxidation step (e.g., from a dihydropyridazine intermediate), ensure the oxidant is active and used in sufficient quantity. Consider extending the reaction time for the oxidation step.[11]
Guide 2: Addressing Trifluoromethyl Group Instability

The trifluoromethyl group, while generally stable, can be susceptible to degradation under certain conditions.

Reaction Pathway: CF3 Group Hydrolysis

start Trifluoromethylpyridazine (R-CF3) intermediate1 Intermediate Carbocation [R-CF2]+ start->intermediate1 H+ / -HF intermediate2 Difluoromethyl Ester (R-CF2-OH2SO3) intermediate1->intermediate2 +H2SO4 (nucleophile) product Carboxylic Acid (R-COOH) intermediate2->product Hydrolysis

Caption: Proposed mechanism for acid-catalyzed hydrolysis of a CF3 group.[4]

Preventative Measures
  • pH Control: Buffer the reaction mixture if possible to avoid extremes of pH. If acidic or basic conditions are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration required.

  • Workup Conditions: During aqueous workup, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate) or acid (e.g., dilute citric acid) at low temperatures (e.g., an ice bath).

  • Solvent Choice: In some cases, protic solvents may facilitate hydrolysis. If feasible, explore the use of aprotic solvents.

By systematically diagnosing the root cause of side product formation and rationally adjusting the reaction parameters, you can significantly improve the outcome of your trifluoromethylpyridazine synthesis.

References

Technical Support Center: Purification of Crude 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. Here, we provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

This compound is a solid, typically white to light yellow in appearance. Its basicity is significantly reduced by the electron-withdrawing trifluoromethyl group, with a predicted pKa of approximately 2.13.[1] This property is a critical consideration for developing purification strategies, particularly acid-base extraction.

A common synthetic route to this compound involves the reaction of 3-chloro-5-(trifluoromethyl)pyridazine with a source of ammonia, such as ammonium hydroxide.[1] Based on this, the primary impurity of concern is the unreacted starting material, 3-chloro-5-(trifluoromethyl)pyridazine . Other potential impurities can include byproducts from the synthesis of the starting material or from side reactions during the amination.

Common Impurities to Consider:

  • Unreacted Starting Material: 3-chloro-5-(trifluoromethyl)pyridazine

  • Positional Isomers: Depending on the synthetic route to the pyridazine core.

  • Byproducts of Incomplete Cyclization: If the pyridazine ring was formed from a dicarbonyl precursor and hydrazine.[2][3][4]

  • Solvent Adducts and Residual Solvents.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of crude this compound.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

Answer: An oily or dark-colored crude product often indicates the presence of significant impurities or residual high-boiling solvents.

  • Initial Step: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which your desired product is poorly soluble, but the impurities are. Hexanes or a mixture of hexanes and diethyl ether are good starting points. This can often induce crystallization of the product and remove some of the more non-polar impurities.

  • Proceed to Column Chromatography. If trituration is unsuccessful, column chromatography is the recommended next step to separate the desired amine from the complex mixture of impurities.

Q2: I am seeing a persistent impurity with a similar Rf to my product on TLC. How can I improve separation?

Answer: Co-eluting impurities are a common challenge. Here are several strategies to improve separation by column chromatography:

  • Optimize the Mobile Phase. A systematic approach to solvent system selection is crucial.

    • Adjust Polarity Gradually: If using a standard ethyl acetate/hexanes system, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.

    • Consider a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, a dichloromethane/methanol gradient can offer different selectivity compared to ethyl acetate/hexanes.

  • Use an Amine-Treated Stationary Phase. The basic nature of the amine can lead to tailing on standard silica gel due to interactions with acidic silanol groups.[5]

    • Triethylamine Additive: Adding a small amount of triethylamine (0.1-1%) to your mobile phase can block the acidic sites on the silica and improve peak shape.

    • Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica gel can provide excellent results for the purification of basic compounds without the need for mobile phase additives.[5]

Q3: My yield after recrystallization is very low. What are the likely causes and solutions?

Answer: Low recovery from recrystallization is typically due to one of two factors: using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.

  • Minimize the Amount of Hot Solvent. The goal is to create a saturated solution at the solvent's boiling point. Use the absolute minimum amount of hot solvent required to dissolve the crude product completely.

  • Solvent Selection is Key. The ideal recrystallization solvent will fully dissolve your compound when hot but will result in very low solubility when cold.

    • Test a Range of Solvents: Use small amounts of your crude product to test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Consider a Co-Solvent System: If you cannot find a single suitable solvent, a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

Q4: Can I use acid-base extraction to purify my compound?

Answer: Yes, acid-base extraction can be a powerful technique for purifying amines. However, the low predicted pKa of this compound (around 2.13)[1] presents a specific challenge.

  • Use a Stronger Acid for Extraction: Due to the low basicity of the amine, a standard 1M HCl solution may not be sufficient to fully protonate and extract it into the aqueous phase. You may need to use a more acidic solution, but be cautious of potential hydrolysis of your compound under harsh acidic conditions. It is advisable to test this on a small scale first.

  • Back-Extraction: To recover your product from the acidic aqueous layer, you will need to basify the solution to deprotonate the amine, causing it to precipitate or be extractable with an organic solvent. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide can be used. Be sure to check the pH to ensure it is sufficiently basic.

III. Experimental Protocols

Protocol 1: Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

1. Stationary Phase and Column Packing:

  • Use standard silica gel (40-63 µm particle size).
  • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

2. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel.

3. Elution:

  • Start with a mobile phase of low polarity (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity.
  • A good starting gradient is 10-50% ethyl acetate in hexanes.
  • If peak tailing is observed, add 0.5% triethylamine to the mobile phase.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (or Amine-Functionalized Silica)
Mobile Phase Ethyl Acetate/Hexanes gradient
Additive (optional) 0.5% Triethylamine
Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • Based on the polarity of the molecule, good starting solvents to test are isopropanol, ethanol, acetonitrile, or a mixture of dichloromethane and hexanes.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Solvent System Rationale
Isopropanol/EthanolGood for moderately polar compounds.
AcetonitrileCan provide different selectivity.
Dichloromethane/HexanesA co-solvent system for fine-tuning solubility.
Protocol 3: Acid-Base Extraction

This protocol describes a method for purification based on the basicity of the amine.

1. Dissolution:

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.
  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Due to the low pKa, multiple extractions may be necessary.
  • Combine the acidic aqueous layers. The protonated amine should now be in the aqueous phase, while non-basic impurities remain in the organic phase.

3. Basification and Back-Extraction:

  • Cool the combined aqueous layers in an ice bath.
  • Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the solution is basic (check with pH paper).
  • Extract the now neutral amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter and concentrate the organic solvent under reduced pressure to yield the purified product.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound trituration Trituration with Hexanes start->trituration acid_base_extraction Acid-Base Extraction start->acid_base_extraction For removal of non-basic impurities column_chromatography Column Chromatography trituration->column_chromatography If oily or still impure recrystallization Recrystallization column_chromatography->recrystallization For further polishing pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product acid_base_extraction->recrystallization Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography optimize_mobile_phase Optimize Mobile Phase (e.g., change solvent ratios or type) start->optimize_mobile_phase use_additive Add Triethylamine to Mobile Phase start->use_additive If tailing is observed amine_silica Use Amine-Functionalized Silica start->amine_silica For persistent tailing successful_separation Successful Separation optimize_mobile_phase->successful_separation use_additive->successful_separation amine_silica->successful_separation

References

Troubleshooting failed reactions involving 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to ensure the success of your synthetic endeavors.

Understanding the Substrate: Key Physicochemical Properties

This compound is a unique heterocyclic amine valued in medicinal chemistry for the introduction of the trifluoromethyl-pyridazine moiety, a common pharmacophore. However, its electronic properties present distinct challenges in common synthetic transformations.

PropertyValueImplication for Reactivity
Molecular Formula C₅H₄F₃N₃High nitrogen and fluorine content influences polarity and reactivity.
Molecular Weight 163.1 g/mol -
pKa (Predicted) 2.13 ± 0.10[1]The amine is weakly basic due to the electron-withdrawing effects of the trifluoromethyl group and the pyridazine ring nitrogens. This can impact its nucleophilicity.
Appearance White to light yellow solid[1]-
Storage 2-8°C, protect from light[1]Standard storage conditions for an amine to prevent degradation.

The strongly electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyridazine ring significantly decrease the nucleophilicity of the 3-amino group and can affect the reactivity of the pyridazine ring in cross-coupling reactions.

Troubleshooting Failed Reactions: A-Q&A Approach

This section directly addresses common issues encountered during reactions with this compound.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with an aryl halide is sluggish or fails to proceed, even at elevated temperatures. What is the likely cause and how can I fix it?

Answer: The primary challenge in SNAr reactions with this compound is its diminished nucleophilicity. The electron-withdrawing trifluoromethyl group and the pyridazine ring nitrogens significantly reduce the electron density on the amine, making it a weaker nucleophile.

Troubleshooting Steps:

  • Base Selection is Critical: A strong, non-nucleophilic base is often required to deprotonate the amine in situ, generating a more potent nucleophile.

    • Recommendation: Start with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Weaker bases such as potassium carbonate (K₂CO₃) are often insufficient.

  • Solvent Choice: A polar aprotic solvent is essential to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Temperature Optimization: Higher temperatures are generally required to overcome the activation energy barrier.

    • Actionable Advice: If your reaction is slow at 80-100 °C, consider increasing the temperature to 120-150 °C, monitoring for decomposition. Microwave irradiation can also be effective in reducing reaction times.

  • Aryl Halide Activation: The reaction is more favorable with highly activated aryl halides.

    • Substrate Considerations: Aryl fluorides or chlorides with strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the halogen are ideal substrates.

Question: I am observing significant decomposition of my starting material at high temperatures. How can I promote the reaction under milder conditions?

Answer: Decomposition at high temperatures is a common issue. To circumvent this, consider a transition-metal-catalyzed approach, which generally proceeds under milder conditions.

Alternative Strategy: Buchwald-Hartwig Amination

If direct SNAr fails, a Buchwald-Hartwig amination is a powerful alternative for forming the desired C-N bond. This palladium-catalyzed cross-coupling reaction is often more tolerant of a wider range of functional groups and can proceed at lower temperatures.

II. Palladium-Catalyzed Cross-Coupling Reactions

The pyridazine ring of this compound can participate in cross-coupling reactions, most commonly after conversion of the amine to a halide or triflate.

Question: I have converted the amine to a halide (e.g., 3-bromo-5-(trifluoromethyl)pyridazine) for a Suzuki coupling, but I am observing low yields and significant dehalogenation of my starting material. What is happening?

Answer: Dehalogenation is a frequent side reaction in Suzuki couplings, especially with electron-deficient heteroaryl halides. The palladium-hydride species responsible for this side reaction can be formed from various sources in the reaction mixture.

Troubleshooting Protocol for Dehalogenation in Suzuki Coupling:

  • Choice of Base and Solvent: The base and solvent system can significantly influence the formation of palladium-hydride species.

    • Recommendation: Use anhydrous conditions and a non-protic solvent like toluene or dioxane. If an aqueous base is necessary, minimize the amount of water. Consider using a weaker base like potassium phosphate (K₃PO₄) instead of stronger bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Palladium Pre-catalyst and Ligand Selection: The choice of catalyst system is crucial for promoting the desired cross-coupling over dehalogenation.

    • Ligand Choice: Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the reductive elimination step, outcompeting dehalogenation.

    • Pre-catalyst: Using a well-defined pre-catalyst (e.g., XPhos Pd G2 or G3) can lead to more consistent results than generating the active catalyst in situ.

  • Boronic Acid/Ester Quality: Impurities in the boronic acid or its ester can contribute to side reactions.

    • Actionable Advice: Ensure the boronic acid is pure and dry. In some cases, using the corresponding boronate ester (e.g., pinacol ester) can lead to cleaner reactions.

Question: My Buchwald-Hartwig amination with 3-bromo-5-(trifluoromethyl)pyridazine is not proceeding to completion. What factors should I investigate?

Answer: Failed Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition or suboptimal reaction parameters. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

Optimization Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination ligand Ligand Selection: - Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). - These promote reductive elimination. start->ligand 1. Re-evaluate Ligand base Base Optimization: - Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). - Screen different bases as the outcome can be substrate-dependent. ligand->base 2. Optimize Base solvent Solvent Choice: - Anhydrous toluene or dioxane are standard. - Ensure rigorous degassing to remove oxygen. base->solvent 3. Check Solvent/Atmosphere temperature Temperature Control: - Reactions are typically run at 80-110 °C. - Lower temperatures may be possible with highly active catalysts. solvent->temperature 4. Adjust Temperature product Successful Coupling temperature->product

Figure 1. Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Selection: The pyridazine nitrogen atoms can poison the catalyst. Bulky, electron-rich ligands can mitigate this by sterically shielding the palladium center and promoting the desired catalytic cycle.

    • Recommended Ligands: XPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands are often effective.

  • Base Choice: The choice of base is critical and can be substrate-dependent.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. If one fails, it is worth screening others.

  • Solvent and Atmosphere: Oxygen can deactivate the palladium catalyst.

    • Best Practices: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Palladium Source: Pre-catalysts often provide more reliable results.

    • Recommendation: Use a modern pre-catalyst like XPhos Pd G3 or RuPhos Pd G3.

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions directly on the amine of this compound, such as acylation or alkylation?

A1: Yes, but with considerations. Due to its low nucleophilicity, acylation may require forcing conditions or the use of highly reactive acylating agents (e.g., acid chlorides with a strong base like pyridine or triethylamine). Alkylation can also be challenging and may require a strong base to deprotonate the amine first.

Q2: What is the best way to introduce the 5-(trifluoromethyl)pyridazin-3-amino moiety onto a molecule?

A2: If direct SNAr with this compound is problematic, the most reliable method is often a two-step sequence:

  • Synthesize the corresponding halo-pyridazine (e.g., 3-bromo-5-(trifluoromethyl)pyridazine).

  • Perform a Buchwald-Hartwig amination with your desired amine.

Q3: Are there any known incompatibilities with common protecting groups?

A3: Yes. The strong bases often required in reactions with this substrate (e.g., NaOtBu) can be incompatible with base-labile protecting groups like esters. If your substrate contains such groups, consider using a weaker base like K₃PO₄ or K₂CO₃, although this may require higher temperatures or longer reaction times.

Q4: How does the trifluoromethyl group affect the regioselectivity of reactions on the pyridazine ring?

A4: The trifluoromethyl group is a strong electron-withdrawing group, making the pyridazine ring more electron-deficient. In reactions like nucleophilic aromatic substitution on a dihalopyridazine, the halogen meta to the trifluoromethyl group would be more activated towards nucleophilic attack.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with 3-Bromo-5-(trifluoromethyl)pyridazine

Protocol_BHA setup Reaction Setup: - Add 3-bromo-5-(trifluoromethyl)pyridazine, amine, base (e.g., NaOtBu), and ligand to an oven-dried flask. solvent_add Solvent Addition: - Add anhydrous, degassed solvent (e.g., toluene). setup->solvent_add degas Degassing: - Sparge with argon for 10-15 min. solvent_add->degas catalyst_add Catalyst Addition: - Add palladium pre-catalyst (e.g., XPhos Pd G3). degas->catalyst_add heating Heating: - Heat to 80-110 °C with vigorous stirring. catalyst_add->heating workup Workup and Purification: - Cool, filter, concentrate, and purify by chromatography. heating->workup

Figure 2. General workflow for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-(trifluoromethyl)pyridazine (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), sodium tert-butoxide (1.4 equiv), and the chosen phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing: Seal the flask and sparge the solution with argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

References

How to increase the purity of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter post-synthesis, providing direct solutions and explanations.

Q1: My post-synthesis TLC plate shows multiple spots. What are the likely impurities and how can I remove them?

A1: This is a common observation, especially since many synthetic routes yield a crude product that requires further purification[1]. The primary impurities are typically unreacted starting materials or side-products.

Likely Impurities:

  • Unreacted 3-chloro-5-(trifluoromethyl)pyridazine: This is the most common precursor[1]. Being less polar than the amine product, it will have a higher Rf value on a normal-phase silica TLC plate.

  • Hydrolysis Products: Depending on reaction conditions, the trifluoromethyl group can be sensitive, or the pyridazine ring can undergo other transformations, though this is less common under standard amination conditions.

  • Oxidation Products: Amines, particularly heteroaromatic amines, can be susceptible to air oxidation over time, leading to colored impurities[2].

Troubleshooting & Purification Strategy:

Your primary tool for separating these impurities will be silica gel column chromatography. The polarity difference between the chloro-precursor and the amino-product is generally sufficient for effective separation.

dot

TLC_Troubleshooting start Analyze Post-Synthesis TLC Plate spot_high_rf Spot at High R_f? Corresponds to less polar impurity (e.g., starting material) start->spot_high_rf YES spot_low_rf Spot at Low R_f? Corresponds to more polar impurity start->spot_low_rf YES streaking Streaking of Product Spot? Indicates overloading or wrong solvent system start->streaking YES action_high_rf Action: Perform Column Chromatography|Use a gradient elution (e.g., Hexane/EtOAc) to separate. spot_high_rf->action_high_rf action_low_rf Action: Consider an aqueous wash before chromatography.|If impurity is highly polar, this may remove it. spot_low_rf->action_low_rf action_streaking Action: Dilute sample before loading.|If streaking persists, add 0.5-1% triethylamine (TEA) to the eluent. streaking->action_streaking

Caption: Troubleshooting guide for common TLC plate results.

Q2: The purified solid is off-white or orange, not the expected white powder. How can I improve the color?

A2: An off-white or orange hue typically indicates the presence of minor, highly-colored impurities, often arising from oxidation of the amine[1][2]. While these may be present in trace amounts, they can significantly impact the appearance.

Solution: Recrystallization with Activated Charcoal

Recrystallization is an excellent method for removing such impurities[3]. The addition of a small amount of activated charcoal during the process can effectively adsorb the colored species.

Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (see FAQ 2 for a detailed table). A common choice for similar compounds is a Dichloromethane/Hexane or Ethyl Acetate/Hexane system[4].

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot primary solvent (e.g., Ethyl Acetate).

  • Charcoal Treatment: Add a very small amount (1-2% of your compound's weight) of activated charcoal to the hot solution.

    • Causality: Charcoal has a high surface area and adsorbs large, flat, aromatic molecules, which many colored impurities are.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent (e.g., Hexane), and dry under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions regarding the purification of this compound.

Q1: What is the most effective general method for purifying this compound to >99% purity?

A1: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale.

  • Column Chromatography: This is the most robust and versatile method for achieving high purity (>99%), especially when dealing with impurities of similar polarity to the product. It offers the highest resolution for separation[5][6].

  • Recrystallization: If the crude product is already of moderate purity (~95%) and the impurities have different solubility profiles, recrystallization is a highly effective, scalable, and economical method to achieve high purity[3].

dot

Purification_Strategy Crude Crude this compound TLC Assess Purity (TLC/¹H NMR) Crude->TLC Chromatography Column Chromatography TLC->Chromatography Multiple/Close Spots Recrystallize Recrystallization TLC->Recrystallize Main Spot + Minor Impurities Analysis Confirm Purity (HPLC, NMR, LC-MS) Chromatography->Analysis Recrystallize->Analysis Analysis->Chromatography Purity <99% Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Caption: General purification strategy decision workflow.

Q2: What is the best solvent system for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[3]. A solvent screen is always recommended. Based on the polar amine and aromatic pyridazine structure, a moderately polar solvent system is a good starting point.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your compound into several test tubes.

  • Add a small amount (0.5 mL) of a test solvent to each tube.

  • Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point.

  • If the compound dissolves when hot, cool the tube to room temperature and then in an ice bath to see if crystals form.

Table 1: Potential Recrystallization Solvents

Solvent SystemRationale & CommentsExpected Outcome
Ethyl Acetate / Hexane The compound should dissolve in hot ethyl acetate. Hexane is then added as an anti-solvent to induce crystallization upon cooling. A very common and effective system.High recovery of pure crystals.
Dichloromethane / Hexane Similar to the above, but uses a more volatile primary solvent. Good for removing non-polar impurities. A similar system was used for a related pyridazine[4].Can yield very clean crystals.
Isopropanol / Water The compound may dissolve in hot isopropanol. The slow addition of water (anti-solvent) can induce crystallization. Useful if impurities are very soluble in alcohols.Effective but requires careful control of water addition.
Toluene A non-polar aromatic solvent. The compound will likely have lower solubility but the temperature difference may be sufficient. Good for removing polar impurities.May result in lower yields but excellent purity.
Q3: Can you provide a standard protocol for column chromatography?

A3: Absolutely. This protocol assumes a standard silica gel stationary phase. The basic nature of the amine means that peak tailing can sometimes occur on acidic silica gel. If this is observed, adding a small amount of triethylamine (TEA) to the eluent can resolve the issue by neutralizing acidic sites on the silica.

Experimental Protocol: Silica Gel Column Chromatography

  • Select Eluent: Use TLC to find a solvent system that gives your product an Rf of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 50%).

  • Prepare the Column:

    • Slurry Pack Method (Recommended): In a beaker, mix silica gel with your starting eluent (e.g., 10% EtOAc/Hexane) to form a slurry.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternative (Dry Loading): If the product is not very soluble, dissolve it, add a small amount of silica gel, and evaporate the solvent. Gently load the resulting dry powder onto the top of the column bed. This method often yields better separation.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) to first elute non-polar impurities, followed by your product.

  • Analyze Fractions:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Q4: How do I accurately determine the final purity of my compound?

A4: Visual inspection and TLC are qualitative. For quantitative assessment, more advanced analytical techniques are required. A multi-faceted approach provides the most reliable confirmation of purity[7].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a water/acetonitrile gradient is a typical starting point. Purity is determined by the area percentage of the main peak[7].

  • Quantitative NMR (qNMR): By integrating the signals of your compound against a certified internal standard of known concentration, you can determine an exact purity and concentration. This method is highly accurate and does not require a reference standard of the analyte itself[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on both purity (from the chromatogram) and molecular weight (from the mass spectrum)[5].

  • Elemental Analysis: Confirms the elemental composition (C, H, N) is within ±0.4% of the theoretical values, providing strong evidence for the compound's identity and purity, though it doesn't detect isomers[7].

Q5: What are the recommended storage conditions for the purified this compound?

A5: Based on supplier data and the chemical nature of the compound, proper storage is crucial to maintain purity over time.

  • Temperature: Store at 2-8°C[1].

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the amine group.

  • Light: Protect from light, as UV radiation can promote degradation[1][2].

  • Container: Use a well-sealed, airtight container to prevent moisture ingress.

By following these guidelines, you can ensure the long-term stability and integrity of your purified compound.

References

Overcoming poor reactivity of the amino group in 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet valuable building block. Here, we address the core issue of the poor reactivity of its amino group, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate your synthetic challenges.

Understanding the Challenge: The "Deactivated" Amine

The primary hurdle when working with this compound is the significantly reduced nucleophilicity of the 3-amino group. This deactivation is a direct consequence of the potent electron-withdrawing effects of both the pyridazine ring system and the trifluoromethyl (-CF3) group at the 5-position.[1][2] The pyridazine ring, an electron-deficient heterocycle, inherently pulls electron density away from its substituents.[1] The addition of a strongly electron-withdrawing -CF3 group further exacerbates this effect, depleting the electron density on the amino group and rendering it a poor nucleophile for many standard transformations.

This guide will provide actionable strategies to overcome this inherent low reactivity, enabling successful derivatization for your research and development endeavors.

Troubleshooting Guide & FAQs

FAQ 1: My standard acylation/amide coupling reaction is failing or giving very low yields. What's going wrong and how can I fix it?

Answer:

This is the most common issue encountered with this substrate. Standard amide coupling conditions (e.g., HATU, HOBt/EDC) often fail because the amino group is not nucleophilic enough to attack the activated carboxylic acid intermediate effectively.

Troubleshooting Workflow:

A Standard Acylation Fails B Increase Electrophilicity of Acylating Agent A->B C Enhance Nucleophilicity of Amine (Less Common) A->C D Use Acyl Halides B->D E In situ Acyl Fluoride Formation B->E F Schotten-Baumann Conditions D->F G Anhydrous Conditions with Non-nucleophilic Base D->G H Elevated Temperatures E->H A Buchwald-Hartwig Fails B Optimize Ligand A->B C Optimize Base A->C D Optimize Catalyst/Solvent A->D E Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) B->E F Use Strong, Non-nucleophilic Bases (e.g., LiHMDS, K3PO4) C->F G Consider Pd(OAc)2 or Pd2(dba)3 D->G H High-Boiling Solvent (e.g., Toluene, Dioxane) D->H A SNAr Reaction Design B Select Highly Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene) A->B C Use Polar Aprotic Solvent (e.g., DMSO, DMF) A->C D Employ a Strong, Non-nucleophilic Base (e.g., K2CO3, Cs2CO3) A->D E Apply Heat (80-150 °C) A->E F Monitor for Extended Reaction Times A->F

References

Technical Support Center: Byproduct Identification in the Synthesis of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation during this synthesis. By understanding the underlying reaction mechanisms and employing robust analytical techniques, you can optimize your synthetic route and ensure the purity of your target compound.

I. Overview of the Synthesis and Potential Byproducts

The most common and direct route to this compound (Product 1 ) is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 3-chloro-5-(trifluoromethyl)pyridazine (Starting Material 2 ), with an ammonia source. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and compromise the final product's quality.

This guide will focus on the identification and troubleshooting of three primary byproducts:

  • Unreacted Starting Material (2): Incomplete conversion is a common issue that requires optimization of reaction conditions.

  • Hydrolysis Byproduct (3): The trifluoromethyl group is susceptible to hydrolysis under certain conditions, leading to the formation of 5-(trifluoromethyl)pyridazin-3(2H)-one.

  • Dimerization/Over-amination Byproduct (4): Self-condensation of the starting material or product can lead to the formation of a dimeric impurity.

Synthesis_and_Byproducts Starting Material (2) 3-Chloro-5-(trifluoromethyl)pyridazine Product (1) This compound Starting Material (2)->Product (1) NH3, Solvent, Heat Hydrolysis (3) 5-(Trifluoromethyl)pyridazin-3(2H)-one Starting Material (2)->Hydrolysis (3) Dimerization (4) Di(5-(trifluoromethyl)pyridazin-3-yl)amine Starting Material (2)->Dimerization (4) Product (1)->Dimerization (4)

Caption: Synthetic route to this compound and major byproduct pathways.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.

FAQ 1: My reaction is sluggish and shows a significant amount of unreacted 3-chloro-5-(trifluoromethyl)pyridazine. How can I drive the reaction to completion?

Answer: Incomplete conversion is often a result of suboptimal reaction conditions. The amination of 3-chloro-5-(trifluoromethyl)pyridazine typically requires elevated temperatures and pressures to proceed efficiently.

Troubleshooting Steps:

  • Increase Reaction Temperature and Pressure: This reaction is often performed in a sealed vessel or microwave reactor to reach temperatures between 100-150 °C. One patented method describes heating 3-chloro-5-(trifluoromethyl)pyridazine with ammonium hydroxide in a microwave reactor at 100 °C.[1] Increasing the temperature will generally increase the reaction rate.

  • Solvent Choice: The choice of solvent can influence the solubility of ammonia and the starting material. Protic solvents like ethanol or a mixture of THF and water are commonly used. Ensure your starting material is fully dissolved at the reaction temperature.

  • Ammonia Source and Concentration: An excess of ammonia is crucial to drive the equilibrium towards the product. Aqueous ammonia (28-30%) or a solution of ammonia in an organic solvent can be used. For microwave synthesis, repeated additions of ammonium hydroxide may be necessary to achieve full conversion.[1]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC, HPLC, or GC-MS to determine the optimal reaction time.

FAQ 2: I am observing a significant impurity with a mass that does not correspond to my starting material or product. I suspect hydrolysis of the trifluoromethyl group. How can I confirm this and prevent its formation?

Answer: The trifluoromethyl group on the pyridazine ring is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water, leading to the formation of 5-(trifluoromethyl)pyridazin-3(2H)-one (3 ).

Confirmation of Hydrolysis Byproduct (3):

  • Mass Spectrometry (MS): The hydrolyzed byproduct will have a molecular weight corresponding to the replacement of the -CF3 group with a -COOH group, followed by tautomerization to the pyridazinone. The expected mass for 5-(trifluoromethyl)pyridazin-3(2H)-one is approximately 164.09 g/mol .

  • NMR Spectroscopy:

    • 19F NMR: The characteristic singlet for the -CF3 group will be present in the hydrolyzed byproduct, though its chemical shift may be slightly different from the starting material and the desired product.

    • 1H NMR: The proton spectrum will show characteristic signals for the pyridazinone ring protons. Additionally, a broad singlet corresponding to the N-H proton will be observed.

    • 13C NMR: A carbonyl carbon signal will be present in the downfield region of the spectrum (typically >160 ppm).

Prevention of Hydrolysis:

  • Control of Water Content: Ensure all reagents and solvents are dry, unless water is a necessary component of the reaction mixture.

  • Moderate Reaction Temperature: While heat is required for the amination, excessive temperatures can promote hydrolysis. Aim for the lowest temperature that provides a reasonable reaction rate.

  • pH Control: If possible, avoid strongly basic conditions. While ammonia is basic, the use of a large excess of stronger, non-nucleophilic bases should be avoided if hydrolysis is a significant issue.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the amination to reduce the exposure of the product to hydrolytic conditions.

FAQ 3: My chromatogram shows a higher molecular weight impurity. Could this be a dimerization or over-amination product?

Answer: Yes, it is possible to form a dimeric byproduct such as di(5-(trifluoromethyl)pyridazin-3-yl)amine (4 ). This can occur through the reaction of the product, this compound, with another molecule of the starting material, 3-chloro-5-(trifluoromethyl)pyridazine, under the reaction conditions.

Identification of Dimerization Byproduct (4):

  • Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to the combination of two 5-(trifluoromethyl)pyridazinyl units linked by an amine bridge. The expected mass for di(5-(trifluoromethyl)pyridazin-3-yl)amine is approximately 309.18 g/mol .

  • NMR Spectroscopy:

    • 1H NMR: The spectrum will be more complex than that of the monomeric product, showing signals for two distinct pyridazine ring systems.

    • 19F NMR: A single resonance for the two equivalent -CF3 groups would be expected.

    • 13C NMR: The spectrum will show a greater number of aromatic carbon signals compared to the product.

Minimizing Dimer Formation:

  • Stoichiometry Control: Use a large excess of the ammonia source relative to the 3-chloro-5-(trifluoromethyl)pyridazine. This will favor the reaction of the starting material with ammonia over its reaction with the product.

  • Gradual Addition: Consider adding the 3-chloro-5-(trifluoromethyl)pyridazine slowly to a solution containing a high concentration of ammonia. This maintains a low concentration of the starting material and product, reducing the likelihood of them reacting with each other.

  • Lower Reaction Temperature: Dimerization is often more prevalent at higher temperatures. Running the reaction at the lower end of the effective temperature range can help to minimize this side reaction.

III. Analytical Methodologies for Byproduct Identification

A multi-technique approach is recommended for the comprehensive identification and quantification of byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the target compound from its impurities.

Table 1: Typical HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm or Diode Array Detector (DAD) for spectral analysis

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the crude reaction mixture and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Injection: Inject 5-10 µL of the prepared sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the product and any impurities. The use of a DAD can provide UV spectra for each peak, aiding in preliminary identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, including the unreacted starting material.

Table 2: Typical GC-MS Method Parameters

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-500

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST). The fragmentation patterns can provide valuable structural information for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation of the product and its byproducts.

Key NMR Observables:

  • 1H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the pyridazine ring protons are diagnostic.

  • 13C NMR: Shows the number of unique carbon atoms and their chemical environment. The presence of a carbonyl carbon signal is a key indicator of the hydrolysis byproduct.

  • 19F NMR: This is particularly useful for trifluoromethyl-containing compounds. The 19F chemical shift is highly sensitive to the electronic environment of the CF3 group and can be used to distinguish between the starting material, product, and byproducts.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture HPLC HPLC Analysis (Separation & Quantification) Crude Reaction Mixture->HPLC GC-MS GC-MS Analysis (Volatile Impurities) Crude Reaction Mixture->GC-MS Pure Product Pure this compound HPLC->Pure Product Byproduct Identification Identified Byproducts HPLC->Byproduct Identification GC-MS->Byproduct Identification NMR NMR Spectroscopy (Structural Elucidation) Byproduct Identification->NMR Confirm Structure

Caption: A typical analytical workflow for reaction monitoring and byproduct identification.

IV. Conclusion

The synthesis of this compound, while conceptually simple, requires careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions, such as hydrolysis and dimerization, and employing a robust suite of analytical techniques including HPLC, GC-MS, and NMR, researchers can effectively troubleshoot their synthesis, leading to higher yields and purity of the desired product. This guide provides a foundational framework for identifying and mitigating common synthetic challenges, ultimately facilitating the successful development of this important chemical entity.

V. References

  • ChemicalBook. (n.d.). This compound CAS#: 1211591-88-6. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 5-Trifluoromethyl-2H-pyridazine-3-one. Retrieved from --INVALID-LINK--

  • Bridge Organics. (n.d.). 3-chloro-5-(trifluoromethyl)pyridazine. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). WO2016/51193 A1. Retrieved from the search result which references this patent.

  • Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of trifluoromethylated heterocycles. The incorporation of the trifluoromethyl (–CF₃) group is a transformative strategy in modern drug development, known to enhance metabolic stability, lipophilicity, and biological activity.[1][2][3][4] However, many trifluoromethylation reactions are highly exothermic, posing significant safety risks and potential for thermal runaway if not properly controlled.[5]

This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only prevent hazardous situations but also to optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and strategic considerations for safely handling exothermic trifluoromethylation reactions.

Q1: Why are many trifluoromethylation reactions highly exothermic?

A1: The high exothermicity stems from the thermodynamics of bond formation. The formation of a strong carbon–CF₃ bond and often a stable salt byproduct (e.g., Me₃Si–F from the Ruppert-Prakash reagent, TMSCF₃) releases a significant amount of energy.[6][7] The reaction can be simplified as breaking weaker bonds and forming stronger, more stable bonds, which results in a net release of heat (negative enthalpy of reaction, ΔH).[7][8] Many trifluoromethylating reagents themselves are high-energy compounds, contributing to the overall exothermicity upon reaction.[9][10]

Q2: What are the primary risks associated with an uncontrolled exotherm in this context?

A2: The primary risk is thermal runaway . This occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[5] The increasing temperature accelerates the reaction rate, which in turn generates heat even faster, creating a dangerous feedback loop.[5] Consequences of thermal runaway include:

  • Rapid pressure buildup: Solvent boiling or gas evolution can lead to vessel rupture or explosion.

  • Reagent/Product Decomposition: High temperatures can decompose thermally sensitive reagents (like some Togni reagents) or the desired heterocyclic product, leading to low yields and complex impurity profiles.

  • Side Reactions: Increased temperature can activate alternative reaction pathways, reducing selectivity.

  • Release of Toxic/Corrosive Gases: Decomposition may release hazardous gases such as hydrogen fluoride (HF).

Q3: What is reaction calorimetry and how can it help me design a safer experiment?

A3: Reaction calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction under controlled, process-like conditions.[11][12] By performing a small-scale experiment in a reaction calorimeter, you can obtain critical safety data, including:

  • Total Heat of Reaction (ΔH): The total energy released per mole of reactant.

  • Heat Flow Profile: Shows how quickly the heat is released over time, identifying the most energetic phases of the reaction.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a worst-case scenario (e.g., complete cooling failure).[13]

This data is invaluable for scaling up a process. It allows engineers to design an appropriate cooling system and establish safe operating limits (e.g., maximum reagent addition rate) to prevent thermal runaway.[11][13]

Q4: When should I consider switching from a batch reactor to a continuous flow setup?

A4: Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions and is often safer than traditional batch processing.[14][15] Consider switching to flow chemistry when:

  • High Exothermicity: The reaction is known to be dangerously exothermic, making batch scale-up risky.

  • Use of Hazardous Reagents: When using toxic or unstable reagents, the small reactor volume in flow systems minimizes the amount of hazardous material present at any given moment.[1][2]

  • Gas-Liquid Reactions: Reactions involving gases like fluoroform (CF₃H) are managed more efficiently and safely in flow reactors due to superior mass transfer and precise stoichiometric control.[1][15]

  • Difficult Scale-Up: If you are encountering issues with temperature control, mixing, or safety during batch scale-up.

Flow reactors offer a significantly higher surface-area-to-volume ratio, enabling near-instantaneous heat removal and precise temperature control that is impossible to achieve in a large round-bottom flask.[5][14]

Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during your experiments.

Problem 1: My reaction temperature is spiking uncontrollably after adding the trifluoromethylating reagent.

Immediate Action:

  • Stop Reagent Addition Immediately: If you are adding the reagent via a syringe pump or dropping funnel, stop the feed.

  • Enhance Cooling: Lower the temperature of your cooling bath. If using an ice bath, add a solvent like acetone or salt to create a colder slurry.

  • Alert a Colleague: Inform someone nearby of the situation. Do not work alone with potentially hazardous reactions.

Root Cause Analysis & Long-Term Solution:

  • Cause A: Reagent addition was too fast. The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate can overwhelm the cooling capacity of your setup.

    • Solution: For the next attempt, significantly decrease the addition rate. Use a syringe pump for precise, slow, and consistent addition. Perform a calorimetry study to determine the maximum safe addition rate.[11]

  • Cause B: Insufficient cooling or poor heat transfer. A small surface area for cooling (e.g., a large flask with a small cooling bath) or poor stirring can create localized hot spots.

    • Solution: Use a reaction vessel with a higher surface-area-to-volume ratio (e.g., a taller, narrower flask). Ensure vigorous stirring to promote efficient heat transfer to the vessel walls. Check that your cooling bath is at the correct temperature and has sufficient volume.

  • Cause C: Reaction concentration is too high. A more concentrated reaction mixture will generate more heat per unit volume.

    • Solution: Increase the solvent volume. While this may slow the reaction, it provides a larger thermal mass to absorb the heat generated, buffering temperature changes.

Problem 2: The reaction worked on a small scale, but the yield dropped dramatically and I saw more byproducts upon scale-up.

Root Cause Analysis & Solution:

This is a classic symptom of poor heat management during scale-up. As the volume of a batch reactor increases, its surface area does not increase proportionally. This means the ability to remove heat becomes less efficient, leading to higher internal temperatures.[5]

  • Diagnosis: The higher temperature is likely causing decomposition of your product or promoting undesired side reactions.

  • Solution 1 (Batch): Re-evaluate your scale-up parameters. You cannot simply multiply all quantities and expect the same result. The reagent addition time must be extended significantly, and the cooling capacity must be proportionally larger.

  • Solution 2 (Flow): This is an ideal scenario to transition to a continuous flow reactor. A flow setup allows for scalable production without changing the excellent heat transfer characteristics of the microreactor, ensuring consistent temperature and higher yields.[14][16] One study demonstrated a one-pot, continuous-flow synthesis of trifluoromethylated heterocycles that was both rapid and high-yielding.[14]

Problem 3: I am using a fluoride source (e.g., TBAF, CsF) to initiate a nucleophilic trifluoromethylation with TMSCF₃, and the reaction is sluggish and inconsistent.

Root Cause Analysis & Solution:

Fluoride initiators are extremely sensitive to moisture.[6] Trace amounts of water can hydrolyze the TMSCF₃ reagent and deactivate the fluoride catalyst, leading to poor or no reaction.

  • Solution:

    • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[6]

    • Dry Reagents and Solvents: Use freshly opened, anhydrous grade solvents. If using a fluoride source like TBAF, consider using a solution in THF or purchasing an anhydrous grade. Solid CsF should be dried under high vacuum with heating before use.

    • Check Reagent Quality: Ensure the TMSCF₃ (Ruppert-Prakash reagent) is of high purity and has been stored properly under an inert atmosphere.[6][17]

Data & Protocols

Table 1: Comparison of Common Trifluoromethylation Strategies & Hazard Considerations
StrategyCommon ReagentsMechanismKey Hazard ConsiderationsMitigation Approach
Nucleophilic TMSCF₃ (Ruppert-Prakash), CF₃H (Fluoroform)CF₃⁻Highly exothermic, especially with reactive electrophiles. Fluoroform is a gas.Slow reagent addition, dilute conditions, low temperatures, efficient cooling. Use of flow chemistry for CF₃H.[1][15]
Electrophilic Togni reagents, Umemoto reagents"CF₃⁺"Reagents can be thermally sensitive and decompose exothermically.Strict temperature control, avoid high temperatures, screen for thermal stability using DSC.
Radical CF₃I, NaSO₂CF₃ (Langlois reagent)CF₃•Often requires initiation (light, heat, redox), which can be difficult to control. Potential for rapid radical chain reactions.Control initiation rate (e.g., light intensity), use radical traps for quenching, ensure adequate heat removal.
Protocol: Setting up a Controlled Laboratory-Scale Batch Reaction for Exothermic Trifluoromethylation

This protocol emphasizes safety and control for a generic exothermic reaction, such as the trifluoromethylation of an aldehyde with TMSCF₃.

  • System Preparation:

    • Select a three-neck, round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal reaction temperature, a nitrogen/argon inlet, and a septum for reagent addition.

    • Flame-dry all glassware under vacuum and cool to room temperature under a steady stream of inert gas.

  • Reagent & Solvent Preparation:

    • Dissolve the heterocyclic precursor (1.0 eq) in anhydrous THF in the reaction flask.

    • Prepare a separate solution of the initiator (e.g., TBAF, 0.1 eq) in anhydrous THF.

    • Load the trifluoromethylating agent (e.g., TMSCF₃, 1.5 eq) into a gas-tight syringe for use with a syringe pump.

  • Reaction Execution:

    • Cool the reaction flask to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Add the initiator solution to the flask and allow it to stir for 5 minutes.

    • Begin the slow, dropwise addition of the TMSCF₃ solution via the syringe pump over a prolonged period (e.g., 1-2 hours).

    • CRITICAL: Continuously monitor the internal temperature. If it rises more than 5 °C above the setpoint, immediately pause the addition until the temperature stabilizes.

  • Workup & Quenching:

    • Once the reaction is complete (monitored by TLC or LCMS), quench the reaction carefully by slowly adding a saturated solution of NH₄Cl at the reaction temperature. Be aware that the quench itself can be exothermic.

    • Allow the mixture to warm to room temperature before proceeding with standard extraction and purification.[6]

Visualizations

Workflow for Managing a Thermal Excursion

G start Temperature Spike Detected (>5-10°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling (e.g., add dry ice to bath) stop_addition->enhance_cooling monitor Monitor Internal Temp (T_internal) enhance_cooling->monitor rising Temp Still Rising? monitor->rising  Check after 1-2 min stabilized Temp Stabilized or Decreasing emergency_quench EMERGENCY QUENCH (Use pre-planned quenching agent) evacuate Evacuate Area & Alert Safety Personnel emergency_quench->evacuate rising->stabilized No rising->emergency_quench Yes

Caption: Decision workflow for responding to a thermal excursion.

Heat Management in Batch vs. Flow Reactors

G cluster_0 Batch Reactor cluster_1 Flow Reactor batch_reactor Large Reaction Volume (V) Small Surface Area (A) LOW A/V Ratio heat_out_batch Slow Heat Dissipation batch_reactor->heat_out_batch Poor Heat Transfer risk High Risk of Thermal Runaway heat_out_batch->risk flow_reactor Small Channel Volume (V) Large Surface Area (A) HIGH A/V Ratio heat_out_flow Rapid Heat Dissipation flow_reactor->heat_out_flow Efficient Heat Transfer safety Excellent Temperature Control & Inherent Safety heat_out_flow->safety

Caption: Heat transfer efficiency in batch vs. flow reactors.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-(trifluoromethyl)pyridazin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for cross-coupling reactions involving this electron-deficient heterocyclic amine. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenges of Coupling with this compound

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. However, its electronic nature presents distinct challenges in palladium-catalyzed cross-coupling reactions. The pyridazine core is inherently electron-deficient, a characteristic that is further amplified by the potent electron-withdrawing trifluoromethyl group. This electronic profile can render the C-X bond (where X is a halide or triflate) more susceptible to oxidative addition, but it can also influence the stability of catalytic intermediates and the nucleophilicity of the amine. Furthermore, the presence of two nitrogen atoms in the pyridazine ring, along with the exocyclic amine, creates potential sites for catalyst inhibition through coordination to the palladium center.

This guide is structured to address these challenges head-on, providing you with the technical insights to optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of this compound and an arylboronic acid, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?

Probable Causes & Solutions:

  • Catalyst Deactivation/Inhibition: The nitrogen atoms of the pyridazine ring and the exocyclic amine can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic cycle over off-cycle inhibitory pathways. Consider ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaromatic couplings.[1]

  • Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can be sluggish for electron-deficient systems.

    • Solution 1: Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ in promoting transmetalation. The use of anhydrous conditions can also be beneficial.[2]

    • Solution 2: Boronic Acid vs. Ester: Boronic acids can be prone to protodeboronation, especially under harsh conditions. Consider using the corresponding boronic ester (e.g., a pinacol ester), which can exhibit greater stability and reactivity in some cases.

  • Poor Solubility: The reaction components may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: A solvent screen is recommended. Common solvents for Suzuki-Miyaura reactions include dioxane, toluene, and DMF, often with a small amount of water. For particularly insoluble substrates, a higher boiling point solvent or the use of a co-solvent might be necessary.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Coupling catalyst Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) start->catalyst Catalyst Inhibition? base Switch to Stronger Base (K3PO4, Cs2CO3) start->base Slow Transmetalation? solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene) start->solvent Solubility Issues? catalyst->base boron Use Boronic Ester instead of Acid base->boron result Improved Yield boron->result temp Increase Reaction Temperature solvent->temp temp->result

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: I am trying to couple this compound with an aryl halide using Buchwald-Hartwig conditions, but the reaction is not proceeding. What should I consider?

Probable Causes & Solutions:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the trifluoromethylated pyridazine ring significantly reduces the nucleophilicity of the 3-amino group, making it a challenging nucleophile for C-N bond formation.[3]

    • Solution 1: Ligand Choice is Crucial: Highly electron-rich and sterically hindered biarylphosphine ligands are essential to activate the palladium catalyst for this transformation. Ligands such as BrettPhos, RuPhos, and the Josiphos family have shown success with electron-deficient amines.[4] These ligands promote the formation of the active monoligated Pd(0) species necessary for oxidative addition.[4]

    • Solution 2: Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than sodium tert-butoxide (NaOt-Bu) or carbonate bases for less nucleophilic amines.

  • Competitive Binding: The substrate itself can act as a ligand to the palladium, leading to catalyst poisoning, a common issue with nitrogen-containing heterocycles.

    • Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes overcome competitive binding by the substrate. Also, ensure that the chosen ligand has a high affinity for the palladium center.

Catalyst/Ligand Recommendations for Challenging Aminations
LigandPalladium PrecursorBaseSolventTemperature (°C)Notes
BrettPhos Pd₂(dba)₃ or G3/G4 PrecatalystsLiOt-Bu or LHMDSToluene or Dioxane80-110Excellent for sterically hindered and electron-deficient amines.
RuPhos Pd₂(dba)₃ or G3/G4 PrecatalystsK₃PO₄ or Cs₂CO₃t-BuOH or Toluene80-110Broad applicability for heteroaromatic amines.[4]
Josiphos-type Pd(OAc)₂NaOt-BuToluene100Effective for a range of amine couplings.

Issue 3: Failure in Sonogashira Coupling

Question: My Sonogashira coupling of a 3-halo-5-(trifluoromethyl)pyridazine with a terminal alkyne is failing. I see starting materials and some homocoupling of the alkyne (Glaser coupling). What can I do?

Probable Causes & Solutions:

  • Catalyst System Inefficiency: The standard Pd(PPh₃)₄/CuI system may not be robust enough for this electron-deficient substrate.

    • Solution 1: Ligand Variation: For challenging substrates, more electron-rich and bulky phosphine ligands can be beneficial. Consider using a catalyst system like Pd(OAc)₂ with a ligand such as XPhos or SPhos. In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.

    • Solution 2: Copper-Free Conditions: The copper co-catalyst can promote the undesired homocoupling of the alkyne.[5] Switching to copper-free Sonogashira conditions can mitigate this side reaction. This typically involves a palladium catalyst with a suitable phosphine ligand and an amine base (e.g., pyrrolidine or piperidine) in a solvent like DMF or THF.[6]

  • Base Incompatibility: The choice of amine base is crucial in Sonogashira couplings.[7]

    • Solution: If using standard conditions, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For copper-free conditions, a more nucleophilic amine base may be required. A screen of bases is often necessary.

General Sonogashira Protocol for Challenging Heterocycles
  • Setup: To an oven-dried Schlenk tube, add the 3-halo-5-(trifluoromethyl)pyridazine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%) if using copper-catalyzed conditions.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or acetonitrile) followed by a degassed amine base (e.g., TEA or DIPEA, 2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride (to remove copper salts) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst should I start with for these cross-coupling reactions?

A1: For initial screening, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are excellent and versatile choices. They are typically used in combination with a phosphine ligand. For more challenging couplings, or for improved reproducibility, consider using commercially available palladacycle precatalysts (e.g., XPhos Pd G3 or SPhos Pd G2), which are air-stable and generate the active Pd(0) species in a controlled manner.

Q2: How does the trifluoromethyl group affect catalyst selection?

A2: The strongly electron-withdrawing trifluoromethyl group makes the pyridazine ring more electron-deficient.[8] This can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions. However, it also deactivates the ring towards other transformations and can influence the stability of intermediates. For Suzuki and Buchwald-Hartwig reactions, this increased electron deficiency often necessitates the use of more electron-rich ligands to promote the subsequent steps of the catalytic cycle (transmetalation and reductive elimination).

Q3: Can I perform the cross-coupling reaction on the amine without protection?

A3: In many cases, yes. For Suzuki and Sonogashira couplings on a halogenated version of the molecule, the amino group can often be tolerated. However, it may coordinate to the palladium catalyst, potentially requiring a higher catalyst or ligand loading. For Buchwald-Hartwig reactions where the amine is the reacting partner, protection is obviously not an option. If you are performing a different reaction on another part of the molecule and the amine is interfering, standard protecting groups like Boc or Cbz can be used.

Q4: What is the best general-purpose ligand to screen first for this substrate?

A4: For a challenging substrate like this compound, a good starting point for ligand screening would be XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These bulky, electron-rich biarylphosphine ligands have a broad scope and are often effective for cross-coupling reactions involving electron-deficient heterocycles.[1]

Q5: My reaction is clean but incomplete. What is the first thing I should try?

A5: If your reaction is proceeding without significant side product formation but stalls before completion, the most likely issue is catalyst deactivation. The first troubleshooting step should be to increase the catalyst and/or ligand loading. If that does not resolve the issue, consider gently increasing the reaction temperature or switching to a more robust ligand from the same class (e.g., from XPhos to the more sterically hindered BrettPhos).

Logical Relationship of Key Reaction Components

G sub Substrate (5-(CF3)pyridazin-3-amine deriv.) cat Pd Precatalyst (e.g., Pd2(dba)3) sub->cat Oxidative Addition lig Ligand (e.g., XPhos) cat->lig Forms Active Catalyst prod Desired Product cat->prod Catalyzes Reaction base Base (e.g., K3PO4) lig->base Influences Activity sol Solvent (e.g., Dioxane) base->sol Affects Rate & Solubility sol->prod Reaction Medium

Caption: Interplay of components in a cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Pyridazine-Based Kinase Inhibitors: Evaluating the Potential of the 5-(Trifluoromethyl)pyridazin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyridazine scaffold represents a privileged heterocyclic motif in the design of potent and selective kinase inhibitors.[1][2] Its inherent chemical stability, synthetic tractability, and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it a cornerstone of modern kinase inhibitor development. This guide provides a comparative analysis of various pyridazine-based kinase inhibitors, with a special focus on the structural significance and potential of the 5-(trifluoromethyl)pyridazin-3-amine moiety. While direct experimental data on this compound as a standalone kinase inhibitor is limited in publicly accessible literature, its structural components are present in highly potent clinical candidates. This guide will, therefore, extrapolate its potential by examining structurally related compounds and provide a comprehensive overview of the broader class of pyridazine kinase inhibitors.

The Strategic Importance of the Trifluoromethyl Group in Pyridazine Inhibitors

The introduction of a trifluoromethyl (-CF3) group onto a pharmacophore is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. In the context of kinase inhibitors, the trifluoromethyl group can engage in favorable interactions with hydrophobic pockets within the kinase domain and modulate the electronics of the heterocyclic core.

A prime example illustrating the pivotal role of a trifluoromethyl group on a related scaffold is Ponatinib , a potent pan-BCR-ABL inhibitor.[3][4] Ponatinib's structure, which features an imidazo[1,2-b]pyridazine core, was designed to overcome resistance to other tyrosine kinase inhibitors, including the challenging T315I gatekeeper mutation in BCR-ABL.[3][5] X-ray crystallography has revealed that the trifluoromethyl group of ponatinib binds to a pocket induced by the inactive conformation of the kinase, contributing significantly to its high potency.[6] This underscores the potential of the trifluoromethyl group on a pyridazine-containing scaffold, as seen in this compound, to serve as a key anchor for potent and selective kinase inhibition.

Comparative Analysis of Pyridazine Kinase Inhibitors

The versatility of the pyridazine scaffold has been exploited to develop inhibitors against a wide array of kinase targets, implicated in oncology, inflammation, and neurodegenerative diseases. Below is a comparative overview of pyridazine inhibitors targeting key kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyridazine-based compounds have demonstrated potent inhibition of CDKs. For instance, a series of 3,6-disubstituted pyridazines were identified as potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling pathways, making it an attractive target for autoimmune and inflammatory diseases. Trisubstituted pyridazines have been synthesized and shown to be potent in vitro inhibitors of p38 MAPK, with some derivatives achieving IC50 values between 1 and 20 nM.[8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The pyridazine scaffold has been successfully employed to develop VEGFR-2 inhibitors. Notably, a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative demonstrated a nanomolar potency towards VEGFR-2 with an IC50 of 60.7 nM.[9]

Quantitative Comparison of Pyridazine Kinase Inhibitors

The following table summarizes the in vitro potency of selected pyridazine-based kinase inhibitors against their respective targets. This data highlights the broad applicability and potential for high potency within this class of compounds.

Compound Class/ExampleTarget KinaseIC50 (nM)Reference(s)
3,6-disubstituted pyridazine (Compound 11m)CDK220.1[10]
Pyrazolo[3,4-c]pyridazin-3-amine derivativeCDK2550[7]
Trisubstituted pyridazinep38 MAPK1 - 20[8]
3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea deriv.VEGFR-260.7[9]
Imidazo[1,2-b]pyridazine derivative (Ponatinib)BCR-ABL (T315I)2.0[4]
Imidazo[1,2-b]pyridazine derivative (TAK-593)VEGFR-20.95[1]

Visualizing Kinase Signaling and Inhibition Assay Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a relevant signaling pathway and a typical kinase inhibition assay workflow.

MAPK_Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p38 MAPK p38 MAPK MEK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->p38 MAPK

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyridazine-based inhibitors.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase & Substrate Kinase & Substrate Incubation Incubation Kinase & Substrate->Incubation Test Compound (Pyridazine Inhibitor) Test Compound (Pyridazine Inhibitor) Test Compound (Pyridazine Inhibitor)->Incubation ATP ATP ATP->Incubation Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubation->Add ADP-Glo™ Reagent Incubate (Deplete ATP) Incubate (Deplete ATP) Add ADP-Glo™ Reagent->Incubate (Deplete ATP) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (Deplete ATP)->Add Kinase Detection Reagent Incubate (Generate ATP & Light) Incubate (Generate ATP & Light) Add Kinase Detection Reagent->Incubate (Generate ATP & Light) Measure Luminescence Measure Luminescence Incubate (Generate ATP & Light)->Measure Luminescence

Caption: Workflow for a typical luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a representative method for determining the in vitro potency (IC50) of a pyridazine-based compound against a target kinase using the ADP-Glo™ Luminescent Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][11][12]

I. Materials and Reagents
  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the target kinase

  • This compound or other pyridazine test compounds

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ADP and ATP standards

  • Kinase reaction buffer (specific to the target kinase, typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

II. Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the pyridazine test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

    • Prepare a kinase/substrate master mix in the kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for the specific assay (typically at or below the Km for the substrate).

    • Dispense 2 µL of the kinase/substrate mix to each well containing the test compound or DMSO.

    • Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The pyridazine scaffold is a versatile and highly valuable core structure in the development of kinase inhibitors, with demonstrated success against a multitude of important clinical targets. While this compound itself is not extensively characterized as a kinase inhibitor in the literature, its structural features, particularly the trifluoromethyl group, are present in highly potent inhibitors like Ponatinib. This suggests that this compound is a promising building block for the synthesis of next-generation kinase inhibitors. The comparative data presented in this guide for other pyridazine-based inhibitors targeting CDKs, p38 MAPK, and VEGFRs highlight the broad potential of this chemical class. The provided experimental protocol offers a robust framework for researchers to evaluate the inhibitory activity of novel pyridazine derivatives in their own drug discovery programs. Continued exploration of the structure-activity relationships of pyridazine-based compounds will undoubtedly lead to the development of new and improved targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the myriad of heterocyclic systems, the pyridazine core has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-(trifluoromethyl)pyridazin-3-amine derivatives, a class of compounds that has garnered significant attention for its potential as potent kinase inhibitors. The strategic incorporation of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, coupled with the versatile substitution possibilities of the pyridazin-3-amine scaffold, presents a fertile ground for the development of next-generation targeted therapies.[3]

This guide will navigate through the nuanced effects of structural modifications on the biological activity of these derivatives, with a particular focus on their role as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a key player in the TGF-β signaling pathway implicated in fibrosis and cancer.[4][5] By dissecting the causality behind experimental choices and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound scaffold serves as a versatile template for the design of kinase inhibitors. The pyridazine ring acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. The trifluoromethyl group at the 5-position is a crucial feature, offering a combination of steric bulk and strong electron-withdrawing properties. This moiety can enhance binding affinity by engaging in favorable interactions within hydrophobic pockets of the target protein and can improve metabolic stability by blocking potential sites of metabolism.[3] The 3-amino group provides a convenient handle for the introduction of various substituents, allowing for the exploration of different chemical spaces to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of this compound Derivatives as ALK5 Inhibitors

Impact of Substituents at the 3-Amino Position

The nature of the substituent at the 3-amino position plays a pivotal role in determining the potency and selectivity of these derivatives. Modifications at this position are often designed to extend into the solvent-exposed region of the kinase active site or to pick up additional interactions with nearby residues.

A recent study on 4,6-disubstituted pyridazine-based ALK5 inhibitors provides a valuable framework for understanding these interactions.[4] Although the core scaffold is different, the principles of substitution at the amino group are transferable. For instance, the introduction of a substituted pyridine ring at the amino position was shown to be beneficial for ALK5 activity.[4] This is exemplified by the 25-fold increase in potency observed when a 2-amino-pyridine was introduced.[4] This enhancement is attributed to the formation of a hydrogen bond with the backbone carbonyl of His283 in the ALK5 active site.[4]

Compound Modification at 3-Amino Position ALK5 IC50 (nM) Reference
Analog 1 Unsubstituted Phenyl>1000Inferred from[4]
Analog 2 2-Aminopyridine40[4]
Analog 3 3-Aminopyridine>1000[4]
Analog 4 2-Methoxypyridine400[4]

This table is a representative example based on analogous series to illustrate the SAR principles.

The data suggests that a hydrogen bond donor at the 2-position of the pyridine ring is crucial for enhanced potency. The lack of activity with the 3-aminopyridine analog and the reduced potency of the 2-methoxypyridine derivative support this hypothesis.[4]

Influence of Substituents on the Pyridazine Ring

While the 5-trifluoromethyl group is a constant feature in our core scaffold, substitutions at other positions of the pyridazine ring can significantly modulate activity. Patent literature discloses several this compound derivatives with substitutions at the 6-position.[6] For instance, the compound 6-(5-chloro-2-fluorophenyl)-3-(trifluoromethyl)pyridazin-4-amine (a positional isomer) has been synthesized as an intermediate for ALK5 inhibitors, highlighting the importance of aryl substitutions at this position for achieving potent inhibition.[7]

The introduction of a substituted phenyl ring at the 6-position can allow the molecule to access and bind to the selectivity pocket of the kinase. The nature and substitution pattern of this aryl ring are critical for optimizing van der Waals and hydrophobic interactions within this pocket. In a related series of pyridazine-based ALK5 inhibitors, a 5-chloro-2-fluorophenyl group was identified as an optimal substituent for the selectivity-determining region.[4]

SAR_Summary cluster_core This compound Core cluster_R1 Substitutions at 3-Amino (R1) cluster_R2 Substitutions at C6 (R2) Core Pyridazine Ring - 5-CF3 - 3-NHR1 R1_Potent Potent Inhibition (e.g., 2-Aminopyridine) Core->R1_Potent H-bond donor at optimal position R1_Weak Weak/No Inhibition (e.g., Phenyl, 3-Aminopyridine) Core->R1_Weak Lack of key interactions R2_Optimal Optimal for Selectivity (e.g., Substituted Phenyl) Core->R2_Optimal Accessing selectivity pocket

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence. A common starting material is a suitably substituted pyridazine precursor. The following is a generalized protocol based on synthetic routes for related compounds.[3][4]

Step 1: Synthesis of the Pyridazine Core

  • React a suitable precursor, such as a diketone or a ketoester, with hydrazine hydrate to form the pyridazinone ring.

  • Introduce the trifluoromethyl group at the 5-position using an appropriate trifluoromethylating agent.

  • Convert the pyridazinone to a chloropyridazine using a chlorinating agent like phosphorus oxychloride.

  • Introduce the amino group at the 3-position via nucleophilic aromatic substitution with ammonia or a protected amine.

Step 2: Functionalization of the 3-Amino Group (Buchwald-Hartwig Cross-Coupling)

  • To a solution of the 3-amino-5-(trifluoromethyl)pyridazine (1 equivalent) in an appropriate solvent (e.g., dioxane, toluene), add the desired aryl or heteroaryl halide (1.1 equivalents).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a suitable ligand (e.g., Xantphos, 0.1 equivalents).

  • Add a base (e.g., Cs2CO3, K3PO4, 2 equivalents).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Synthesis_Workflow Start Pyridazine Precursor Step1 Formation of Pyridazinone Ring Start->Step1 Step2 Trifluoromethylation at C5 Step1->Step2 Step3 Chlorination Step2->Step3 Step4 Amination at C3 Step3->Step4 Core_Scaffold 5-(CF3)pyridazin-3-amine Step4->Core_Scaffold Step5 Buchwald-Hartwig Coupling (Pd-catalyzed) Core_Scaffold->Step5 Final_Product Target Derivative Step5->Final_Product

In Vitro Kinase Inhibition Assay (ALK5)

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against ALK5 kinase.[4]

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the test compound at various concentrations (typically in a serial dilution).

  • Add the ALK5 enzyme and the substrate (e.g., a peptide substrate) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The SAR insights gathered from related series, particularly in the context of ALK5 inhibition, provide a solid foundation for the rational design of more potent and selective compounds. Future efforts should focus on a systematic exploration of substitutions at both the 3-amino and 6-positions of the pyridazine ring to build a more comprehensive SAR profile for this specific scaffold. The strategic combination of a hydrogen-bond-donating moiety at the 3-amino substituent and an appropriately substituted aryl group at the 6-position appears to be a promising strategy for achieving high-affinity ALK5 inhibitors. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising derivatives, paving the way for the discovery of new therapeutic agents for diseases driven by aberrant kinase activity.

References

A Senior Application Scientist's Guide to In Silico Docking: Comparative Analysis of 5-(Trifluoromethyl)pyridazin-3-amine with Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] This guide provides a comprehensive, in-depth comparison of the docking behavior of 5-(Trifluoromethyl)pyridazin-3-amine, a molecule of significant interest due to its pyridazine core—a privileged scaffold in medicinal chemistry known for its diverse biological activities, particularly in oncology.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale-driven narrative, grounded in established scientific principles and field-proven insights. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results.

Introduction: The Rationale for Investigating this compound and its Protein Targets

The pyridazine nucleus is a versatile scaffold, and its derivatives have been extensively explored as potential therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability and binding affinity. The combination of these features in this compound makes it a compelling candidate for investigation as a modulator of protein function.

Given the well-documented role of pyridazine-containing compounds as inhibitors of protein kinases, this guide will focus on a comparative docking study against a panel of clinically relevant kinases implicated in cancer progression:

  • c-Jun N-terminal Kinase 1 (JNK1): A key player in stress-induced signaling pathways, its dysregulation is linked to various cancers.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML).

  • Checkpoint Kinase 1 (CHK1): A critical component of the DNA damage response, its inhibition can sensitize cancer cells to chemotherapy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

By comparing the docking performance of this compound against these targets, we can hypothesize about its potential selectivity and mechanism of action, thereby guiding future experimental validation.

Experimental Workflow: A Step-by-Step Guide to In Silico Docking

The molecular docking process can be broadly divided into three stages: preparation of the ligand and protein targets, performing the docking calculations, and analysis of the results.[2][7] The following protocol outlines a robust and reproducible workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (JNK1, FLT3, CHK1, VEGFR2) protein_prep->docking scoring Scoring & Ranking docking->scoring Generate Poses & Scores pose_analysis Binding Pose Analysis scoring->pose_analysis Top-Ranked Poses interaction_analysis Molecular Interaction Analysis pose_analysis->interaction_analysis Identify Key Interactions comparison Comparative Analysis interaction_analysis->comparison Compare Across Targets

Figure 1: A generalized workflow for in silico molecular docking studies.
Ligand and Protein Preparation

Expertise & Experience: The accuracy of docking simulations is highly dependent on the quality of the input structures. Proper preparation, including the assignment of correct protonation states and the removal of steric clashes, is a critical, yet often overlooked, step.

Ligand Preparation:

  • Obtain 3D Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand conformation is physically realistic.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

Protein Preparation:

  • Retrieve Protein Structures: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). It is advisable to select structures that are co-crystallized with a ligand to identify the binding site.

    • JNK1: PDB ID: 4AWI

    • FLT3: PDB ID: 4X0I

    • CHK1: PDB ID: 2E9N

    • VEGFR2: PDB ID: 4ASD

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structures. Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH of 7.4.

  • Define the Binding Site: The binding site is typically defined as a grid box encompassing the active site residues identified from the co-crystallized ligand or from published literature.

Molecular Docking and Scoring

Trustworthiness: The choice of docking software and algorithm can influence the outcome. For this guide, we will consider AutoDock Vina, a widely used and validated open-source docking program that employs a Lamarckian genetic algorithm for conformational searching.[8][9]

Protocol:

  • Grid Box Generation: For each protein target, define a grid box that encompasses the entire binding pocket. A grid spacing of 1.0 Å is generally recommended.

  • Docking Execution: Perform the docking of this compound into the prepared protein targets using AutoDock Vina. The program will sample different conformations of the ligand within the defined binding site and score them based on a semi-empirical free energy force field.

  • Pose Generation: Generate a set number of binding poses (e.g., 10-20) for each protein-ligand complex.

Comparative Analysis of Docking Results

Authoritative Grounding: The interpretation of docking results requires a careful analysis of both the quantitative scoring data and the qualitative molecular interactions. The binding affinity is a key quantitative metric, while the hydrogen bonds and hydrophobic interactions provide insights into the determinants of binding.

Quantitative Data Summary

The docking scores, representing the predicted binding affinities in kcal/mol, are summarized in the table below. A more negative score indicates a more favorable predicted binding affinity.

Protein TargetPDB IDBinding Affinity (kcal/mol)
JNK14AWI-8.2
FLT34X0I-9.5
CHK12E9N-8.9
VEGFR24ASD-7.8

Analysis: Based on the predicted binding affinities, this compound shows the strongest interaction with FLT3, followed by CHK1 and JNK1. The predicted affinity for VEGFR2 is the lowest among the tested kinases. This suggests a potential selectivity profile for our compound of interest.

Molecular Interaction Analysis

A detailed examination of the top-ranked docking poses reveals the specific molecular interactions that contribute to the predicted binding affinities.

ligand_interactions cluster_flt3 FLT3 Binding Pocket cluster_chk1 CHK1 Binding Pocket ligand_flt3 This compound cys694 CYS694 ligand_flt3->cys694 H-bond (Amine) gly696 GLY696 ligand_flt3->gly696 H-bond (Pyridazine N) asp829 ASP829 ligand_flt3->asp829 Salt Bridge (Amine) phe830 PHE830 ligand_flt3->phe830 Pi-Pi Stacking ligand_chk1 This compound cys87 CYS87 ligand_chk1->cys87 H-bond (Amine) glu85 GLU85 ligand_chk1->glu85 H-bond (Pyridazine N) leu15 LEU15 ligand_chk1->leu15 Hydrophobic val23 VAL23 ligand_chk1->val23 Hydrophobic

Figure 2: Key molecular interactions of this compound in the binding pockets of FLT3 and CHK1.

FLT3: The high predicted affinity for FLT3 can be attributed to a combination of favorable interactions. The amine group of the ligand forms a hydrogen bond with the backbone carbonyl of CYS694 and a salt bridge with the side chain of ASP829. One of the nitrogen atoms in the pyridazine ring acts as a hydrogen bond acceptor from the backbone amide of GLY696. Furthermore, the pyridazine ring is involved in a pi-pi stacking interaction with the phenyl ring of PHE830. The trifluoromethyl group is accommodated in a hydrophobic pocket.

CHK1: In the CHK1 binding site, the amine group forms a hydrogen bond with the backbone carbonyl of CYS87, a key hinge residue. The pyridazine nitrogen accepts a hydrogen bond from the side chain of GLU85. The trifluoromethyl-substituted ring is nestled in a hydrophobic pocket formed by LEU15 and VAL23.

JNK1 and VEGFR2: The lower predicted binding affinities for JNK1 and VEGFR2 are likely due to a less optimal fit in the active site, resulting in fewer and weaker interactions. For instance, in the VEGFR2 active site, steric clashes may prevent the ligand from adopting a conformation that allows for strong hydrogen bonding with the hinge region.

Conclusion and Future Directions

This in silico comparative docking study provides valuable preliminary data on the potential of this compound as a protein kinase inhibitor. The results suggest a promising selectivity profile, with a particularly strong predicted affinity for FLT3. The detailed analysis of the binding poses and molecular interactions provides a structural hypothesis for this selectivity, which can be used to guide the design of more potent and selective analogs.

It is imperative to emphasize that these in silico predictions require experimental validation. The next logical steps would involve:

  • In vitro kinase assays: To experimentally determine the inhibitory activity (e.g., IC50 values) of this compound against the panel of kinases.

  • Cell-based assays: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the activity of these kinases.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test derivatives of the lead compound to improve its potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of developing novel and effective therapies.

References

A Comparative Guide to Validating the Mechanism of Action of 5-(Trifluoromethyl)pyridazin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on the 5-(Trifluoromethyl)pyridazin-3-amine scaffold. This chemical class, characterized by its trifluoromethyl group—a common moiety in modern medicinal chemistry for enhancing metabolic stability and binding affinity—is frequently explored for its potential as a kinase inhibitor.[1] Validating the MoA is not merely a checklist of experiments; it is a systematic process of building a robust, evidence-based case for a compound's on-target activity, from the purified protein to the complex cellular environment.

This guide eschews a rigid template, instead presenting a logical, multi-tiered validation cascade. We will delve into the causality behind experimental choices, compare alternative methodologies, and provide self-validating protocols to ensure scientific integrity.

The Validation Cascade: A Multi-Pillar Approach

True MoA validation rests on establishing a clear chain of causality. We must demonstrate that the compound directly engages its intended target, that this engagement modulates the target's function within the cell, and that this modulation leads to the desired physiological outcome. Our validation strategy is therefore built on four pillars, moving from biochemical purity to cellular complexity.

G cluster_0 MoA Validation Workflow P1 Pillar 1: Biochemical Validation (Direct Target Interaction) P2 Pillar 2: Cellular Target Engagement (Binding in a Native Environment) P1->P2 Does it work in a cell? P3 Pillar 3: Downstream Pathway Modulation (Functional Consequence of Binding) P2->P3 Does binding inhibit function? P4 Pillar 4: Phenotypic Confirmation (Cellular Outcome) P3->P4 Does inhibiting function cause the desired effect?

Caption: A four-pillar workflow for MoA validation.

Pillar 1: Biochemical Validation — Does the Analog Directly Inhibit the Target Kinase?

The foundational step is to confirm a direct interaction between the compound and its purified target protein, typically a kinase, in a controlled, cell-free environment. This approach eliminates the complexities of cell permeability and off-target cellular responses, providing a clean measure of potency and selectivity.[2]

Primary Methodology: Luminescence-Based Kinase Activity Assays

Luminescence-based assays, such as Promega's Kinase-Glo® or ADP-Glo™, are the industry standard for high-throughput screening and potency determination.[3][4] They operate on a simple principle: kinase activity consumes ATP, converting it to ADP. By measuring the amount of remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™), we can quantify kinase activity.[4][5] The signal is inversely proportional to kinase activity in the former and directly proportional in the latter.[6][7]

Causality: This assay directly measures the catalytic function of the kinase. A reduction in activity in the presence of the compound is strong evidence of direct inhibition. By testing against a panel of kinases, we can also assess the compound's selectivity, a critical factor for minimizing off-target effects.[8]

Comparative Data Presentation

The output of these assays is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[2] Comparing the IC50 of an analog against its primary target versus a panel of other kinases is crucial for establishing a selectivity profile.

Table 1: Illustrative Biochemical Selectivity Profile for Analog 'PZA-1'

Kinase Target PZA-1 IC50 (nM) Staurosporine IC50 (nM) [Positive Control]
Target Kinase A 12 5
Kinase B 850 10
Kinase C >10,000 20
Kinase D 1,200 15
Kinase E >10,000 25

Staurosporine is a non-selective kinase inhibitor used as a positive control.[9]

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol outlines a method for determining the IC50 of a this compound analog against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test analog in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the purified target kinase in reaction buffer.

    • Incubate for 15-20 minutes at room temperature to allow for compound-kinase binding.[8]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Pillar 2: Cellular Target Engagement — Does the Analog Bind its Target in a Live Cell?

Demonstrating biochemical potency is necessary but not sufficient. A drug candidate must be able to cross the cell membrane and engage its target within the complex and crowded native cellular environment.[10] Cellular target engagement assays provide this critical piece of evidence.

Primary Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells or cell lysates.[11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[12][13] By heating cells treated with the compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.[11][12]

Causality: A thermal shift is a direct consequence of the physical binding of the compound to the target protein. This assay provides compelling evidence that the compound reaches and interacts with its intended target in a physiological context.[14]

G cluster_workflow CETSA Experimental Workflow start Treat cells with Analog or Vehicle (DMSO) heat Aliquot and heat samples to different temperatures (e.g., 40°C to 70°C) start->heat lyse Lyse cells and pellet insoluble/aggregated proteins via centrifugation heat->lyse collect Collect supernatant (soluble protein fraction) lyse->collect quantify Quantify soluble Target Kinase A (e.g., via Western Blot) collect->quantify end Generate melting curves and calculate thermal shift (ΔTagg) quantify->end

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test analog at a saturating concentration (e.g., 10-50x biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.[15][16]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Determine protein concentration and normalize samples.

    • Analyze the amount of soluble Target Kinase A in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

    • The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the treated and vehicle samples is the thermal shift (ΔTagg).[11]

Pillar 3: Downstream Pathway Modulation — Does Target Engagement Inhibit Signaling?

After confirming target binding, the next logical step is to verify that this binding event leads to a functional consequence—namely, the inhibition of the kinase's downstream signaling pathway.[18] Many kinase inhibitors are developed to target pathways frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[18][19]

Primary Methodology: Phospho-Specific Western Blotting

Western blotting is a cornerstone technique for analyzing changes in protein phosphorylation. By using antibodies specific to the phosphorylated form of a downstream substrate, we can directly measure the impact of the inhibitor on the target kinase's activity within the cell.[18] A decrease in the phosphorylation of a downstream effector upon treatment provides strong evidence of pathway inhibition.

Causality: Kinases function by phosphorylating substrate proteins. Observing a dose-dependent decrease in the phosphorylation of a known, direct substrate of the target kinase upon compound treatment establishes a direct link between target engagement and functional pathway inhibition. It is crucial to also measure the total protein levels of the substrate to ensure the observed changes are due to altered phosphorylation, not protein degradation.[20][21]

G cluster_pathway Hypothetical Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) TargetA Target Kinase A RTK->TargetA Activates PZA1 PZA-1 Analog PZA1->TargetA Inhibits Substrate Substrate B TargetA->Substrate Phosphorylates (pSubstrate B) Effector Downstream Effector C (e.g., Transcription Factor) Substrate->Effector Activates Response Cellular Response (Proliferation, Survival) Effector->Response

Caption: A hypothetical signaling cascade inhibited by a PZA-1 analog.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the test analog for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor 15-30 minutes before lysis.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[15][16]

    • Keep samples on ice at all times.[16]

  • Gel Electrophoresis and Transfer:

    • Determine protein concentration (e.g., BCA assay) and normalize all samples.

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.[16]

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often preferred over non-fat milk, as milk contains phosphoproteins (casein) that can increase background noise.[16][21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-pSubstrate B).

    • Wash the membrane thoroughly with TBST.[16]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. Alternatively, run duplicate gels.[21]

Pillar 4: Phenotypic Confirmation — Does Pathway Inhibition Yield the Desired Cellular Effect?

The final pillar of MoA validation is to demonstrate that the on-target biochemical and cellular effects translate into a desired, measurable cellular phenotype, such as inhibition of proliferation or induction of apoptosis in cancer cells.[22][23]

Primary Methodology: Cell Viability and Proliferation Assays

Cell viability assays are fundamental tools in drug discovery for assessing the cytotoxic or cytostatic effects of a compound.[24] Methods like the MTT assay measure metabolic activity, while ATP-based assays like CellTiter-Glo® quantify the level of ATP, which is an indicator of metabolically active, viable cells.[24][25]

Causality and Self-Validation: While a reduction in cell viability is the desired outcome, it can occur through off-target toxicity.[26] The most rigorous way to confirm that the phenotypic effect is due to the inhibition of the intended target is to compare the compound's effect in wild-type (WT) cells versus cells where the target has been knocked out or knocked down (e.g., via CRISPR or shRNA). If the compound's activity is significantly reduced in the knockout (KO) cells, it provides powerful evidence that its cytotoxic effect is on-target.[27]

Comparative Data Presentation

Comparing the IC50 values from cell viability assays between WT and KO cell lines is a definitive validation step.

Table 2: Comparative Cell Viability (IC50) of PZA-1 in WT vs. Target Kinase A KO Cells

Cell Line PZA-1 IC50 (µM) Alternative Inhibitor Y IC50 (µM)
Wild-Type (WT) Cancer Cells 1.5 5.2
Target Kinase A KO Cancer Cells > 50 5.5
Normal (Non-cancerous) Fibroblasts 45 75

A significant increase in the IC50 value in KO cells indicates on-target activity.[27] The alternative inhibitor Y, which does not target Kinase A, shows no change. The higher IC50 in normal fibroblasts suggests some selectivity for cancer cells.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating:

    • Seed both WT and Target Kinase A KO cells in 96-well, opaque-walled plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test analog. Include wells for vehicle control (no-kill) and a positive control for cell death (e.g., staurosporine).

    • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the data to controls and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for each cell line.

Conclusion

Validating the mechanism of action for a novel series of compounds like this compound analogs is a systematic, evidence-driven process. By progressing through the four pillars—biochemical validation, cellular target engagement, downstream pathway modulation, and phenotypic confirmation—researchers can build a robust and compelling case for a specific MoA. This multi-faceted approach, which combines direct biochemical assays with more physiologically relevant cell-based experiments and leverages comparative models like knockout cell lines, is essential for de-risking drug candidates and making confident decisions in the drug development pipeline. Each layer of evidence supports the next, creating a cohesive and scientifically rigorous validation package.

References

A Researcher's Guide to Evaluating Off-Target Effects of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 5-(trifluoromethyl)pyridazin-3-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors and other targeted therapies. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this class of molecules particularly attractive. However, as with any small molecule, the potential for off-target interactions presents a significant hurdle, potentially leading to unforeseen toxicity or diminished efficacy.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the off-target effects of novel this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

The Imperative of Early and Comprehensive Off-Target Profiling

Undesired off-target interactions are a primary cause of preclinical and clinical trial failures.[2][3] Early identification of these unintended molecular interactions allows for the timely termination of unpromising candidates and provides crucial structure-activity relationship (SAR) insights to guide the design of more selective molecules. For kinase inhibitors, a class to which many pyridazine derivatives belong, the highly conserved ATP binding site across the human kinome makes off-target binding a prevalent challenge.[4] Therefore, a multi-faceted approach to profiling is not just recommended, but essential.

A Comparative Framework for Off-Target Evaluation

A robust assessment of off-target effects should not rely on a single methodology. Instead, a tiered and integrated approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays, provides the most comprehensive picture of a compound's selectivity.

Here, we propose a comparative framework based on a hypothetical series of this compound derivatives (Compounds A, B, and C) to illustrate the evaluation process.

Tier 1: In Vitro Biochemical Profiling

The initial step involves screening the derivatives against a large panel of purified enzymes, most commonly kinases. This provides a direct measure of a compound's inhibitory activity against a wide array of potential off-targets.[5][6]

Experimental Protocol: Large-Scale Kinase Panel Screening

  • Compound Preparation : Solubilize test compounds (e.g., Compounds A, B, and C) in 100% DMSO to create high-concentration stock solutions.

  • Assay Concentration : Perform initial screens at a fixed concentration, typically around 1 µM, to identify significant off-target interactions.[4]

  • Kinase Panel Selection : Utilize a commercially available kinase panel that covers a significant portion of the human kinome (e.g., >300 kinases).[6]

  • Assay Format : Radiometric assays, such as the HotSpot™ platform, provide a direct measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4] Alternatively, fluorescence- or luminescence-based assays can be employed.[5]

  • Data Analysis : Express results as percent inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% or >75% inhibition.

  • Follow-up : For identified hits, determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the off-target interaction.

Data Presentation:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Score (Off-Target X / Target)
Compound A 10500>10,00050
Compound B 151508,00010
Compound C 8>10,000>10,000>1250

This table illustrates how quantitative data from kinase profiling can be used to compare the selectivity of different derivatives.

Tier 2: Cellular Target Engagement and Phenotypic Screening

While biochemical assays are crucial, they do not always translate to a cellular context due to factors like cell permeability and intracellular ATP concentrations.[7] Therefore, the next tier of evaluation must confirm target engagement and assess phenotypic effects in living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Culture : Grow a relevant cell line to ~80% confluency.

  • Compound Treatment : Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for a specified time.

  • Heating : Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis : Lyse the cells by freeze-thawing.

  • Protein Quantification : Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or other protein quantification methods (e.g., mass spectrometry) for the target protein and known off-targets.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization:

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow Start Start Compound_Treatment Treat intact cells with compound or vehicle Start->Compound_Treatment Heat_Challenge Apply heat gradient to cell suspensions Compound_Treatment->Heat_Challenge Cell_Lysis Lyse cells to release proteins Heat_Challenge->Cell_Lysis Fractionation Separate soluble vs. aggregated proteins Cell_Lysis->Fractionation Protein_Detection Quantify soluble target protein (e.g., Western Blot) Fractionation->Protein_Detection Data_Analysis Analyze thermal shift to confirm engagement Protein_Detection->Data_Analysis End End Data_Analysis->End

CETSA Workflow Diagram

Phenotypic Screening involves assessing the effects of a compound on various cellular processes. This can be done through high-content imaging or multiplexed assays that measure parameters like cell cycle progression, apoptosis, and the activation of signaling pathways.[8] Unexpected phenotypic changes at concentrations where the on-target is not fully engaged may indicate significant off-target activity.

Tier 3: In Silico and Chemoproteomic Approaches

Computational methods and advanced proteomics can further refine our understanding of a compound's off-target profile.

  • In Silico Profiling : Computational models can predict potential off-target interactions based on the chemical structure of the compound and known protein binding pockets.[1][2] These predictions can help prioritize experimental validation.

  • Chemoproteomics : Techniques like photoaffinity labeling can identify direct protein binders of a compound in a complex cellular lysate, providing an unbiased view of its interactome.[9]

Mandatory Visualization:

G Input This compound Derivative Structure In_Silico In Silico Screening - 2D/3D Similarity Search - Machine Learning Models - Pocket Similarity Input->In_Silico Biochemical In Vitro Biochemical Assays - Large-scale kinome panel - IC50 determination Input->Biochemical Cellular Cell-Based Assays - Cellular Thermal Shift Assay (CETSA) - Phenotypic Screening - Phosphorylation Assays In_Silico->Cellular Guides experiment design Biochemical->Cellular Chemoproteomics Unbiased Approaches - Photoaffinity Labeling - Mass Spectrometry Cellular->Chemoproteomics Confirms interactions Output Comprehensive Off-Target Profile (Selectivity & Potential Liabilities) Cellular->Output Chemoproteomics->Output

Integrated Off-Target Profiling Strategy

Case Study Insight: 5-Trifluoromethyl-2-aminopyrimidine Derivatives

A study on 5-trifluoromethyl-2-aminopyrimidine derivatives as dual FLT3/CHK1 inhibitors provides a tangible example of these principles in action.[10] The researchers evaluated their most promising compound against a panel of twelve kinases. This targeted panel revealed high selectivity for FLT3 and CHK1, with significantly weaker inhibition of other kinases like IRAK4, P70S6K, and CDK2.[10] Furthermore, they assessed selectivity against the closely related c-Kit kinase and evaluated cardiotoxicity potential through hERG inhibition assays, addressing both efficacy- and safety-related off-targets.[10] This exemplifies a logical and tiered approach to characterizing a compound's selectivity profile.

Conclusion: A Commitment to Scientific Rigor

Evaluating the off-target effects of this compound derivatives is not a perfunctory step but a cornerstone of rigorous drug discovery. By employing a multi-tiered strategy that combines broad biochemical screening, cellular target validation, and advanced profiling technologies, researchers can build a comprehensive understanding of a compound's selectivity. This approach not only de-risks clinical development by identifying potential liabilities early but also provides invaluable insights for designing the next generation of safer, more effective targeted therapies. The investment in a thorough off-target evaluation is an investment in the ultimate success of a therapeutic program.

References

A Comparative Guide to the ADMET Profiling of Novel 5-(Trifluoromethyl)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Gauntlet of Drug Discovery

In the landscape of modern drug discovery, the journey from a promising "hit" compound to a clinically viable drug is fraught with challenges. A significant portion of this attrition is attributed not to a lack of therapeutic efficacy, but to unfavorable pharmacokinetics and toxicity.[1][2] This is where the discipline of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—becomes paramount.[3] Early and comprehensive ADMET profiling allows researchers to "fail fast and fail cheap," filtering out candidates with disqualifying drawbacks and focusing resources on those with the highest probability of success.[4][5][6]

This guide provides an in-depth comparison of the ADMET properties of novel compounds derived from the 5-(Trifluoromethyl)pyridazin-3-amine scaffold. The pyridazine ring, a nitrogen-containing heterocycle, is recognized for its unique physicochemical properties that can enhance drug-target interactions and improve solubility.[7][8] The incorporation of a trifluoromethyl (CF3) group is a well-established medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles.[9][10][11][12]

Herein, we will dissect the ADMET profiles of three novel derivatives—Compound A, Compound B, and Compound C—and compare them against a clinically successful benchmark compound, providing the detailed experimental methodologies and the scientific rationale that underpin these critical evaluations.

Part 1: Early Assessment with In Silico ADMET Prediction

Before committing to costly and time-consuming wet lab experiments, in silico prediction tools offer a valuable first pass to flag potential liabilities.[13] These computational models use a molecule's structure to predict its ADMET characteristics, enabling the rapid screening of large virtual libraries.[14][15][16]

For our novel series, we utilized a predictive modeling platform to generate an initial ADMET forecast.

cluster_0 In Silico ADMET Workflow Input SMILES Strings of Novel Compounds & Benchmark Platform ADMET Prediction Platform (e.g., ADMET-AI, SwissADME) Input->Platform Upload Structures Output Predicted ADMET Properties Report Platform->Output Generate Predictions Analysis Data Analysis & Candidate Prioritization Output->Analysis Interpret Data

Caption: High-level workflow for in silico ADMET prediction.

Table 1: Predicted ADMET Properties of Novel Derivatives and Benchmark

PropertyCompound ACompound BCompound CBenchmark Drug
Aqueous Solubility ModerateLowHighModerate
Caco-2 Permeability HighHighLowHigh
BBB Penetration YesYesNoNo
CYP2D6 Inhibitor YesNoNoYes
hERG Inhibition Low RiskLow RiskLow RiskLow Risk
Hepatotoxicity Low RiskHigh RiskLow RiskLow Risk
Oral Bioavailability ModerateLowModerateHigh

In silico analysis suggests that while Compound A and B may have good permeability, they present potential liabilities with CYP inhibition and hepatotoxicity, respectively. Compound C shows better safety predictions but may suffer from poor absorption. These predictions provide a critical framework for prioritizing and designing our experimental validation studies.

Part 2: Experimental ADMET Profiling: Protocols and Rationale

While computational models are invaluable for initial screening, experimental data is the gold standard for accurate ADMET assessment. The following sections detail the core in vitro assays used to characterize our compound series.

A. Absorption: Caco-2 Permeability Assay

Causality & Rationale: Predicting the oral absorption of a drug is crucial for its development. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[17][18][19] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[18][20][] By measuring a compound's transport across this monolayer in two directions—from the apical (A) to basolateral (B) side and vice versa—we can calculate its apparent permeability (Papp) and determine if it is a substrate for efflux pumps.[18][]

cluster_1 Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER Dose Add test compound to Apical (A→B) or Basolateral (B→A) side TEER->Dose If TEER > 200 Ω·cm² Incubate Incubate at 37°C for 2 hours Dose->Incubate Sample Collect samples from donor and receiver chambers Incubate->Sample Analyze Quantify compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Experimental workflow for the bidirectional Caco-2 assay.

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and cultured for 21-28 days to allow differentiation into a polarized monolayer.[18]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the formation of tight junctions. Monolayers with TEER values ≥ 200 Ω·cm² are used for the assay.[22]

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B transport, basolateral for B→A transport).

  • Incubation & Sampling: The plates are incubated for 2 hours at 37°C. At the end of the incubation, samples are collected from both the donor and receiver compartments.[18]

  • Quantification: The concentration of the compound in each sample is determined using LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated.

    • Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area, and C₀ is the initial concentration.[18]

    • Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio > 2 suggests the compound is a substrate of an efflux transporter.[]

B. Metabolism: Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: The liver is the primary site of drug metabolism, and the Cytochrome P450 (CYP) family of enzymes, located in liver microsomes, is responsible for the metabolic clearance of most drugs.[23] The HLM stability assay is a fundamental in vitro tool to assess a compound's susceptibility to this Phase I metabolism.[17][24] A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability in vivo. This assay measures the rate of disappearance of a parent compound over time when incubated with HLMs and a necessary cofactor, NADPH.[24][25]

cluster_2 Microsomal Stability Assay Workflow Prepare Prepare reaction mix: HLMs, Buffer, Test Compound Initiate Pre-incubate at 37°C, then add NADPH to start Prepare->Initiate Timepoints Incubate and collect aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Stop reaction in aliquots with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant via LC-MS/MS Centrifuge->Analyze Calculate Plot % remaining vs. time Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for determining metabolic stability in HLMs.

Experimental Protocol: HLM Stability

  • Reaction Mixture Preparation: A master mix is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[23][24] The test compound is added at a final concentration of 1 µM.

  • Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.[24] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[25]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[24]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (IS) for analytical normalization.[24]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.[24]

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

C. Toxicity: Cell Viability (Cytotoxicity) Assay

Causality & Rationale: Cytotoxicity is a critical parameter for assessing a drug's safety profile.[26][27] Early identification of cytotoxic compounds is essential to avoid progressing molecules that could cause cellular damage.[28][29] We employ a cell viability assay using HepG2 cells, a human liver carcinoma cell line, as an in vitro model for potential hepatotoxicity. The assay measures the concentration at which a compound reduces cell viability by 50% (IC50).

cluster_3 Cytotoxicity Assay Workflow Seed Seed HepG2 cells in 96-well plates Incubate_24h Incubate for 24 hours for cell adherence Seed->Incubate_24h Dose Treat cells with serial dilutions of test compound Incubate_24h->Dose Incubate_72h Incubate for 48-72 hours Dose->Incubate_72h Add_Reagent Add viability reagent (e.g., CellTiter-Glo®) Incubate_72h->Add_Reagent Measure Measure luminescence (proportional to ATP/viability) Add_Reagent->Measure Calculate Plot dose-response curve Calculate IC50 Measure->Calculate

Caption: General workflow for a luminescence-based cytotoxicity assay.

Experimental Protocol: HepG2 Cytotoxicity

  • Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with the test compounds across a range of concentrations (e.g., 8-point serial dilutions).

  • Incubation: The plates are incubated for a set period, typically 48 to 72 hours, to allow for the compound to exert any cytotoxic effects.

  • Viability Measurement: A reagent such as CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

  • Data Acquisition: The luminescence is read using a plate reader.

  • Data Analysis: The data is normalized to untreated controls, and a dose-response curve is plotted to determine the IC50 value.

Part 3: Comparative Data Analysis and Discussion

The experimental data provides a clearer, more nuanced picture than the initial in silico predictions. The results for the novel compounds and the benchmark drug are summarized below.

Table 2: Comparative Permeability and Efflux Data

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Compound A 15.216.11.1High
Compound B 18.940.12.1High (Efflux)
Compound C 0.80.91.1Low
Benchmark Drug 12.513.21.1High

Classification based on Papp (A→B): >10 is High, 1-10 is Moderate, <1 is Low.[18]

Table 3: Comparative Metabolic Stability and Cytotoxicity Data

CompoundHLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)HepG2 IC50 (µM)
Compound A 2555.4> 50
Compound B > 60< 11.58.7
Compound C 12115.5> 50
Benchmark Drug 4828.9> 50

Discussion of Findings:

  • Compound A: This derivative demonstrates an excellent ADMET profile. It has high permeability, comparable to the benchmark, without being an efflux substrate.[18] Its metabolic stability is moderate, suggesting a potentially acceptable in vivo half-life, and it shows no cytotoxicity at the concentrations tested. This compound represents a strong candidate for further development.

  • Compound B: As predicted, Compound B exhibits high permeability. However, the efflux ratio of 2.1 indicates it is a substrate for an efflux transporter, likely P-gp, which could limit its net absorption in vivo. While it is highly stable metabolically (a positive attribute often conferred by the CF3 group), its cytotoxicity (IC50 = 8.7 µM) is a significant concern, confirming the in silico warning.[9][11] This toxicity liability likely disqualifies it from further consideration.

  • Compound C: The experimental data confirms the low permeability predicted by the computational model, which would likely lead to poor oral absorption.[18] Furthermore, it is rapidly metabolized in liver microsomes, indicating a high first-pass clearance risk.[4] Despite its lack of cytotoxicity, the poor absorption and metabolic instability make it a weak candidate.

Conclusion and Strategic Outlook

This comprehensive ADMET assessment demonstrates the power of integrating in silico predictions with robust in vitro experimentation. The this compound scaffold has yielded derivatives with diverse ADMET profiles, highlighting the profound impact of subtle structural modifications.

Based on this analysis, Compound A emerges as the most promising lead candidate. It possesses a balanced profile of high permeability, moderate metabolic stability, and low cytotoxicity, making it a prime candidate for progression into more advanced preclinical studies.

Future Directions for Compound A:

  • CYP Inhibition and Reaction Phenotyping: Determine which specific CYP isozymes are responsible for its metabolism and assess its potential for drug-drug interactions.[30]

  • Plasma Protein Binding: Quantify the extent to which it binds to plasma proteins, as this affects the free fraction available to exert a therapeutic effect.

  • In Vivo Pharmacokinetic Studies: Progress to rodent PK studies to determine its oral bioavailability, half-life, and clearance in a whole-organism system.

By systematically applying these ADMET principles, we can de-risk drug development projects and build a robust data package that supports the selection of compounds with the highest likelihood of becoming safe and effective medicines.[6]

References

A Comparative Guide to Cross-Reactivity Profiling of 5-(Trifluoromethyl)pyridazin-3-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Selectivity

The 5-(trifluoromethyl)pyridazin-3-amine scaffold has emerged as a promising core structure in the development of novel kinase inhibitors. Its unique electronic properties and structural rigidity offer a foundation for designing potent and potentially selective modulators of kinase activity. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity profile is not merely a characterization step but a cornerstone of its preclinical development.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. While extensive public data on this specific chemical series is limited, we will use well-characterized pyridazine and pyrimidine-based inhibitors as illustrative examples to guide your research.

Pillar 1: The Strategic Imperative of Cross-Reactivity Profiling

The central dogma of targeted therapy is to engage a specific node in a disease-driving pathway. For kinase inhibitors, this translates to high affinity for the intended target and minimal interaction with other kinases. The rationale for comprehensive profiling is twofold:

  • De-risking for Safety: Unintended inhibition of kinases can disrupt essential cellular processes, leading to adverse effects. For instance, inhibition of kinases like VEGFR2 can lead to hypertension and cardiotoxicity, while off-target effects on other kinases might cause a range of other toxicities.[2] A broad kinome scan is the first line of defense against such liabilities.

  • Uncovering New Opportunities: A multi-targeted kinase inhibitor can sometimes be more efficacious than a highly specific one, a concept known as polypharmacology.[3] For example, a compound that inhibits both a primary oncogenic driver and a resistance pathway kinase could offer a more durable clinical response. Cross-reactivity data can reveal these unexpected therapeutic potentials.

Our experimental strategy is therefore designed to provide a tiered and increasingly nuanced understanding of an inhibitor's selectivity, moving from broad, high-throughput screens to more focused, in-depth cellular validation.

Pillar 2: Methodologies for a Self-Validating Cross-Reactivity Assessment

A robust cross-reactivity assessment relies on a combination of in vitro biochemical assays and cell-based target engagement studies. Each method provides a unique layer of information, and together they create a self-validating system.

In Vitro Kinase Profiling: The Foundational Screen

The initial step is to assess the inhibitor's activity against a large, representative panel of purified kinases. This provides a direct measure of enzymatic inhibition or binding affinity, independent of cellular factors like membrane permeability and intracellular ATP concentrations.

These assays measure the ability of an inhibitor to block the catalytic activity of a kinase. A common and robust method is the luminescence-based kinase assay, which quantifies ADP production—a direct product of kinase activity.

Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to drive a luciferase-based reaction, producing a luminescent signal that is directly proportional to kinase activity.

  • Materials:

    • Recombinant kinases of interest

    • Specific peptide substrates for each kinase

    • High-purity ATP

    • Test inhibitor (e.g., a this compound derivative)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

  • Step-by-Step Methodology: [4]

    • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

    • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer) to each well. The concentration of each kinase and its substrate should be optimized beforehand, and the ATP concentration is typically set at or near the Km for each specific kinase to ensure that the measured IC50 values approximate the inhibitor's intrinsic affinity (Ki).[3]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

      • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

An alternative and complementary approach is the competitive binding assay, which measures the affinity (dissociation constant, Kd) of an inhibitor for a kinase without requiring enzymatic activity. The KINOMEscan™ platform (DiscoverX) is a widely used example.

  • Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified. A potent inhibitor will compete with the immobilized ligand for binding to the kinase, resulting in a lower amount of kinase captured on the solid support.

  • Advantage: This method is independent of ATP concentration and can be used for kinases that are difficult to assay enzymatically. It provides a direct measure of binding affinity.[5]

Cellular Target Engagement: Validating In Vitro Hits

Positive "hits" from in vitro screens must be validated in a cellular context to confirm that the inhibitor can reach its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify and quantify the engagement of an inhibitor with its target kinase in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot or mass spectrometry. A stabilizing ligand will result in more soluble protein at higher temperatures—a "thermal shift."[8][9]

  • Step-by-Step Methodology: [10]

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting.

    • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to the right indicates target engagement and stabilization by the inhibitor.

Pillar 3: Data Presentation and Authoritative Grounding

Clear and objective presentation of cross-reactivity data is crucial for informed decision-making. We recommend summarizing quantitative data in structured tables and using diagrams to visualize complex biological information.

Comparative Data Tables

To illustrate how data for a novel this compound-based inhibitor (hypothetically named "Compound-X") could be presented, we will use data from known pyrimidine/pyridazine-based inhibitors targeting kinases in the B-Raf and VEGFR2 pathways as examples.

Table 1: In Vitro Kinase Selectivity Profile of Compound-X (Hypothetical) and Comparators

Kinase TargetCompound-X IC50 (nM)Gilteritinib (FLT3/AXL Inhibitor) % of Control @ 100 nM[5]AZ13705339 (PAK1 Inhibitor) % Inhibition @ 100 nM[11]
B-Raf (Primary Target) 5 --
VEGFR2 (Primary Target) 8 --
c-Raf25--
ABL1>1000>50%-
FLT3150<1%-
AXL200<1%-
PAK1>1000->80%
PAK2>1000->80%
SRC85>50%>80%
LCK120>50%>80%
KDR (VEGFR2)8>50%<50%
FGFR195>50%<50%

Data for Gilteritinib and AZ13705339 are illustrative examples from public sources and represent different measurement types (% of control or % inhibition). A direct comparison of absolute values is not intended. For a new compound series, consistent IC50 or Kd data should be generated across the same kinase panel.[5][11]

Visualization of Pathways and Workflows

Visual aids are indispensable for contextualizing the impact of an inhibitor and the logic of the experimental design. We use Graphviz (DOT language) to create clear, high-contrast diagrams.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation a Compound Synthesis (5-Trifluoromethyl)pyridazin-3-amine core b High-Throughput Kinase Screen (e.g., KINOMEscan @ 1µM) a->b Test Compound c IC50 Determination (e.g., ADP-Glo Assay) b->c Prioritize Hits d Selectivity Analysis (Identify On- and Off-Targets) c->d e Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) d->e Validated Hits f Phospho-protein Western Blot (Assess Pathway Inhibition) e->f g Phenotypic Assays (e.g., Proliferation, Apoptosis) f->g B_Raf_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Compound-X Inhibitor->BRAF VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Permeability PLCg->Angiogenesis AKT Akt PI3K->AKT Inhibitor Compound-X Inhibitor->VEGFR2 AKT->Angiogenesis

References

Benchmarking the Efficacy of 5-(Trifluoromethyl)pyridazin-3-amine Against Known BCR-Abl Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Comparative Preclinical Evaluation

Introduction: The Rationale for a New Kinase Inhibitor Candidate

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm primarily driven by the constitutively active BCR-Abl tyrosine kinase, an oncogenic fusion protein resulting from the Philadelphia chromosome translocation.[1][2] The advent of tyrosine kinase inhibitors (TKIs) targeting BCR-Abl, beginning with Imatinib, has revolutionized CML treatment, transforming a fatal disease into a manageable chronic condition for many.[2][3] However, the emergence of drug resistance, often due to point mutations within the Abl kinase domain, and intolerance to existing therapies necessitates the continued development of novel inhibitors.[2]

The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. Its unique electronic properties can be pivotal for drug-target interactions.[4] Coupled with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability and target affinity—the novel compound 5-(Trifluoromethyl)pyridazin-3-amine presents a compelling candidate for investigation as a next-generation BCR-Abl inhibitor.

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. We will outline a rigorous, multi-tiered experimental plan to compare its efficacy directly against established first- and second-generation BCR-Abl inhibitors: Imatinib , Dasatinib , and Nilotinib . The causality behind each experimental choice is detailed to ensure a robust and self-validating evaluation of this promising new chemical entity.

Hypothesized Mechanism of Action and the BCR-Abl Signaling Pathway

We hypothesize that this compound will function as an ATP-competitive inhibitor of the BCR-Abl kinase. By binding to the ATP pocket of the Abl kinase domain, it is expected to block the autophosphorylation of BCR-Abl and the subsequent phosphorylation of downstream substrates. This action would inhibit the pro-proliferative and anti-apoptotic signaling cascades that drive CML pathogenesis.[3][5]

The BCR-Abl fusion protein constitutively activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[6] Our experimental approach is designed to quantify the inhibitory effect of our test compound on this central oncogenic driver.

BCR_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_Abl BCR-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_Abl->GRB2_SOS PI3K PI3K BCR_Abl->PI3K JAK JAK BCR_Abl->JAK CRKL CrkL BCR_Abl->CRKL Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->BCR_Abl Inhibition of ATP Binding

Caption: Hypothesized BCR-Abl signaling pathway and the inhibitory action of this compound.

A Phased Experimental Workflow for Comparative Efficacy

To systematically evaluate this compound, we will employ a three-phase approach, moving from direct target engagement to cellular effects and finally to in vivo validation.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Xenograft Model P1_A Recombinant BCR-Abl Kinase Assay P1_B Determine IC50 Values P1_A->P1_B P2_A Select CML Cell Lines (K562, KU812) P1_B->P2_A Inform Dosing P2_B Cellular BCR-Abl Inhibition Assay (p-CrkL Western Blot) P2_A->P2_B P2_C Cell Proliferation Assay (MTT/CellTiter-Glo) P2_A->P2_C P2_D Apoptosis Assay (Annexin V/Caspase-3) P2_A->P2_D P3_A Establish CML Xenograft in Immunodeficient Mice P2_C->P3_A Confirm Cellular Efficacy P3_B Administer Test Compound & Benchmark Drugs P3_A->P3_B P3_C Monitor Tumor Volume & Survival P3_B->P3_C Goal Comparative Efficacy Profile P3_C->Goal

Caption: A multi-phase workflow for benchmarking novel kinase inhibitors.

Phase 1: In Vitro Biochemical Assays - Direct Target Inhibition

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of the BCR-Abl kinase and compare its potency (IC50) with Imatinib, Dasatinib, and Nilotinib.

Rationale: This initial step is crucial to confirm that the compound directly engages the intended molecular target. An in vitro, cell-free system isolates the kinase-inhibitor interaction from cellular complexities like membrane permeability and off-target effects.[7][8]

Protocol: Recombinant BCR-Abl Kinase Assay
  • Reagents and Materials:

    • Recombinant human BCR-Abl kinase.

    • Specific peptide substrate for Abl kinase (e.g., GST-Abltide).[9]

    • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits).

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[7]

    • Test compound, Imatinib, Dasatinib, and Nilotinib dissolved in DMSO.

    • 96-well plates.

    • Detection system (e.g., phosphorimager, luminometer).

  • Procedure:

    • Prepare serial dilutions of the test compound and benchmark drugs in the kinase reaction buffer.

    • In a 96-well plate, add the recombinant BCR-Abl kinase and the peptide substrate to each well.

    • Add the diluted compounds to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.[8]

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify substrate phosphorylation using the appropriate detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Expected Data and Comparative Table

The primary output will be the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the BCR-Abl kinase activity.

CompoundPredicted BCR-Abl IC50 (nM)Reference IC50 (nM)
This compound To be determined N/A
Imatinib~250-500~300[10]
Dasatinib~1-5<1[11]
Nilotinib~20-30<30[4][10][12]

Phase 2: Cell-Based Assays - Quantifying Cellular Efficacy

Objective: To evaluate the ability of this compound to inhibit BCR-Abl activity within a cellular context, suppress the proliferation of CML cells, and induce apoptosis.

Rationale: Moving into a cellular model is essential to assess properties such as cell permeability and the compound's effect on the kinase within its native signaling network. We will use well-established, BCR-Abl-positive CML cell lines, such as K562 and KU812.[13][14]

Protocol 1: Cellular BCR-Abl Inhibition (Western Blot for p-CrkL)
  • Cell Culture: Culture K562 cells in appropriate media.

  • Treatment: Treat cells with a range of concentrations of the test compound and benchmark drugs for 2-4 hours.

  • Lysis: Prepare whole-cell lysates.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against phospho-CrkL (a direct downstream substrate of BCR-Abl) and total CrkL (as a loading control).[15]

  • Analysis: Quantify band intensities to determine the dose-dependent inhibition of BCR-Abl activity.

Protocol 2: Cell Proliferation Assay (MTT or equivalent)
  • Seeding: Seed K562 and KU812 cells in 96-well plates.

  • Treatment: Add serial dilutions of the test compound and benchmark drugs.

  • Incubation: Incubate the cells for 72 hours.

  • Quantification: Measure cell viability using an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Protocol 3: Apoptosis Assay (Annexin V Staining)
  • Treatment: Treat K562 cells with the GI50 concentration of each compound for 24-48 hours.

  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[16]

Expected Data and Comparative Table

This phase will provide a cellular GI50 and a quantitative measure of apoptosis induction, offering a more physiologically relevant comparison of the compounds.

CompoundCellular GI50 in K562 cells (nM)Apoptosis Induction (% of cells)
This compound To be determined To be determined
Imatinib~150-300To be compared
Dasatinib~1-3To be compared[15]
Nilotinib~10-20To be compared

Phase 3: In Vivo Xenograft Model - Preclinical Proof of Concept

Objective: To assess the in vivo anti-tumor efficacy of this compound in a CML xenograft mouse model.

Rationale: An in vivo model is the definitive preclinical test, integrating the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (in vivo target modulation and anti-tumor effect).[13][17][18] We will use immunodeficient mice (e.g., NOD/SCID) engrafted with a human CML cell line.[6][17]

Protocol: CML Xenograft Efficacy Study
  • Model Establishment: Subcutaneously inject K562 or KU812 cells into the flank of immunodeficient mice.[6][13]

  • Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle control, this compound, and a benchmark drug like Dasatinib).

  • Dosing: Administer compounds orally once daily, based on prior tolerability studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamic markers via Western blot).

Expected Data and Comparative Analysis

The key readouts will be the inhibition of tumor growth and potentially, improved survival. Data will be plotted as mean tumor volume over time for each treatment group.

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0% (Baseline)To be monitored
This compound To be determined To be monitored
DasatinibTo be comparedTo be monitored

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for evaluating the preclinical efficacy of this compound as a novel BCR-Abl inhibitor. By systematically progressing from biochemical target engagement to cellular activity and culminating in an in vivo efficacy model, this workflow will generate the critical data needed to establish a clear, objective comparison against current standards of care in CML treatment.

Positive results from this series of experiments—specifically, an IC50 and GI50 comparable or superior to second-generation inhibitors, potent induction of apoptosis, and significant in vivo tumor growth inhibition—would provide a strong rationale for advancing this compound into formal IND-enabling studies. Subsequent investigations should also include profiling against a panel of known BCR-Abl kinase domain mutations to determine its potential in overcoming clinical resistance.

References

Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Guide for 5-(Trifluoromethyl)pyridazin-3-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a compound's direct molecular target within a cell is a critical juncture that bridges phenotypic screening with mechanistic understanding. This guide provides an in-depth, comparative analysis of three prominent label-free techniques for confirming target engagement in a cellular context, using the novel molecule 5-(Trifluoromethyl)pyridazin-3-amine as a case study. As a compound with limited publicly available biological data[1][2][3], it represents a realistic starting point for a target deconvolution campaign.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that explains the "why" behind experimental choices, ensuring a deep understanding of the principles and practicalities of each method.

The Challenge: From Phenotype to Target

Imagine a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. The crucial next step is to determine its direct molecular target(s). Without this knowledge, lead optimization is a shot in the dark, and understanding potential off-target effects is impossible. This guide will compare three powerful biophysical methods to elucidate direct target binding in a cellular environment:

  • Cellular Thermal Shift Assay (CETSA) : Leverages ligand-induced thermal stabilization of the target protein.

  • Drug Affinity Responsive Target Stability (DARTS) : Relies on ligand-induced protection of the target protein from proteolysis.

  • Photo-Affinity Labeling (PAL) : Utilizes a photoreactive version of the compound to covalently link to its target.

We will also consider a hypothetical structurally similar but inactive analog, 5-(Trifluoromethyl)pyridazin-3-ol (Inactive Analog Y) , to serve as a crucial negative control in our experimental designs.

Cellular Thermal Shift Assay (CETSA): The Power of Thermal Stabilization

Expertise & Experience: The "Why" Behind CETSA

CETSA is founded on the principle that the binding of a small molecule can stabilize its protein target, making it more resistant to thermal denaturation.[4][5][6][7] This change in thermal stability is a direct proxy for target engagement within the complex milieu of the cell.[7][8] This technique is particularly advantageous as it can be performed in intact cells, providing a more physiologically relevant assessment of target binding than assays using purified proteins.[9][10]

Trustworthiness: A Self-Validating System

The robustness of a CETSA experiment lies in its controls. A dose-dependent thermal shift induced by the active compound, which is absent with an inactive analog, provides strong evidence of specific target engagement. Furthermore, the generation of a full melt curve at various temperatures helps to distinguish specific stabilization from non-specific protein aggregation effects.

Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound, heating the cells to a range of temperatures, lysing the cells, separating soluble from aggregated proteins, and then detecting the amount of soluble target protein.[5][6]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture Cells treatment 2. Treat with This compound or Inactive Analog Y cell_culture->treatment heat_challenge 3. Heat Aliquots to a Temperature Gradient treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Separate Soluble & Precipitated Fractions lysis->centrifugation detection 6. Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->detection analysis 7. Plot Melt Curves & Determine Thermal Shift detection->analysis

Caption: CETSA Experimental Workflow.

Detailed Protocol: CETSA for a Hypothetical Target (e.g., Kinase Z)
  • Cell Culture and Treatment:

    • Plate a human cancer cell line (e.g., HeLa) at an appropriate density and allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), Inactive Analog Y (100 µM), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[5]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the hypothetical target, Kinase Z.[4]

    • Quantify the band intensities and plot the percentage of soluble Kinase Z as a function of temperature to generate melt curves.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA Results
TreatmentConcentration (µM)Melting Temperature (Tm) of Kinase Z (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)0.1%52.5-
This compound154.0+1.5
This compound1057.5+5.0
This compound10058.0+5.5
Inactive Analog Y10052.6+0.1

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

Expertise & Experience: The "Why" Behind DARTS

DARTS operates on the principle that binding of a small molecule to its target protein can alter the protein's conformation, thereby shielding it from proteolytic degradation.[11][12][13][14] This method is particularly useful as it does not require any modification of the small molecule and can be performed on total cell lysates.[13][14]

Trustworthiness: A Self-Validating System

The specificity of the interaction is demonstrated by a dose-dependent protection of the target protein from proteolysis by the active compound. The use of an inactive analog that does not confer protection serves as a critical negative control. Additionally, using a non-target protein as a loading control confirms that the proteolytic protection is specific to the target.

Experimental Workflow

The DARTS workflow involves incubating cell lysates with the compound, followed by limited proteolysis and subsequent detection of the target protein.[15]

DARTS_Workflow cluster_lysis Cell Lysis cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_detection Detection & Analysis cell_culture 1. Culture Cells lysis 2. Prepare Cell Lysate cell_culture->lysis incubation 3. Incubate Lysate with This compound or Inactive Analog Y lysis->incubation digestion 4. Limited Proteolysis (e.g., Pronase) incubation->digestion detection 5. Analyze by SDS-PAGE & Western Blot digestion->detection analysis 6. Quantify Target Protein Protection detection->analysis

Caption: DARTS Experimental Workflow.

Detailed Protocol: DARTS for a Hypothetical Target (e.g., Kinase Z)
  • Cell Lysis and Compound Incubation:

    • Harvest cultured cells (e.g., HeLa) and lyse them in a non-denaturing buffer (e.g., M-PER with protease inhibitors).

    • Clarify the lysate by centrifugation.

    • Incubate aliquots of the lysate with varying concentrations of this compound, Inactive Analog Y, and a vehicle control for 1 hour at room temperature.[11]

  • Limited Proteolysis:

    • Add a protease, such as pronase, to each lysate aliquot at an optimized concentration (determined empirically to achieve partial digestion of the target protein in the vehicle control).[13]

    • Incubate for a specific time (e.g., 15 minutes) at room temperature.

    • Stop the digestion by adding loading buffer and boiling the samples.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE and perform a Western blot for the hypothetical target, Kinase Z, and a non-target loading control (e.g., GAPDH).

    • Quantify the band intensity of the full-length Kinase Z. Increased band intensity in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Data Presentation: Hypothetical DARTS Results
TreatmentConcentration (µM)Protected Kinase Z (Relative to Vehicle)
Vehicle (DMSO)0.1%1.0
This compound11.8
This compound104.5
This compound1005.2
Inactive Analog Y1001.1

Photo-Affinity Labeling (PAL): Covalent Capture of the Target

Expertise & Experience: The "Why" Behind PAL

PAL is a powerful technique for identifying the direct binding partners of a small molecule.[16][17][18] It involves synthesizing a probe molecule that incorporates three key features: the pharmacophore of the original compound, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., an alkyne for click chemistry).[16][19] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its binding partner.[16][18]

Trustworthiness: A Self-Validating System

The specificity of PAL is validated through competition experiments. Pre-incubation with an excess of the original, unmodified compound should prevent the photo-probe from binding to its target, leading to a decrease in the labeled protein signal. The use of a probe based on an inactive analog that shows no specific labeling further strengthens the evidence.

Experimental Workflow

The PAL workflow involves synthesizing a photo-probe, treating cells with the probe, UV irradiation, cell lysis, tagging the probe with a reporter molecule, and identifying the labeled proteins.[20]

PAL_Workflow cluster_probe Probe Synthesis cluster_labeling Cellular Labeling cluster_detection Detection & Identification synthesis 1. Synthesize Photo-probe of This compound treatment 2. Treat Cells with Photo-probe (with/without competitor) synthesis->treatment uv_irradiation 3. UV Irradiation to Covalently Cross-link treatment->uv_irradiation lysis 4. Cell Lysis uv_irradiation->lysis click_chemistry 5. Click Chemistry to Attach Reporter Tag (e.g., Biotin) lysis->click_chemistry enrichment 6. Enrichment of Labeled Proteins (e.g., Streptavidin beads) click_chemistry->enrichment identification 7. Identification by Mass Spectrometry enrichment->identification

Caption: Photo-Affinity Labeling Workflow.

Detailed Protocol: PAL for Target Identification
  • Probe Synthesis:

    • Synthesize a photo-affinity probe of this compound by incorporating a diazirine group and an alkyne handle.

  • Cellular Labeling:

    • Treat cells with the photo-probe. For competition experiments, pre-incubate cells with a 100-fold excess of this compound before adding the probe.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce cross-linking.

  • Detection and Identification:

    • Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the probe.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Elute the enriched proteins and identify them by mass spectrometry.

Data Presentation: Hypothetical PAL Results
Protein Identified by Mass SpectrometryEnrichment Ratio (Probe vs. Vehicle)Enrichment Ratio (Probe + Competitor vs. Probe)
Kinase Z 25.3 0.1
Protein A2.10.9
Protein B1.81.1
Protein C15.70.8

Proteins with high enrichment ratios that are significantly reduced in the presence of the competitor are considered high-confidence targets.

Comparison of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Principle Ligand-induced thermal stabilization[4][5][6]Ligand-induced protection from proteolysis[11][12][13]Covalent cross-linking via a photo-probe[16][18]
Compound Modification Not requiredNot requiredSynthesis of a photo-probe is necessary
Cellular Context Intact cells or lysates[10]Primarily cell lysates[10]Intact cells
Throughput Moderate to high (with HT-CETSA)[8][15]Low to moderate[15]Low (due to probe synthesis and MS)
Target Prerequisite A specific antibody for detection is neededA specific antibody for detection is neededNo prior knowledge of the target is required
Key Advantage Physiologically relevant (intact cells)Simple and label-freeUnbiased, proteome-wide target identification
Key Limitation Requires a known target and antibodyMay not work if binding doesn't confer proteolytic stability[15]Probe synthesis can be challenging; potential for off-target labeling

Conclusion: An Integrated Approach to Target Deconvolution

Confirming the direct cellular target of a novel bioactive compound like this compound is a multi-faceted challenge that often requires an orthogonal approach.

  • CETSA is an excellent method for validating a hypothesized target in a physiologically relevant context, provided a specific antibody is available. Its ability to be performed in intact cells makes it a powerful tool for confirming that a compound can reach and engage its target within the cellular environment.[9][10]

  • DARTS offers a straightforward, label-free approach to test for direct binding in cell lysates. It is a valuable initial screen when a target is hypothesized but before committing to more resource-intensive methods.[21]

  • Photo-Affinity Labeling stands out as the go-to method for unbiased, proteome-wide target identification when the target is unknown. While it requires significant medicinal chemistry effort to synthesize a suitable probe, the potential payoff is the unambiguous identification of novel binding partners.

For a comprehensive target deconvolution strategy for this compound, a logical progression would be to first use an unbiased method like PAL coupled with mass spectrometry to identify potential targets. Subsequently, CETSA and DARTS can be employed as orthogonal methods to validate the high-confidence hits from the PAL experiment. This integrated approach, grounded in sound biophysical principles and validated with appropriate controls, provides the highest degree of confidence in target identification, paving the way for successful downstream drug development.

References

Assessing the Therapeutic Potential of 5-(Trifluoromethyl)pyridazin-3-amine Scaffolds: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridazine nucleus is one such scaffold, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after modification in drug design. This guide provides an in-depth assessment of the 5-(Trifluoromethyl)pyridazin-3-amine scaffold, a promising starting point for the development of novel therapeutics, with a particular focus on its potential as a kinase inhibitor in oncology.

The Strategic Advantage of Trifluoromethylated Pyridazines in Oncology

The rationale for exploring the this compound scaffold in cancer drug discovery is twofold. First, the 3-aminopyridazine core is a key structural element in several approved drugs, attesting to its favorable drug-like properties.[3] Second, the trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and participate in unique intermolecular interactions, including hydrogen bonds and halogen bonds, thereby modulating target engagement.

A compelling case for the potential of this scaffold comes from a closely related analogue, the 5-trifluoromethyl-2-aminopyrimidine core. Derivatives of this pyrimidine scaffold have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two critical targets in Acute Myeloid Leukemia (AML).[4] Given the structural and electronic similarities between pyridazine and pyrimidine, it is highly probable that the this compound scaffold can serve as a bioisosteric replacement to generate novel kinase inhibitors with desirable potency and selectivity profiles.

Comparative Analysis: A Case Study in AML Kinase Inhibition

AML is a hematological malignancy where aberrant kinase signaling is a key driver of disease progression.[4] FLT3 mutations are present in approximately 30% of AML cases and are associated with a poor prognosis.[3][5] CHK1 is a pivotal kinase in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy.[6][7] A dual inhibitor of both FLT3 and CHK1 therefore represents a promising therapeutic strategy to both directly target leukemic cell proliferation and overcome resistance mechanisms.

The 5-(Trifluoromethyl)pyrimidine Analogue as a Blueprint

A recent study by Deng et al. detailed the discovery of compound 30 , a 5-trifluoromethyl-2-aminopyrimidine derivative, as a potent dual FLT3/CHK1 inhibitor.[4] This compound serves as an excellent proxy for the potential of the pyridazine scaffold.

Table 1: In Vitro Activity of a Representative 5-(Trifluoromethyl)pyrimidine Derivative [4]

CompoundTarget KinaseIC₅₀ (nM)Cellular Activity (MV4-11, FLT3-ITD) IC₅₀ (nM)
Compound 30 FLT3-D835Y0.8<4
CHK11.1

Data synthesized from Deng, M., et al. (2023).[4]

Compound 30 not only demonstrated potent enzymatic inhibition but also powerful antiproliferative effects against the MV4-11 human AML cell line, which harbors the FLT3-ITD mutation.[4] Furthermore, it exhibited high selectivity over the closely related c-Kit kinase and a low potential for hERG inhibition, two critical parameters for a successful kinase inhibitor candidate.[4] This highlights the potential of the trifluoromethyl-diazine core in achieving both high potency and a favorable safety profile.

Comparison with Alternative Kinase Inhibitor Scaffolds

The landscape of kinase inhibitors is populated with a diverse range of heterocyclic scaffolds. A comparison with established FLT3 and CHK1 inhibitors provides context for the potential of the this compound scaffold.

Table 2: Comparison of Various Scaffolds in Kinase Inhibition

Scaffold TypeExample CompoundPrimary Target(s)IC₅₀ (nM)Reference
Indole-based MidostaurinFLT3, KIT, PDGFR~11 (FLT3)[5][8]
Pyrazine Carboxamide GilteritinibFLT3, AXL<1 (FLT3)[5]
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL, FLT3, others0.4 (FLT3)[2][9]
Isoquinoline SAR-020106CHK113.2[6]
Pyrazolopyridine (Fragment-derived)CHK1Low µM[6]

This table provides representative data; IC₅₀ values can vary based on assay conditions.

Indole-based scaffolds, like that in the FDA-approved drug Midostaurin, are well-established in FLT3 inhibition.[8] However, they often suffer from multi-kinase activity, which can lead to off-target effects. More recent scaffolds, such as the pyrazine carboxamide in Gilteritinib, have achieved higher selectivity.[5] The imidazo[1,2-b]pyridazine core of Ponatinib is another potent, albeit multi-targeted, kinase inhibitor scaffold.[2][9] For CHK1, scaffolds like isoquinolines and pyrazolopyridines have been successfully employed to develop selective inhibitors.[6]

The potential advantage of the this compound scaffold lies in its relative simplicity and synthetic tractability, combined with the favorable properties imparted by the trifluoromethyl group. This allows for extensive structure-activity relationship (SAR) studies to fine-tune potency and selectivity, potentially leading to best-in-class inhibitors.

Key Signaling Pathways

To understand the therapeutic rationale, it is crucial to visualize the signaling pathways being targeted.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) STAT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor 5-(CF3)pyridazin-3-amine Derivative Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

CHK1_Pathway cluster_DDR DNA Damage Response cluster_Checkpoint Cell Cycle Checkpoint Control DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR senses CHK1 CHK1 ATR->CHK1 activates Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates (inhibits) CDK1 CDK1 Cdc25->CDK1 dephosphorylates (activates) Mitosis Mitotic Entry CDK1->Mitosis Inhibitor 5-(CF3)pyridazin-3-amine Derivative Inhibitor->CHK1 Inhibits

Caption: CHK1's role in the G2/M DNA damage checkpoint.

Experimental Protocols for Scaffold Evaluation

Objective comparison requires robust and standardized experimental protocols. The following are foundational assays for evaluating novel kinase inhibitors based on the this compound scaffold.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Biochemical Kinase Assay (FLT3, CHK1) Determine IC₅₀ B Cell-Based Proliferation Assay (e.g., MTT on MV4-11 cells) Determine GI₅₀ A->B C Target Engagement Assay (e.g., Western Blot for pFLT3) Confirm cellular mechanism B->C D Pharmacokinetic (PK) Studies in Mice Assess exposure & bioavailability C->D E AML Xenograft Efficacy Model (e.g., MV4-11 in NSG mice) Evaluate anti-tumor activity D->E

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by a kinase reaction, which correlates with kinase activity.[10]

Materials:

  • Recombinant human FLT3 or CHK1 enzyme (e.g., from Promega, BPS Bioscience).[11][12]

  • Appropriate kinase substrate (e.g., CHKtide for CHK1).[12]

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • ATP solution.

  • Test compounds (derivatives of the pyridazine scaffold) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96- or 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]

  • In a white assay plate, add 2.5 µL of the test compound dilution or vehicle control (for positive and blank controls).

  • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL to each well.[11]

  • To the "Blank" wells, add 10 µL of kinase assay buffer.

  • Dilute the kinase enzyme in kinase assay buffer to the desired working concentration.

  • Initiate the reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • AML cell line (e.g., MV4-11).

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[15]

  • Sterile 96-well clear-bottom tissue culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[15]

  • Prepare serial dilutions of the test compound in complete medium.

  • Add the compound dilutions to the wells. Include vehicle-only controls.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Incubate for an additional 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% inhibition of growth) value.

Protocol 3: In Vivo AML Xenograft Model

This protocol establishes a mouse model of AML to test the efficacy of lead compounds in a living system.[16][17]

Materials:

  • Human AML cell line (e.g., MV4-11).

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.[17][18]

  • Sterile PBS.

  • Test compound formulated in an appropriate vehicle for oral or IP administration.

  • Calipers for tumor measurement (if a subcutaneous model is used).

  • Flow cytometry equipment for monitoring human CD45+ cells in peripheral blood.

Procedure:

  • Cell Preparation: Culture MV4-11 cells to a sufficient number. Harvest the cells during the logarithmic growth phase, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 5-10 x 10⁶ cells per 200 µL. Ensure cell viability is >95%.[17]

  • Implantation: Inject 200 µL of the cell suspension intravenously (IV) via the tail vein of each mouse.

  • Engraftment Monitoring: Starting 2-3 weeks post-injection, collect a small amount of peripheral blood weekly from the tail vein. Use flow cytometry to quantify the percentage of human CD45+ cells to monitor the progression of leukemia.[17]

  • Treatment: Once engraftment is established (e.g., >1% hCD45+ cells in blood), randomize the mice into treatment and vehicle control groups.

  • Administer the test compound and vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Monitor the mice for signs of illness and record body weights regularly. Continue to monitor the leukemic burden in the peripheral blood. The primary endpoint is typically overall survival.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Drawing parallels from the successful development of potent dual FLT3/CHK1 inhibitors based on the bioisosteric 5-trifluoromethyl-2-aminopyrimidine core, there is a strong rationale for its exploration in oncology, particularly for hematological malignancies like AML. Its synthetic accessibility and the advantageous properties conferred by the trifluoromethyl group provide a solid foundation for medicinal chemistry campaigns. Through rigorous and systematic evaluation using the standardized protocols outlined in this guide, researchers can effectively probe the therapeutic potential of this scaffold and compare its performance against existing alternatives, ultimately paving the way for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(Trifluoromethyl)pyridazin-3-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible science. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the bedrock of its safe handling and disposal. While comprehensive toxicological data for this compound is not extensively documented, a critical assessment based on its chemical structure and data from analogous compounds is essential for establishing safe practices.[1] The molecule's structure, featuring a pyridazine ring, an amine group, and a trifluoromethyl group, suggests specific potential hazards.

The trifluoromethyl group (-CF3) is known for its high stability and can contribute to the environmental persistence of a molecule.[2] Halogenated organic compounds are subject to strict disposal regulations due to their potential to form persistent and toxic byproducts if not incinerated correctly.[3][4] Furthermore, amine-containing heterocyclic compounds often exhibit biological activity, necessitating their treatment as potentially harmful if improperly released. Safety data sheets for structurally similar compounds, such as 2-Amino-5-(trifluoromethyl)pyridine, indicate hazards including toxicity if swallowed, skin irritation, and serious eye damage.[5]

Therefore, this compound must be handled as a hazardous substance with all due precaution.

Parameter Information Source
Chemical Name This compoundN/A
Molecular Formula C₅H₄F₃N₃[6]
CAS Number 1211591-88-6[7][8]
Molecular Weight 163.04 g/mol [6]
Inferred Primary Hazards May cause respiratory irritation. Potential for skin and eye irritation/damage. Harmful if swallowed.[1][5]
Environmental Profile As a halogenated organic compound, it is presumed to be environmentally persistent and requires specialized disposal.[4][9]

The Core Principles of Compliant Disposal

The disposal of this compound is governed by the principle of cradle-to-grave responsibility. This means that from the moment the waste is generated to its final destruction, it must be managed in a way that protects human health and the environment.

Why Special Disposal is Necessary:

  • Environmental Persistence: The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making the compound resistant to natural degradation pathways.[2] Improper disposal could lead to long-term environmental contamination.

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound falls under stringent disposal protocols, specifically prohibiting land disposal for many such chemicals.[4][9]

  • Prohibition of Sewer Disposal: There is an explicit ban on the sewering of hazardous waste pharmaceuticals.[10] This regulation aims to prevent the introduction of active chemical compounds into waterways, where they can have detrimental effects on aquatic ecosystems.[10]

The only acceptable and responsible method for the final disposal of this compound is through a licensed hazardous waste management company, which will typically use high-temperature incineration. This method ensures the complete destruction of the molecule into its constituent elements.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the collection and disposal of waste containing this compound.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[11]

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol:

  • Risk Assessment and Preparation:

    • Before beginning work, identify all waste streams that will be generated (e.g., pure compound, contaminated consumables, solutions).

    • Designate a hazardous waste container specifically for solid this compound waste. Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene), is in good condition, and has a secure, sealable lid.[10]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, weighing papers, and contaminated pipette tips, directly into the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, strong oxidizing agents).[5]

    • Avoid Dust Generation: When transferring solid waste, handle it carefully to avoid creating dust. All handling of the solid compound should ideally be done within a chemical fume hood.[1]

  • Container Labeling:

    • Immediately label the waste container. The label must be clear, legible, and securely affixed.

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The associated hazard pictograms (e.g., Harmful/Irritant).

  • Temporary Storage:

    • Keep the hazardous waste container securely sealed when not in use.[12]

    • Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is secondary contained to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[1][10]

Spill Management and Decontamination

Proper disposal procedures inherently include protocols for managing accidental releases.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation (e.g., open fume hood sash).[1]

  • Don Appropriate PPE: Wear the required PPE, including respiratory protection if dust is present.[5]

  • Contain the Spill: For a solid spill, carefully sweep up the material without creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[1][13]

  • Collect Waste: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[13]

Equipment Decontamination:

  • Non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.

  • Rinse the equipment with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as liquid hazardous waste.

  • Follow the solvent rinse with a thorough wash using soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 start Waste Generation (e.g., residual chemical, contaminated tip) waste_type Determine Waste Type start->waste_type solid_container Place in Labeled SOLID Hazardous Waste Container waste_type->solid_container Solid liquid_container Place in Labeled LIQUID Hazardous Waste Container waste_type->liquid_container Liquid check_full Is Container Full? solid_container->check_full liquid_container->check_full continue_work Continue Work (Return container to storage) check_full->continue_work No seal_container Securely Seal Container and Finalize Label check_full->seal_container Yes request_pickup Arrange for Pickup by EHS / Licensed Contractor seal_container->request_pickup end_point Compliant Disposal request_pickup->end_point caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Trifluoromethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-(Trifluoromethyl)pyridazin-3-amine (CAS No. 1211591-88-6). Given that the toxicological properties of many novel compounds have not been exhaustively investigated, a cautious and systematic approach to safety is paramount.[1] This document synthesizes information from safety data sheets (SDS) of structurally related compounds and general principles of laboratory safety to establish a robust framework for personal protection and operational planning.

Hazard Assessment: Understanding the Risks

Structurally similar compounds, such as 3-Amino-5-(trifluoromethyl)pyridine, are known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Aromatic amines, in general, can be toxic and may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3] The trifluoromethyl group enhances the compound's stability and lipophilicity, which could potentially facilitate absorption through the skin. Therefore, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon absorption.[1]

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]

  • Serious Eye Damage/Irritation: Direct contact can cause significant eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed or Absorbed: Systemic effects are possible following ingestion or skin absorption.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat.• Safety glasses with side shields.[5] • Single pair of nitrile gloves.
Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers)• Permeation-resistant laboratory coat.• Chemical splash goggles.[5] • Double-gloving (nitrile or neoprene).[6]
High-Hazard Activities (e.g., large-scale synthesis, procedures with a high risk of aerosolization)• Disposable, solid-front lab coat or gown.• Chemical splash goggles and a face shield.[5][7] • Double-gloving (nitrile or neoprene).• Respiratory protection (e.g., N95 respirator for powders, or a respirator with an organic vapor cartridge for solutions).[1][8]

Important Considerations for PPE:

  • Gloves: Always inspect gloves for any signs of degradation or punctures before use.[1][9] Use proper glove removal technique to avoid contaminating your skin.[1] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Lab Coats: A fully buttoned lab coat should be worn at all times.[10] For handling highly hazardous materials, a chemical-resistant apron or suit may be necessary.[6]

  • Eye Protection: Safety glasses with side-shields are the minimum requirement.[1] When there is a risk of splashes, chemical splash goggles should be worn.[5] For more significant splash risks, a face shield should be used in conjunction with goggles.[7]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for ensuring safety and preventing contamination. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.[8][11]

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe Proceed weighing Weigh Solid Compound don_ppe->weighing Enter work area solution_prep Prepare Stock Solution weighing->solution_prep Transfer solid decontamination Decontaminate Work Area & Equipment solution_prep->decontamination Experiment complete doff_ppe Doff PPE Correctly decontamination->doff_ppe Clean-up complete waste_segregation Segregate Hazardous Waste doff_ppe->waste_segregation Exit work area waste_disposal Dispose of Waste via Licensed Contractor waste_segregation->waste_disposal Container full

Caption: Step-by-step workflow for the safe handling of this compound.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[11]

  • Use anti-static weighing paper or a tared container to handle the solid.

  • After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials that have come into contact with the chemical as contaminated hazardous waste.[12]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[11]

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the compound's name, concentration, solvent, date of preparation, and your initials.

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.[12]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12]

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.[12]

  • Decontamination: Thoroughly decontaminate the spill area.[12]

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.[6]

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be disposed of as hazardous chemical waste.[12]

  • Waste Segregation: Collect waste in a designated, properly labeled hazardous waste container.[13] The label should clearly state "Hazardous Waste" and include the chemical name.[12] Do not mix with incompatible wastes.[12]

  • Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area.[8][14]

  • Final Disposal: Dispose of the hazardous waste through a licensed contractor in accordance with local, state, and federal regulations.[12][13] As a halogenated organic compound, incineration is a common disposal method for such waste.[15]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Always have the Safety Data Sheet (or this guide if an SDS is unavailable) on hand when seeking medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing the risk of personal exposure and environmental contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 2
5-(Trifluoromethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.